Glyceryl ascorbate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C9H14O8 |
|---|---|
Molecular Weight |
250.20 g/mol |
IUPAC Name |
(2R)-2-(1,2-dihydroxyethyl)-4-(2,3-dihydroxypropoxy)-3-hydroxy-2H-furan-5-one |
InChI |
InChI=1S/C9H14O8/c10-1-4(12)3-16-8-6(14)7(5(13)2-11)17-9(8)15/h4-5,7,10-14H,1-3H2/t4?,5?,7-/m1/s1 |
InChI Key |
KQWQJCDIYBPYNT-KGMSYRRLSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Enzymatic Synthesis of Glyceryl Ascorbate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the enzymatic synthesis of glyceryl ascorbate (B8700270), a promising derivative of ascorbic acid with potential applications in the pharmaceutical and cosmetic industries. While direct and extensive literature on the enzymatic synthesis of glyceryl ascorbate is limited, this document extrapolates from the well-established enzymatic synthesis of other ascorbyl esters and lipase-catalyzed reactions involving glycerol. The proposed mechanism, a Ping-Pong Bi-Bi kinetic model catalyzed by lipases, is discussed in detail. A comprehensive, albeit hypothetical, experimental protocol is provided as a robust starting point for laboratory synthesis. This guide includes structured tables of quantitative data from analogous reactions to inform experimental design and visualizations of the reaction pathway and experimental workflow to aid in comprehension.
Introduction
Ascorbic acid (Vitamin C) is a potent antioxidant, but its hydrophilicity limits its application in lipid-based formulations and can affect its stability. Esterification of ascorbic acid at the C-6 primary hydroxyl group with various acyl donors can produce more lipophilic and stable derivatives. This compound, an ester of ascorbic acid and glycerol, is of particular interest due to the biocompatibility and functionality of both parent molecules. Enzymatic synthesis, primarily utilizing lipases, offers a green and highly selective alternative to chemical synthesis methods, which often require harsh conditions and can lead to undesirable byproducts.[1] This guide focuses on the lipase-catalyzed synthesis of this compound, providing a technical framework for its production and analysis. While specific data for this compound synthesis is scarce, the principles are well-established through studies on other ascorbyl esters.[2][3][4]
Core Mechanism: Lipase-Catalyzed Esterification
The enzymatic synthesis of this compound is presumed to follow a Ping-Pong Bi-Bi mechanism , a common model for lipase-catalyzed esterification and transesterification reactions.[5][6][7][8] This mechanism involves a two-step process where the enzyme binds to one substrate and releases a product before binding to the second substrate.
The proposed steps are as follows:
-
Acylation: The lipase (B570770) (E) reacts with the acyl donor (in this case, a derivative of ascorbic acid or ascorbic acid itself) to form a covalent acyl-enzyme intermediate (E-Acyl), releasing the first product (P1, e.g., water in direct esterification).
-
Nucleophilic Attack by Glycerol: Glycerol (B) then acts as a nucleophile, attacking the acyl-enzyme intermediate.
-
Deacylation: This leads to the formation of the final ester product, this compound (Q), and the regeneration of the free enzyme (E).
This mechanism is favored in non-aqueous or low-water environments, which shift the equilibrium towards synthesis over hydrolysis.
Visualizing the Pathway
References
- 1. Synthesis with Immobilized Lipases and Downstream Processing of Ascorbyl Palmitate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biocatalytic synthesis of ascorbyl esters and their biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic study of lipase-catalyzed glycerolysis of palm olein using Lipozyme TLIM in solvent-free system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
An In-depth Technical Guide to the Chemical Structure and Stability of Glyceryl Ascorbate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glyceryl ascorbate (B8700270), a derivative of ascorbic acid (Vitamin C), has garnered significant interest in the pharmaceutical and cosmetic industries due to its enhanced stability profile. This technical guide provides a comprehensive analysis of the chemical structure of glyceryl ascorbate and a detailed examination of its stability. While quantitative kinetic data for this compound is not extensively available in public literature, this document synthesizes existing qualitative stability information and infers potential degradation pathways based on the well-documented behavior of ascorbic acid. Furthermore, it offers detailed experimental protocols for the synthesis and stability analysis of this compound, equipping researchers with the necessary methodologies for their investigations.
Chemical Structure of this compound
This compound is the product of the etherification of ascorbic acid with glycerin. The attachment of the glycerin moiety can occur at different positions on the ascorbic acid molecule, leading to the formation of isomers. The most common and commercially significant isomer is 3-glyceryl ascorbate, where the glycerin molecule is attached at the C-3 position of the ascorbic acid lactone ring.
IUPAC Name: (5R)-5-[(1S)-1,2-dihydroxyethyl]-4-(2,3-dihydroxypropoxy)-3-hydroxyfuran-2(5H)-one[1]
Molecular Formula: C₉H₁₄O₈[1][2]
Molecular Weight: 250.20 g/mol [1][2]
The key structural feature of this compound is the ether linkage, which protects the enediol system of the ascorbic acid molecule. This system is the primary site of oxidation and subsequent degradation in native ascorbic acid. By substituting one of the hydroxyl groups with a glycerin molecule, the susceptibility to oxidation is significantly reduced, leading to enhanced stability.
// Ether linkage c -- j [label="Ether Linkage", fontcolor="#EA4335"];
}
References
A Technical Guide to the Comparative Chemical Stability of Glyceryl Ascorbate and L-Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Ascorbic acid, the physiologically active form of Vitamin C, is a cornerstone ingredient in the pharmaceutical and cosmetic industries, lauded for its potent antioxidant properties. However, its inherent instability presents significant formulation challenges. This technical guide provides an in-depth analysis of the chemical stability of L-ascorbic acid compared to a more recent derivative, glyceryl ascorbate (B8700270). By examining their behavior under various stress conditions, including temperature, pH, and light exposure, this document aims to equip researchers and formulation scientists with the critical data and methodologies necessary for developing stable and efficacious products. This guide summarizes quantitative stability data, details relevant experimental protocols, and visualizes key chemical pathways and experimental workflows to facilitate a comprehensive understanding of these two molecules.
Introduction
L-ascorbic acid is a powerful antioxidant that plays a crucial role in neutralizing reactive oxygen species (ROS), promoting collagen synthesis, and reducing hyperpigmentation.[1] Despite its well-documented benefits, its application is hampered by its rapid degradation when exposed to oxygen, light, heat, and certain pH levels.[2] This degradation not only leads to a loss of potency but can also cause undesirable changes in product aesthetics, such as discoloration.[3]
To overcome these stability issues, various derivatives of L-ascorbic acid have been developed. Glyceryl ascorbate, a derivative formed by binding ascorbic acid with glycerin, has emerged as a promising alternative, exhibiting enhanced stability in aqueous solutions and cosmetic formulations.[4] This guide provides a detailed comparison of the chemical stability of this compound and L-ascorbic acid, offering valuable insights for formulation development.
Chemical Structures and Properties
L-ascorbic acid is a water-soluble organic compound with a lactone structure. Its antioxidant properties are attributed to its ability to donate electrons from the enediol group. This compound is synthesized by attaching a glycerin molecule to the ascorbic acid structure, which significantly impacts its physicochemical properties and stability.
Comparative Chemical Stability
The primary advantage of this compound over L-ascorbic acid lies in its superior chemical stability. L-ascorbic acid is notoriously unstable in aqueous solutions, readily undergoing oxidation.[5] The presence of glycerin in this compound formulations has been shown to have a stabilizing effect on ascorbic acid.[3][6]
Thermal Stability
Elevated temperatures accelerate the degradation of L-ascorbic acid, with the degradation rate typically following first-order kinetics.[7][8] The degradation process is often accompanied by non-enzymatic browning, especially at higher temperatures.[9] While specific quantitative data for the thermal degradation of this compound is limited in publicly available literature, qualitative studies from manufacturers indicate that it maintains its white appearance and does not show color changes even after prolonged storage at elevated temperatures (e.g., 50°C for several weeks), suggesting significantly higher thermal stability compared to L-ascorbic acid.[10]
pH-Dependent Stability
The stability of L-ascorbic acid is highly dependent on the pH of the solution. It is most stable in acidic conditions (pH < 4.0) and becomes increasingly unstable as the pH approaches neutrality and becomes alkaline.[11] This is because the ascorbate anion, which is more prevalent at higher pH values, is more susceptible to oxidation.[7] this compound is reported to be more stable over a wider pH range, offering greater flexibility in formulation.
Photostability
Quantitative Stability Data
The following tables summarize available quantitative data on the stability of L-ascorbic acid under various conditions. Direct comparative quantitative data for this compound is not widely available in peer-reviewed literature; however, where possible, qualitative or semi-quantitative comparisons are provided.
Table 1: Thermal Degradation of L-Ascorbic Acid in Aqueous Solutions
| Temperature (°C) | pH | Initial Concentration | Degradation Rate Constant (k) | Half-life (t½) | Reference |
| 80 | 5.0 | ~0.28 mM | Varies (biphasic model) | Not specified | [12] |
| 90 | 5.0 | ~0.28 mM | Varies (biphasic model) | Not specified | [12] |
| 100 | 5.0 | ~0.28 mM | Varies (biphasic model) | Not specified | [12] |
| 80 | 7.0 | ~0.28 mM | Varies (biphasic model) | Not specified | [12] |
| 90 | 7.0 | ~0.28 mM | Varies (biphasic model) | Not specified | [12] |
| 100 | 7.0 | ~0.28 mM | Varies (biphasic model) | Not specified | [12] |
| 150 | 5.0 | 0.03 M | 0.01279 min⁻¹ | ~54 min | [9] |
| 190 | 5.0 | 0.03 M | 0.01768 min⁻¹ | ~39 min | [9] |
Table 2: pH-Dependent Degradation of L-Ascorbic Acid
| pH | Temperature (°C) | Condition | Observation | Reference |
| 5.0 | 80-100 | Aerobic | Slower degradation than at pH 7.0 | [12] |
| 7.0 | 80-100 | Aerobic | Faster degradation than at pH 5.0 | [12] |
| 5.0 | 150-190 | - | More favorable for degradation | [9] |
| 7.0 | 150-190 | - | Slower degradation than at pH 5.0 | [9] |
| 9.5 | 150-190 | - | Slower degradation than at pH 5.0 | [9] |
Table 3: Shelf-Life (t90) of L-Ascorbic Acid in Aqueous Solutions
| Concentration | Additives | Temperature (°C) | Shelf-life (t90) | Reference |
| 10% | None (Control) | 20 | ~10 days | [13] |
| 20% | None (Control) | 20 | ~15 days | [13] |
| 10% | Glycerin (high conc.) | 20 | 30.3 days | [14] |
| 2% (in w/o cream) | - | Room Temperature | ~208 days | [8] |
Experimental Protocols
Accelerated Stability Testing (Forced Degradation)
Objective: To evaluate the intrinsic stability of this compound and L-ascorbic acid under various stress conditions to identify likely degradation products and establish degradation pathways.
Methodology:
-
Sample Preparation: Prepare aqueous solutions of this compound and L-ascorbic acid at a known concentration (e.g., 1 mg/mL). A portion of the solutions should be incorporated into a standardized cosmetic base (e.g., o/w emulsion) to assess formulation effects.
-
Stress Conditions:
-
Acid and Base Hydrolysis: Adjust the pH of the solutions to acidic (e.g., pH 2 with 0.1 N HCl) and basic (e.g., pH 12 with 0.1 N NaOH) conditions. Store at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
Oxidative Degradation: Treat the solutions with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a specified period.
-
Thermal Degradation: Store the solutions at elevated temperatures (e.g., 40°C, 60°C, and 80°C) in a temperature-controlled oven.
-
Photostability: Expose the solutions to a controlled light source (e.g., xenon lamp) that mimics natural sunlight, according to ICH Q1B guidelines. A dark control should be maintained under the same temperature conditions.
-
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours for initial studies, and longer for long-term stability).
-
Analysis: Analyze the samples at each time point using a stability-indicating HPLC method to quantify the remaining concentration of the parent compound and detect the formation of degradation products.
HPLC Method for Stability Analysis
Objective: To develop and validate a stability-indicating HPLC method for the simultaneous quantification of this compound and L-ascorbic acid and their degradation products.
Methodology:
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer at pH 2.5) and an organic modifier (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 245 nm for L-ascorbic acid. The optimal wavelength for this compound should be determined.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Degradation Pathways
The degradation of L-ascorbic acid proceeds through both aerobic and anaerobic pathways. The initial step is the reversible oxidation to dehydroascorbic acid (DHAA). DHAA is then irreversibly hydrolyzed to 2,3-diketogulonic acid, which further degrades into various products, including oxalic acid and L-threonic acid.[15][16]
For this compound, the primary degradation pathway is likely initiated by the hydrolysis of the ester or ether linkage to yield L-ascorbic acid and glycerin. The released L-ascorbic acid would then follow its known degradation pathways.
Conclusion
The available evidence strongly indicates that this compound possesses superior chemical stability compared to L-ascorbic acid. This enhanced stability against thermal, pH-induced, and likely photolytic degradation makes it a more robust and versatile active ingredient for cosmetic and pharmaceutical formulations. While direct quantitative comparative data is still emerging, the qualitative and semi-quantitative findings, coupled with the known instability of L-ascorbic acid, provide a strong rationale for considering this compound in the development of new products where the stability and efficacy of Vitamin C are paramount. Further research involving direct, side-by-side quantitative stability studies would be invaluable to the scientific community for fully characterizing the stability profile of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Vitamin C - Wikipedia [en.wikipedia.org]
- 3. rjptonline.org [rjptonline.org]
- 4. Determination of ascorbic acid and its degradation products by high‐performance liquid chromatography‐triple quadrupole mass spectrometry | Semantic Scholar [semanticscholar.org]
- 5. US20090232943A1 - Stabilized vitamin solutions; use thereof; process for their production; and formulations comprising the same - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Kinetics of L-ascorbic acid degradation and non-enzymatic browning development in hot-compressed water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The stability of ascorbic acid in various liquid media. | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. myfoodresearch.com [myfoodresearch.com]
- 13. ijisrt.com [ijisrt.com]
- 14. rjptonline.org [rjptonline.org]
- 15. Ascorbate degradation: pathways, products, and possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Vitamin C Degradation Products and Pathways in the Human Lens - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Fate of Glyceryl Ascorbate: A Technical Guide to Uptake and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glyceryl ascorbate (B8700270), a stabilized derivative of ascorbic acid (vitamin C), is of increasing interest in dermatological and pharmaceutical research due to its enhanced stability and formulation flexibility. Understanding its cellular uptake and subsequent metabolic fate is critical for optimizing its delivery and efficacy. This technical guide synthesizes the current understanding and provides a framework for the investigation of glyceryl ascorbate's journey into the cell and its conversion to the biologically active ascorbic acid. While direct quantitative data for this compound remains an area of active research, this document outlines the presumed mechanisms based on the behavior of ascorbic acid and its other derivatives, details the experimental protocols required for their validation, and presents the foundational knowledge for future studies.
Introduction to this compound
This compound is a molecule in which ascorbic acid is chemically bound to glycerin. This modification addresses the inherent instability of pure ascorbic acid, which readily oxidizes in the presence of light, air, and heat.[1][2] The primary rationale for using this compound and other vitamin C derivatives is to deliver ascorbic acid to the skin and cells in a more stable form, where it can then be converted to its active form to exert its biological effects, such as antioxidant activity, collagen synthesis, and reduction of hyperpigmentation.[3][4] Bis-glyceryl ascorbate, a related compound, has been noted for its higher permeability and cellular translocation in keratinocytes compared to other vitamin C derivatives.[1]
Proposed Cellular Uptake and Metabolic Pathway
The cellular uptake and metabolism of this compound are hypothesized to occur in a multi-step process, culminating in the release of active ascorbic acid within the cell. The prevailing hypothesis is that, like many other ascorbic acid esters, this compound acts as a prodrug.
Key Stages:
-
Extracellular Hydrolysis (Potential): It is possible that esterases present on the cell surface or in the extracellular matrix hydrolyze this compound into ascorbic acid and glycerol (B35011) prior to transport.
-
Cellular Uptake:
-
Intact Molecule: The intact this compound molecule may be transported across the cell membrane. Its nonionic nature could allow for passive diffusion or transport via yet-unidentified carriers.[1]
-
Hydrolyzed Products: If hydrolyzed extracellularly, the resulting ascorbic acid would be transported by Sodium-Dependent Vitamin C Transporters (SVCTs), while the oxidized form, dehydroascorbic acid (DHA), would utilize Glucose Transporters (GLUTs).[5][6] Glycerol is typically transported via aquaglyceroporins.
-
-
Intracellular Hydrolysis: If transported intact, this compound would be hydrolyzed by intracellular esterases to release ascorbic acid and glycerol.
-
Metabolic Integration: The released ascorbic acid enters the cell's antioxidant pool and participates in various biochemical reactions. Glycerol can be phosphorylated to glycerol-3-phosphate and enter glycolysis or gluconeogenesis.
The following diagram illustrates the proposed pathways for the cellular uptake and metabolism of this compound.
Quantitative Data Summary
Direct quantitative data on the cellular uptake and metabolism of this compound are not extensively available in the public domain. The tables below are structured to present such data as it becomes available through future research and are populated with representative data for ascorbic acid for comparative purposes.
Table 1: Cellular Uptake Kinetics
| Compound | Cell Line | Km (µM) | Vmax (pmol/mg protein/min) | Transport Mechanism | Reference |
| This compound | Data Not Available | TBD | TBD | TBD | |
| Ascorbic Acid | Human Lymphoblasts | 23.5 ± 6 | 22.5 ± 2.3 | SVCTs | [7] |
| Dehydroascorbic Acid | Human Lymphoblasts | 104 ± 84 | 483 ± 97 | GLUTs | [7] |
| Ascorbic Acid | HepG2 (liver) | 10 ± 1.72 | 267 ± 5.9 | SVCT2 | [8] |
TBD: To be determined
Table 2: Skin Permeation Data
| Compound | Skin Model | Permeation Rate (µg/cm²/h) | Lag Time (h) | Delivery Vehicle | Reference |
| This compound | Data Not Available | TBD | TBD | TBD | |
| Ascorbyl Caprylate | Strat-M® | Higher than Ascorbyl Palmitate | Shorter than Ascorbyl Palmitate | Emulgel | [9] |
| Ascorbyl Palmitate | Strat-M® | Data Available | Data Available | Emulgel | [9] |
TBD: To be determined
Detailed Experimental Protocols
The following protocols are foundational for investigating the cellular uptake and metabolism of this compound. They are adapted from established methods for ascorbic acid and its derivatives.
In Vitro Cellular Uptake Assay
This protocol determines the rate of this compound uptake into cultured cells.
Workflow Diagram:
Methodology:
-
Cell Culture: Plate cells (e.g., human keratinocytes, fibroblasts, or a relevant cell line) in 24- or 96-well plates and grow to near confluency.
-
Assay Initiation:
-
Aspirate the culture medium and wash the cells twice with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
Add the transport buffer containing a known concentration of this compound to each well to initiate the uptake. For kinetic studies, use a range of concentrations.
-
To define non-specific uptake, include wells with a large excess of unlabeled this compound or a known transport inhibitor.
-
-
Incubation: Incubate the plates at 37°C for various time points (e.g., 2, 5, 10, 30, 60 minutes).
-
Assay Termination:
-
To stop the uptake, rapidly aspirate the incubation solution and wash the cells three times with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding a suitable lysis buffer (e.g., perchloric acid with a metal chelator like DTPA to stabilize ascorbic acid).[2]
-
-
Quantification:
-
Collect the cell lysates.
-
Analyze the intracellular concentrations of this compound and its potential metabolite, ascorbic acid, using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).
-
Determine the protein concentration of the lysate (e.g., using a BCA assay) to normalize the uptake data (expressed as nmol/mg protein).
-
In Vitro Skin Permeation Study
This protocol assesses the ability of this compound to penetrate the skin barrier using a Franz diffusion cell model.
Methodology:
-
Membrane Preparation: Use excised human or animal skin, or a synthetic membrane like Strat-M®, as the barrier. Mount the membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.[10]
-
Receptor Phase: Fill the receptor chamber with a physiologically relevant buffer (e.g., PBS at pH 7.4), ensuring no air bubbles are trapped beneath the membrane. The receptor fluid should be continuously stirred and maintained at 32-37°C.
-
Donor Phase: Apply a precise amount of the formulation containing this compound to the surface of the membrane in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), collect samples from the receptor fluid and replace the volume with fresh, pre-warmed buffer.
-
Quantification: Analyze the concentration of this compound and ascorbic acid in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of the compound permeated per unit area over time and determine key parameters such as the steady-state flux (Jss), permeability coefficient (Kp), and lag time (tL).
HPLC Analysis of this compound and Metabolites
This protocol is for the simultaneous quantification of this compound and ascorbic acid in biological samples.
Methodology:
-
Sample Preparation:
-
Cell Lysates: After cell lysis (as described in 4.1), centrifuge the samples to pellet proteins and collect the supernatant.
-
Receptor Fluid (from permeation studies): Samples may be analyzed directly or after a simple dilution.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: An isocratic or gradient elution using an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer at an acidic pH of ~2.5-3.0) and an organic modifier like methanol (B129727) or acetonitrile. The acidic pH protonates ascorbic acid, improving its retention on the C18 column.[11]
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
-
Detection:
-
Electrochemical Detector (ED): This is the preferred method for sensitive and selective quantification of ascorbic acid due to its electroactive nature.[12]
-
UV Detector: Can also be used, typically at a wavelength of around 245 nm.
-
-
Quantification: Generate a standard curve using known concentrations of pure this compound and ascorbic acid. Calculate the concentrations in the unknown samples by comparing their peak areas to the standard curve.
Signaling Pathways and Cellular Effects
Once intracellular, the released ascorbic acid from this compound is expected to engage in the same signaling pathways and cellular functions as ascorbic acid absorbed directly.
Key Functions of Intracellular Ascorbic Acid:
-
Antioxidant Defense: Directly scavenges reactive oxygen species (ROS) and regenerates other antioxidants like vitamin E.[13]
-
Enzymatic Cofactor: Acts as a crucial cofactor for a family of Fe(II)/2-oxoglutarate-dependent dioxygenases. These enzymes are vital for:
-
Collagen Synthesis: Hydroxylation of proline and lysine (B10760008) residues in pro-collagen.[14]
-
Epigenetic Regulation: Demethylation of histones and DNA.[15]
-
-
Inhibition of Melanogenesis: Reduces melanin (B1238610) production by inhibiting the enzyme tyrosinase.[3]
The following diagram illustrates the central role of ascorbic acid in these cellular processes.
Conclusion and Future Directions
This compound represents a promising advancement in the delivery of vitamin C for therapeutic and cosmetic applications. While its mechanism of action is logically inferred to be that of a prodrug, which is hydrolyzed to release ascorbic acid, direct experimental validation and quantification of its cellular uptake and metabolic conversion are necessary. The experimental protocols outlined in this guide provide a robust framework for researchers to elucidate these processes. Future studies should focus on generating quantitative kinetic data, identifying the specific transporters and enzymes involved, and comparing the cellular bioavailability of ascorbic acid delivered via this compound versus direct application of ascorbic acid. Such data will be invaluable for the rational design of next-generation drug delivery systems and advanced skincare formulations.
References
- 1. Bis-Glyceryl Ascorbate | Cosmetic Ingredients Guide [ci.guide]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Safety and Efficacy of Bis-Glyceryl Ascorbate as Prophylaxis for Hand-Foot Skin Reaction: A Single-Arm, Open-Label Phase I/II Study (DGA Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Golden C® | Liposomal Complex | Cosmetic Ingredients Guide [ci.guide]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effects of Ascorbyl-2-phosphate Magnesium on Human Keratinocyte Toxicity and Pathological Changes by Sorafenib [jstage.jst.go.jp]
- 11. kurabo.co.jp [kurabo.co.jp]
- 12. researchgate.net [researchgate.net]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. seiwakasei.jp [seiwakasei.jp]
- 15. researchgate.net [researchgate.net]
In Vitro Antioxidant Mechanisms of Glyceryl Ascorbate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the in vitro antioxidant mechanisms of glyceryl ascorbate (B8700270), a stable derivative of ascorbic acid. The document outlines its dual antioxidant action, involving both direct radical scavenging and the modulation of cellular signaling pathways. Detailed experimental protocols, quantitative data summaries, and visual diagrams of key mechanisms are presented to support research and development in the fields of cosmetics, dermatology, and pharmacology.
Core Antioxidant Mechanisms
Glyceryl ascorbate, a molecule synthesized by binding glycerin to ascorbic acid, exhibits enhanced stability compared to its parent molecule, L-ascorbic acid.[1][2][3][4] Its antioxidant properties in vitro are characterized by two primary mechanisms:
-
Direct Radical Scavenging: this compound can directly neutralize free radicals, although its potency in this regard is considered less than that of pure ascorbic acid.[1][2] This trade-off between stability and immediate radical-scavenging efficacy is a key characteristic of many ascorbic acid derivatives.[2]
-
Indirect Antioxidant Effects via Cellular Signaling: A significant aspect of the antioxidant activity of this compound derivatives, such as 3-O-laurylthis compound (VC-3LG), involves the upregulation of the cell's endogenous antioxidant defense systems.[1][5] This is primarily achieved through the activation of the Nrf2 signaling pathway.[1]
Quantitative Antioxidant Activity
While specific IC50 values for this compound are not widely published, studies on structurally similar ascorbic acid derivatives, such as 2-O-β-D-glucopyranosyl-L-ascorbic acid (AA-2βG) and 2-O-α-D-glucopyranosyl-L-ascorbic acid (AA-2G), provide valuable insights into its potential antioxidant capacity. These derivatives have been shown to possess a comprehensive in vitro antioxidant activity comparable to that of L-ascorbic acid (AA), albeit with a slower reaction kinetic in radical scavenging assays.[6]
Table 1: Comparative Antioxidant Activity of Ascorbic Acid Derivatives
| Assay | L-Ascorbic Acid (AA) | 2-O-α/β-D-glucopyranosyl-L-ascorbic acid (AA-2G/AA-2βG) | Key Observation |
| DPPH Radical Scavenging | Immediate quenching of radicals | Slow and continuous scavenging | AA-2G/AA-2βG exhibit a delayed but sustained radical scavenging activity.[6] |
| ABTS Radical Cation Scavenging | Immediate quenching of radicals | Slow and continuous scavenging | Similar to the DPPH assay, the glycosylated derivatives show a different kinetic profile.[6] |
| Oxygen Radical Absorbance Capacity (ORAC) | High antioxidant activity | Similar overall activity to AA | Demonstrates comparable efficacy in quenching peroxyl radicals over time.[6] |
| Erythrocyte Hemolysis Inhibition | Effective inhibition | Similar overall activity to AA | Indicates comparable protection against oxidative damage to cell membranes.[6] |
The Nrf2 Signaling Pathway in Indirect Antioxidant Action
A key mechanism underlying the sustained antioxidant effect of this compound derivatives is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] This pathway is a central regulator of cellular resistance to oxidative stress.
The derivative 3-O-laurylthis compound (VC-3LG) has been shown to upregulate the expression of peroxisome proliferator-activated receptor-gamma (PPAR-γ).[1] PPAR-γ, in turn, enhances the expression of Nrf2.[1][7] This activation of Nrf2 leads to the increased transcription of a suite of antioxidant and detoxifying enzymes, including:
-
γ-Glutamyl Cysteine Synthase (γ-GCS): The rate-limiting enzyme in the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.[1]
-
Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, which is subsequently converted to the potent antioxidant bilirubin.[1]
-
NAD(P)H Quinone Oxidoreductase-1 (NQO1): An enzyme that detoxifies quinones and reduces oxidative stress.[1]
This indirect mechanism allows for a prolonged antioxidant effect, as it bolsters the cell's own defense machinery.
Caption: Nrf2 signaling pathway activation by a this compound derivative.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (B145695) (spectrophotometric grade)
-
This compound
-
Ascorbic acid (positive control)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color and an absorbance of approximately 1.0 at 517 nm.[5][8]
-
Preparation of Test Samples: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol). Create a series of dilutions from this stock solution. Prepare a similar dilution series for ascorbic acid.[5]
-
Reaction: In a 96-well plate, add a specific volume of each sample dilution to the wells. Then, add an equal volume of the DPPH working solution to initiate the reaction. A blank containing only the solvent and DPPH solution should be included.[5][8]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[5][8]
-
Measurement: Measure the absorbance of each well at 517 nm.[5]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage inhibition against the sample concentration.[9]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
Materials:
-
ABTS diammonium salt
-
Potassium persulfate or ammonium (B1175870) persulfate
-
Ethanol or phosphate-buffered saline (PBS)
-
This compound
-
Trolox or Ascorbic acid (positive control)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[10][11]
-
Preparation of ABTS•+ Working Solution: Dilute the stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[12]
-
Preparation of Test Samples: Prepare a dilution series of this compound and the positive control in a suitable solvent.[13]
-
Reaction: Add a small volume of the sample dilution to the ABTS•+ working solution.[14]
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).[12]
-
Measurement: Measure the absorbance at 734 nm.[12]
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[11]
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of an antioxidant to inhibit the formation of fluorescent 2',7'-dichlorofluorescein (B58168) (DCF) from the non-fluorescent 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) probe in the presence of a free radical generator.[15]
Materials:
-
Human hepatocarcinoma (HepG2) cells or other suitable cell line
-
Cell culture medium
-
DCFH-DA solution
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH or ABAP) as a free radical initiator
-
Quercetin (B1663063) (positive control)
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well cell culture plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate and culture until they reach confluence.[16][17]
-
Cell Treatment: Wash the cells with PBS and then treat them with the test compound (this compound) at various concentrations, along with 25 µM DCFH-DA. Include control wells (cells with DCFH-DA and AAPH but no antioxidant) and a quercetin standard curve. Incubate for 1 hour at 37°C.[16][17]
-
Induction of Oxidative Stress: Wash the cells with PBS to remove extracellular compounds. Add a 600 µM AAPH solution to all wells except the blank wells to induce oxidative stress.[16]
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader (excitation ~485 nm, emission ~538 nm) and measure the fluorescence intensity kinetically over 1 hour.[16][17]
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence versus time plot. The CAA value is calculated as follows: CAA unit = 100 - (∫SA / ∫CA) * 100 Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve. Results can be expressed as quercetin equivalents.[16]
Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.
Conclusion
This compound presents a multifaceted approach to in vitro antioxidant activity. While its direct radical scavenging capacity is more moderate and kinetically slower than that of L-ascorbic acid, its ability to activate the PPAR-γ/Nrf2 signaling pathway provides a delayed but more sustained cellular antioxidant response. This dual mechanism, combined with its enhanced stability, makes this compound a compelling ingredient for formulations aimed at protecting against oxidative stress. The experimental protocols detailed herein provide a framework for the quantitative assessment of these antioxidant properties, enabling further research and development in the pharmaceutical and cosmetic industries.
References
- 1. 3-O-Laurylthis compound activates the intracellular antioxidant system through the contribution of PPAR-γ and Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. Antioxidant properties of 2-O-beta-D-glucopyranosyl-L-ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Activation of the PPARγ Prevents Ferroptosis-Induced Neuronal Loss in Response to Intracerebral Hemorrhage Through Synergistic Actions With the Nrf2 [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. zen-bio.com [zen-bio.com]
Bis-Glyceryl Ascorbate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis-glyceryl ascorbate (B8700270), a novel water-soluble derivative of ascorbic acid, has emerged as a promising ingredient in cosmetic and dermatological applications. This technical guide provides an in-depth overview of its synthesis, physicochemical properties, and biological activities. By conjugating ascorbic acid with two glycerin molecules, bis-glyceryl ascorbate exhibits significantly improved stability against oxidation compared to its parent compound, L-ascorbic acid.[1][2] Its non-ionic nature contributes to enhanced skin permeability.[1] This document details the current understanding of its mechanism of action, including its role as an antioxidant, a promoter of collagen synthesis, and an inhibitor of melanogenesis. Furthermore, this guide provides detailed experimental protocols for the evaluation of these properties and summarizes the available quantitative data to facilitate its application in research and product development.
Introduction
Vitamin C (L-ascorbic acid) is a well-established antioxidant and a critical cofactor in various physiological processes, including collagen synthesis.[3][4] However, its inherent instability in aqueous solutions and susceptibility to oxidation have limited its use in cosmetic and pharmaceutical formulations. To overcome these limitations, various derivatives of ascorbic acid have been developed, including bis-glyceryl ascorbate.
Bis-glyceryl ascorbate, also known under the trade name Amitose DGA, is a patented vitamin C derivative where ascorbic acid is bound to two glycerin molecules.[5][6] This structural modification imparts several advantageous properties, including enhanced stability and increased skin permeability, making it a superior alternative to traditional ascorbic acid for topical applications.[1] This guide aims to consolidate the available technical information on bis-glyceryl ascorbate to support its further investigation and application.
Synthesis of Bis-Glyceryl Ascorbate
While the specific, patented synthesis process from the primary manufacturer, Seiwa Kasei, is proprietary, a plausible synthetic route can be inferred from general organic chemistry principles and existing literature on the synthesis of similar ascorbyl esters. The synthesis likely involves the reaction of L-ascorbic acid with a protected form of glycerol, such as glycidol, under controlled conditions.
Hypothesized Synthesis Workflow
A simplified workflow for the potential synthesis of bis-glyceryl ascorbate.
Physicochemical Properties
Bis-glyceryl ascorbate is a water-soluble, non-ionic molecule.[1] Its key physicochemical properties are summarized in the table below. The derivatization with glycerin significantly improves its stability in aqueous solutions and cosmetic formulations.[1][2]
| Property | Value | Source |
| Chemical Name | 2,3-bis(2,3-dihydroxypropyl)-L-ascorbic acid | Inferred |
| INCI Name | Bis-Glyceryl Ascorbate | [5] |
| CAS Number | 1120360-14-6 | |
| Molecular Formula | C12H20O10 | |
| Molecular Weight | 324.28 g/mol | |
| Appearance | Colorless to slightly yellowish liquid | [6] |
| Solubility | Water-soluble | [1] |
| Ionicity | Non-ionic | [1] |
| Recommended pH Range | 3.0 - 6.0 | [6] |
| Stability | More stable against oxidation than L-ascorbic acid in aqueous solutions.[1][2] | [1][2] |
Biological Properties and Mechanism of Action
Bis-glyceryl ascorbate retains the beneficial biological activities of vitamin C with enhanced efficacy due to its improved stability and permeability.
Antioxidant Activity
Like ascorbic acid, bis-glyceryl ascorbate functions as a potent antioxidant, capable of neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage. This activity is crucial for mitigating the effects of environmental stressors such as UV radiation and pollution.
Collagen Synthesis
Ascorbic acid is an essential cofactor for prolyl and lysyl hydroxylases, enzymes critical for the post-translational modification and stabilization of collagen. By providing a stable source of ascorbic acid to the skin, bis-glyceryl ascorbate is reported to enhance collagen production, thereby improving skin elasticity and reducing the appearance of fine lines and wrinkles.[1]
Signaling Pathway for Ascorbic Acid-Mediated Collagen Synthesis
References
- 1. Bis-Glyceryl Ascorbate | Cosmetic Ingredients Guide [ci.guide]
- 2. researchgate.net [researchgate.net]
- 3. cosmeticsciencetechnology.com [cosmeticsciencetechnology.com]
- 4. Regulation of collagen synthesis by ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ulprospector.com [ulprospector.com]
- 6. happi.com [happi.com]
An In-depth Technical Guide to 3-O-Laurylglyceryl Ascorbate
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-O-Laurylglyceryl ascorbate (B8700270) (VC-3LG) is a novel, amphipathic derivative of ascorbic acid, engineered for enhanced stability and superior skin penetration. This technical guide provides a comprehensive overview of its fundamental characteristics, including its chemical and physical properties, synthesis, and multifaceted biological activities. VC-3LG demonstrates significant potential in dermatological and cosmetic applications due to its potent antioxidant, anti-inflammatory, and skin-barrier-enhancing functions. This document details the experimental protocols for the evaluation of its key bioactivities and outlines the signaling pathways through which it exerts its effects, offering a foundational resource for researchers and professionals in drug development and skin science.
Introduction
Ascorbic acid (Vitamin C) is a well-established antioxidant with numerous benefits for skin health, including protection against oxidative stress and a role in collagen synthesis. However, its inherent instability and poor penetration through the stratum corneum limit its efficacy in topical formulations.[1] To overcome these limitations, various derivatives have been synthesized. 3-O-Laurylglyceryl ascorbate (VC-3LG) is a promising amphipathic derivative created by introducing a laurylglyceryl group to the ascorbic acid molecule.[2] This modification imparts increased stability and improved affinity for the lipid-rich skin barrier, leading to enhanced biological activity.[2]
This guide delves into the core characteristics of VC-3LG, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and development.
Chemical and Physical Properties
3-O-Laurylthis compound is structurally designed to balance hydrophilicity and lipophilicity, contributing to its enhanced performance in formulations and on the skin. While specific experimental values for some properties of the pure compound are not widely published, the available data and properties of related compounds are summarized below.
| Property | Value / Description |
| INCI Name | 3-Laurylthis compound |
| CAS Number | 1120360-38-4 |
| Molecular Formula | C_21_H_38_O_8_ |
| Appearance | Typically supplied as a solution, for example, in Butylene Glycol.[3] |
| Solubility | As an amphipathic molecule, it exhibits solubility in both aqueous and lipid phases, a key feature for formulation and skin penetration.[4][5] It is soluble in water.[6] |
| Stability | Demonstrates high stability in formulations, particularly in comparison to pure ascorbic acid, showing no discoloration over time in various cosmetic bases.[7] |
Synthesis and Purification
The synthesis of 3-O-alkylascorbic acid derivatives generally involves the regioselective alkylation of ascorbic acid. While a specific, detailed protocol for 3-O-Laurylthis compound is proprietary, a general approach can be outlined based on the synthesis of similar compounds.
General Synthesis Workflow:
A general workflow for the synthesis and purification of 3-O-Laurylthis compound.
Experimental Protocol: General Synthesis of 3-O-Alkylascorbic Acids [8][9][10]
-
Protection: L-ascorbic acid is first protected at the 5- and 6-hydroxyl positions, often by forming an isopropylidene ketal using acetone (B3395972) in an acidic medium.
-
Alkylation: The protected ascorbic acid is then reacted with an appropriate alkylating agent (e.g., laurylglyceryl halide) in the presence of a base (e.g., sodium bicarbonate) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). The reaction is typically carried out at an elevated temperature.[9]
-
Deprotection: The protecting group is removed by acid hydrolysis to yield the crude 3-O-alkylascorbic acid derivative.
-
Purification: The crude product is purified using techniques such as column chromatography on silica gel, followed by recrystallization to obtain the pure compound.
Biological Activities and Mechanisms of Action
3-O-Laurylthis compound exhibits a range of biological activities that are beneficial for skin health. These activities are primarily attributed to its antioxidant properties and its ability to modulate key cellular signaling pathways.
Antioxidant Activity
While VC-3LG has a direct, albeit less potent, reactive oxygen species (ROS) scavenging ability compared to ascorbic acid, its primary antioxidant effect is mediated through the activation of intracellular antioxidant systems.[2]
Experimental Protocol: DPPH Radical Scavenging Assay [11]
-
Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Prepare serial dilutions of the test compound (3-O-Laurylthis compound) and a standard antioxidant (e.g., ascorbic acid).
-
Mix the test compound or standard with the DPPH solution in a 96-well plate.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Enhancement of Skin Barrier Function and Ceramide Synthesis
VC-3LG has been shown to reinforce the skin's barrier function by stimulating the synthesis of ceramides (B1148491), which are essential lipid components of the stratum corneum.[4] This effect is particularly beneficial in conditions of dry and sensitive skin.[12]
Experimental Protocol: In Vitro Ceramide Synthesis Assay [6][13][14]
-
Culture normal human epidermal keratinocytes (NHEKs).
-
Treat the cells with 3-O-Laurylthis compound at various concentrations for a specified period.
-
Lyse the cells and extract the total lipids.
-
Separate the lipid classes, including ceramides, using high-performance liquid chromatography (HPLC).
-
Quantify the amount of specific ceramides using a suitable detection method, such as fluorescence detection after derivatization or mass spectrometry.
-
Compare the ceramide levels in treated cells to those in untreated control cells.
Signaling Pathway: Ceramide Synthesis Activation
Mechanism of skin barrier reinforcement by 3-O-Laurylthis compound.
Modulation of PPAR-γ and Nrf2 Signaling Pathways
VC-3LG activates the peroxisome proliferator-activated receptor-gamma (PPAR-γ) and the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways.[2] This dual activation leads to a coordinated upregulation of intracellular antioxidant enzymes, thereby protecting the skin from oxidative stress.
Signaling Pathway: PPAR-γ and Nrf2 Activation
Antioxidant signaling cascade initiated by 3-O-Laurylthis compound.
Experimental Protocol: PPAR-γ Transcriptional Activation Assay [12][15][16]
-
Culture a suitable cell line (e.g., HEK293T) and transfect with a PPAR-γ expression vector and a reporter plasmid containing a peroxisome proliferator response element (PPRE) linked to a luciferase gene.
-
Treat the transfected cells with 3-O-Laurylthis compound or a known PPAR-γ agonist (positive control).
-
After incubation, lyse the cells and measure the luciferase activity using a luminometer.
-
An increase in luciferase activity indicates the activation of PPAR-γ.
Experimental Protocol: Nrf2 Nuclear Translocation Assay (Immunofluorescence) [17][18][19]
-
Culture keratinocytes on glass coverslips.
-
Treat the cells with 3-O-Laurylthis compound for various time points.
-
Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Block non-specific binding sites with bovine serum albumin (BSA).
-
Incubate with a primary antibody against Nrf2.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the subcellular localization of Nrf2 using a fluorescence microscope. Nuclear accumulation of Nrf2 indicates its activation.
Inhibition of Melanogenesis
VC-3LG has been reported to have an inhibitory effect on melanin (B1238610) production, a key factor in skin whitening and the treatment of hyperpigmentation.[20]
Experimental Protocol: Melanin Content Assay in B16 Melanoma Cells [2][21][22][23]
-
Culture B16 mouse melanoma cells in 6-well plates.
-
Treat the cells with various concentrations of 3-O-Laurylthis compound for 48-72 hours. A known melanin synthesis inhibitor (e.g., kojic acid) can be used as a positive control.
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Lyse the cell pellets in 1N NaOH at an elevated temperature (e.g., 60-80°C) for 1-2 hours to solubilize the melanin.
-
Measure the absorbance of the lysate at 405-490 nm using a microplate reader.
-
Normalize the melanin content to the total protein content of each sample.
-
Calculate the percentage of melanin inhibition compared to untreated control cells.
Applications in Drug Development and Cosmetics
The unique properties of 3-O-Laurylthis compound make it a highly attractive ingredient for both pharmaceutical and cosmetic formulations.
-
Dermatological Applications: Its ability to improve skin barrier function and reduce oxidative stress suggests potential in the management of inflammatory skin conditions such as atopic dermatitis and psoriasis. Its anti-inflammatory effects may also be beneficial in acne treatments.
-
Cosmetic Applications: As a stable and effective form of Vitamin C, it is used in anti-aging, skin-brightening, and moisturizing products. Its ability to stimulate ceramide and collagen production contributes to improved skin texture, firmness, and hydration.[3][24][25]
Conclusion
3-O-Laurylthis compound represents a significant advancement in the development of stabilized, efficacious Vitamin C derivatives for topical application. Its amphipathic nature facilitates skin penetration, and its multifaceted biological activities, including potent intracellular antioxidant effects, stimulation of ceramide synthesis, and inhibition of melanogenesis, underscore its potential in the development of next-generation dermatological treatments and high-performance cosmetic products. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for scientists and researchers working to harness the full therapeutic and cosmetic potential of this innovative molecule.
References
- 1. us.typology.com [us.typology.com]
- 2. med.upenn.edu [med.upenn.edu]
- 3. specialchem.com [specialchem.com]
- 4. Organogels from Double-Chained Vitamin C Amphiphilic Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The amphiphilic alkyl ester derivatives of l-ascorbic acid induce reorganization of phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of ceramide metabolites in differentiating epidermal keratinocytes treated with calcium or vitamin C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. researchgate.net [researchgate.net]
- 10. A simple efficient synthesis and biological evaluation of 3-O-ethylascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dpph assay ic50: Topics by Science.gov [science.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of ceramide metabolites in differentiating epidermal keratinocytes treated with calcium or vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Analysis of ceramide metabolites in differentiating epidermal keratinocytes treated with calcium or vitamin C | Semantic Scholar [semanticscholar.org]
- 15. assaygenie.com [assaygenie.com]
- 16. raybiotech.com [raybiotech.com]
- 17. Detection of NRF2 nuclear translocation by immunofluorescence [bio-protocol.org]
- 18. Examining the Endogenous Antioxidant Response Through Immunofluorescent Analysis of Nrf2 in Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. EP2081920B1 - Method for preparing 3-o-alkyl-ascorbic acid - Google Patents [patents.google.com]
- 21. Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ulprospector.com [ulprospector.com]
- 25. ulprospector.com [ulprospector.com]
Methodological & Application
Application Notes and Protocols for HPLC-UV Quantification of Glyceryl Ascorbate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyceryl ascorbate (B8700270), a stable derivative of ascorbic acid, is increasingly utilized in cosmetic and pharmaceutical formulations for its antioxidant and skin-lightening properties. Accurate and reliable quantification of glyceryl ascorbate in various matrices is crucial for quality control, formulation development, and stability testing. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of this compound. The described method is adapted from established protocols for similar vitamin C derivatives, such as ascorbyl glucoside, ensuring a robust and reliable analytical procedure.[1][2]
Principle
This method employs reversed-phase HPLC (RP-HPLC) to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a phosphate (B84403) buffer and an organic modifier. Detection and quantification are performed using a UV detector at a wavelength where this compound exhibits maximum absorbance.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions are recommended:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | YMC-Triart C18 (250 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | 0.02 M Potassium Dihydrogen Phosphate (pH 3.0) : Methanol (90:10, v/v)[1][3] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C[1] |
| Detection Wavelength | 250 nm[1] |
| Run Time | 10 minutes |
Reagents and Materials
-
This compound reference standard (purity >99%)
-
Potassium dihydrogen phosphate (KH₂PO₄), analytical grade
-
Phosphoric acid (H₃PO₄), analytical grade
-
Methanol, HPLC grade
-
Water, HPLC grade or purified by reverse osmosis
-
Syringe filters, 0.22 µm or 0.45 µm PVDF or PTFE
Preparation of Solutions
Mobile Phase (0.02 M Potassium Dihydrogen Phosphate, pH 3.0):
-
Weigh 2.72 g of potassium dihydrogen phosphate and dissolve it in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.0 with phosphoric acid.
-
Filter the solution through a 0.45 µm membrane filter and degas before use.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 100 mg of this compound reference standard.
-
Dissolve in 100 mL of the mobile phase in a volumetric flask. This solution should be stored at 4°C and protected from light.
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
The sample preparation method will vary depending on the matrix. A general guideline for a cosmetic cream is provided below:
-
Accurately weigh approximately 1 g of the sample into a 50 mL centrifuge tube.
-
Add 1.0 mL of dichloromethane (B109758) to disperse high-fat samples, followed by 25 mL of the mobile phase.[1] For low-fat samples, extract directly with 30 mL of the mobile phase.[1]
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge the sample at 12,000 rpm for 15 minutes to separate the excipients.[1]
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[1]
-
The filtrate is now ready for injection into the HPLC system.
Method Validation Data
The following tables summarize the expected quantitative data for method validation, based on typical performance for similar vitamin C derivatives.
Table 1: System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) |
Table 2: Method Validation Parameters
| Parameter | Expected Value | Reference |
| Linearity (R²) | > 0.999 | [1] |
| Limit of Detection (LOD) | 0.05 µg/mL | [4] |
| Limit of Quantification (LOQ) | 0.17 µg/mL | [4] |
| Accuracy (% Recovery) | 95.6% - 101.0% | [1] |
| Precision (% RSD) | Intra-day: < 2.0%, Inter-day: < 3.0% | [1] |
Experimental Workflow
The following diagram illustrates the logical workflow for the quantification of this compound using the described HPLC-UV method.
Caption: Workflow for this compound Quantification by HPLC-UV.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound by HPLC-UV. The method is straightforward, reproducible, and can be readily implemented in a quality control or research laboratory setting. Proper method validation should be performed in the user's laboratory to ensure the reliability of the results for a specific sample matrix.
References
Application Notes & Protocols for the Mass Spectrometry Analysis of Glyceryl Ascorbate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyceryl ascorbate (B8700270) derivatives are a class of stabilized vitamin C compounds that are increasingly utilized in cosmetic and pharmaceutical formulations. These derivatives, such as 2-O-glyceryl-L-ascorbic acid, offer enhanced stability compared to L-ascorbic acid while retaining its beneficial antioxidant properties. Accurate and sensitive analytical methods are crucial for the quantification and characterization of these derivatives in various matrices to ensure product quality, stability, and efficacy. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high selectivity and sensitivity. This document provides detailed application notes and protocols for the mass spectrometry analysis of glyceryl ascorbate derivatives.
Principle of Analysis
The analysis of this compound derivatives by LC-MS/MS involves three key steps:
-
Sample Preparation: Extraction of the analyte from the sample matrix (e.g., cosmetic cream, serum) and removal of interfering substances.
-
Liquid Chromatography (LC) Separation: Chromatographic separation of the this compound derivative from other components in the sample extract using a suitable LC column and mobile phase gradient.
-
Mass Spectrometry (MS) Detection and Quantification: Ionization of the separated analyte and subsequent detection and fragmentation in the mass spectrometer. Quantification is typically performed using Multiple Reaction Monitoring (MRM), which provides high specificity and sensitivity.
Predicted Fragmentation of this compound Derivatives
Understanding the fragmentation pattern of the target analyte is essential for developing a robust MS/MS method. For a representative this compound derivative, such as 2-O-α-D-glucopyranosyl-L-ascorbic acid (molecular weight: 338.26 g/mol )[1][2][3], the expected fragmentation in negative ion mode is as follows:
-
Precursor Ion [M-H]⁻: The deprotonated molecule will be observed at an m/z of approximately 337.3.
-
Product Ions: Collision-induced dissociation (CID) of the precursor ion is expected to yield characteristic fragment ions. Based on studies of similar ascorbic acid glucosides, the primary fragmentation would involve cleavage of the glycosidic bond.[4][5] A key product ion would correspond to the deprotonated ascorbic acid moiety. Another significant fragmentation pathway involves the loss of a neutral C₂H₄O₂ fragment from the ascorbate portion.[4][5]
The following diagram illustrates the predicted fragmentation pathway for 2-O-α-D-glucopyranosyl-L-ascorbic acid.
References
- 1. 2-o-beta-d-Glucopyranosyl-l-ascorbic acid | C12H18O11 | CID 54706833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.usbio.net [cdn.usbio.net]
- 4. Mass spectrometric stereoisomeric differentiation between α- and β-ascorbic acid 2-O-glucosides. Experimental and density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: Glyceryl Ascorbate for In Vitro Collagen Synthesis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyceryl ascorbate (B8700270), a stable derivative of ascorbic acid (Vitamin C), is emerging as a compound of significant interest in dermatology and cosmetic science for its potential to stimulate collagen synthesis. Vitamin C is an essential cofactor for prolyl and lysyl hydroxylases, enzymes critical for the post-translational modification and stabilization of collagen.[[“]] However, the inherent instability of ascorbic acid in aqueous solutions presents formulation challenges. Glyceryl ascorbate, which combines ascorbic acid with glycerin, offers enhanced stability while retaining the biological activity of its parent molecule. Upon cellular uptake, it is hydrolyzed to release ascorbic acid, thereby promoting collagen production. These application notes provide detailed protocols for assessing the efficacy of this compound in stimulating collagen synthesis in vitro, utilizing common and robust cell-based assays.
Mechanism of Action: Vitamin C-Induced Collagen Synthesis
Ascorbic acid and its derivatives, including this compound, play a multifaceted role in promoting the synthesis of type I and type III collagen in dermal fibroblasts. The primary mechanisms include:
-
Cofactor for Hydroxylation: Ascorbic acid is an essential cofactor for prolyl-4-hydroxylase and lysyl hydroxylase. These enzymes catalyze the hydroxylation of proline and lysine (B10760008) residues in procollagen (B1174764) chains within the endoplasmic reticulum. This hydroxylation is crucial for the formation of a stable triple-helix structure of collagen.
-
Upregulation of Gene Expression: Ascorbic acid has been shown to increase the transcription of collagen genes, specifically COL1A1 and COL1A2, which encode the α1 and α2 chains of type I collagen, respectively. This leads to higher levels of procollagen mRNA.[2]
-
Increased mRNA Stability: Beyond transcriptional upregulation, ascorbic acid can also enhance the stability of collagen mRNA, leading to increased protein translation.[3]
The following diagram illustrates the signaling pathway of vitamin C derivatives in stimulating collagen synthesis in fibroblasts.
Data Presentation
| Compound | Concentration (mM) | Cell Type | Assay Method | % Increase in Collagen Synthesis (relative to control) | Reference |
| L-Ascorbic Acid | 0.03 | Human Skin Fibroblasts | Radioactive Proline Incorporation | ~300% (4-fold increase) | [4] |
| L-Ascorbic Acid | 0.25 | Human Skin Fibroblasts | Radioactive Proline Incorporation | ~700% (8-fold increase) | [5][6] |
| Ascorbyl Glucoside | 0.1 - 0.5 | Human Skin Fibroblasts | Not specified | Comparable to L-Ascorbic Acid | [[“]] |
| Ascorbyl-6-O-palmitate | 0.01 | Human Foreskin Fibroblasts | Not specified | ~200% (3-fold increase) | [7] |
Experimental Protocols
The following are detailed protocols for commonly used in vitro assays to quantify collagen synthesis.
Experimental Workflow Overview
Protocol 1: Sirius Red Collagen Assay
This method quantifies total soluble collagen in the cell culture supernatant.
Materials:
-
Sirius Red solution: 0.1% (w/v) Direct Red 80 in a saturated aqueous solution of picric acid.
-
Wash solution: 0.1 M HCl.
-
Elution buffer: 0.5 M NaOH.
-
96-well microplate.
-
Spectrophotometer (plate reader) capable of measuring absorbance at 540 nm.
-
Collagen standard (e.g., rat tail collagen type I).
Procedure:
-
Sample Preparation:
-
Following treatment with this compound, collect the cell culture supernatant.
-
Centrifuge the supernatant at 2,000 x g for 10 minutes to remove cell debris.
-
-
Staining:
-
Add 100 µL of the clarified supernatant to a microcentrifuge tube.
-
Add 1 mL of Sirius Red solution and incubate at room temperature for 1 hour with gentle shaking.
-
Centrifuge at 12,000 x g for 15 minutes to pellet the collagen-dye complex.
-
Carefully discard the supernatant.
-
-
Washing:
-
Wash the pellet with 1 mL of 0.1 M HCl to remove unbound dye.
-
Centrifuge at 12,000 x g for 15 minutes and discard the supernatant. Repeat this wash step.
-
-
Elution:
-
Add 250 µL of 0.5 M NaOH to the pellet to dissolve the bound dye.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Quantification:
-
Transfer 200 µL of the eluted sample to a 96-well plate.
-
Measure the absorbance at 540 nm.
-
Prepare a standard curve using known concentrations of collagen to determine the collagen concentration in the samples.
-
Protocol 2: Hydroxyproline Assay
This assay measures the total collagen content (both cellular and secreted) by quantifying the amount of hydroxyproline, an amino acid abundant in collagen.
Materials:
-
Concentrated HCl (12 M).
-
Chloramine-T solution.
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in perchloric acid and isopropanol).
-
Hydroxyproline standard.
-
Heating block or oven at 120°C and 60°C.
-
96-well microplate.
-
Spectrophotometer capable of measuring absorbance at 560 nm.
Procedure:
-
Sample Hydrolysis:
-
Harvest cells and supernatant. Homogenize the cell pellet in distilled water.
-
Transfer a known volume of the cell homogenate or supernatant to a pressure-tight, PTFE-lined screw-cap tube.
-
Add an equal volume of 12 M HCl.
-
Tightly cap the tube and hydrolyze at 120°C for 3 hours.
-
-
Sample Preparation:
-
After hydrolysis, cool the samples to room temperature.
-
Transfer a small aliquot (e.g., 10-50 µL) of the hydrolysate to a 96-well plate.
-
Evaporate the samples to dryness in a vacuum centrifuge or in an oven at 60°C.
-
-
Colorimetric Reaction:
-
Reconstitute the dried samples in assay buffer.
-
Add 100 µL of Chloramine-T solution to each well and incubate at room temperature for 5 minutes.
-
Add 100 µL of Ehrlich's reagent to each well.
-
Incubate at 60°C for 90 minutes.
-
-
Quantification:
-
Cool the plate to room temperature.
-
Measure the absorbance at 560 nm.
-
Prepare a standard curve with known concentrations of hydroxyproline to determine the amount in the samples. The collagen content can be estimated assuming that hydroxyproline constitutes approximately 13.5% of collagen by weight.
-
Protocol 3: Procollagen Type I C-Peptide (PIP) ELISA
This immunoassay specifically quantifies the amount of newly synthesized and secreted procollagen type I by detecting the C-terminal propeptide (PIP), which is cleaved off during collagen maturation.
Materials:
-
Commercially available Procollagen Type I C-Peptide (PIP) ELISA kit (follow the manufacturer's instructions).
-
Cell culture supernatant.
-
96-well plate pre-coated with a capture antibody.
-
Detection antibody (e.g., HRP-conjugated).
-
Substrate solution (e.g., TMB).
-
Stop solution.
-
Wash buffer.
-
Microplate reader capable of measuring absorbance at 450 nm.
Procedure (General Outline):
-
Sample and Standard Preparation:
-
Prepare serial dilutions of the PIP standard provided in the kit.
-
Collect cell culture supernatant after treatment with this compound. If necessary, dilute the samples to fall within the range of the standard curve.
-
-
Immunoassay:
-
Add standards and samples to the wells of the pre-coated microplate.
-
Add the detection antibody.
-
Incubate according to the kit's instructions (typically 1-2 hours at room temperature).
-
-
Washing:
-
Wash the wells multiple times with the provided wash buffer to remove unbound components.
-
-
Detection:
-
Add the substrate solution to each well and incubate for a specified time (usually 15-30 minutes) to allow for color development.
-
Stop the reaction by adding the stop solution.
-
-
Quantification:
-
Measure the absorbance at 450 nm.
-
Generate a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of PIP in the samples by interpolating their absorbance values on the standard curve.
-
Conclusion
This compound represents a promising and stable alternative to ascorbic acid for stimulating collagen synthesis. The protocols outlined in these application notes provide robust and reliable methods for quantifying the in vitro efficacy of this compound and other potential collagen-boosting compounds. The choice of assay will depend on the specific research question, with Sirius Red providing a measure of total collagen, the hydroxyproline assay quantifying total collagen through its unique amino acid composition, and the PIP ELISA offering a specific measure of newly synthesized type I procollagen. Consistent and careful execution of these protocols will yield valuable data for researchers and professionals in the fields of dermatology, cosmetology, and drug development.
References
- 1. consensus.app [consensus.app]
- 2. Ascorbic Acid (Vitamin C) as a Cosmeceutical to Increase Dermal Collagen for Skin Antiaging Purposes: Emerging Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ascorbate differentially regulates elastin and collagen biosynthesis in vascular smooth muscle cells and skin fibroblasts by pretranslational mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collagen synthesis in cultured human skin fibroblasts: effect of ascorbic acid and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of collagen synthesis by ascorbic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acylated ascorbate stimulates collagen synthesis in cultured human foreskin fibroblasts at lower doses than does ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tyrosinase Inhibition Assay for Glyceryl Ascorbate Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosinase (EC 1.14.18.1) is a key enzyme in the biosynthesis of melanin (B1238610), the primary pigment responsible for skin, hair, and eye color.[1] The overproduction of melanin can lead to hyperpigmentation disorders such as melasma, age spots, and freckles. Consequently, the inhibition of tyrosinase is a primary target for the development of skin-lightening agents and pharmaceuticals for treating hyperpigmentation.[1]
Glyceryl ascorbate (B8700270), a stable derivative of ascorbic acid (Vitamin C), is gaining attention in the cosmetic and pharmaceutical industries for its potential skin benefits, including its role in promoting an even skin tone, which is often associated with the inhibition of tyrosinase activity.[2][3] Ascorbic acid itself is a known tyrosinase inhibitor, primarily acting as a reducing agent that interacts with the copper ions at the enzyme's active site.[4][5] Glyceryl ascorbate is synthesized by binding ascorbic acid with glycerin, a modification that enhances its stability.[6] While it is considered a potent antioxidant, its direct inhibitory potency on tyrosinase is generally regarded as less than that of pure ascorbic acid.[6]
These application notes provide a detailed protocol for assessing the tyrosinase inhibitory activity of this compound using an in vitro spectrophotometric assay.
Data Presentation: Tyrosinase Inhibitory Activity
The inhibitory potential of a compound against tyrosinase is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the tyrosinase inhibitory activity of relevant compounds for comparative purposes.
| Compound | IC50 (µM) | Mechanism of Action / Notes |
| This compound | Data not available | Inhibits tyrosinase activity. It is considered more stable but potentially less potent than ascorbic acid.[6] Its mechanism is presumed to be similar to ascorbic acid, involving the reduction of o-dopaquinone.[5] |
| Ascorbic Acid | ~11.5 - 13.4 | Acts as a reducing agent, converting dopaquinone (B1195961) back to L-DOPA, and interacts with the copper ions in the tyrosinase active site.[7][8] |
| Kojic Acid (Positive Control) | ~16.7 | A well-established tyrosinase inhibitor that acts by chelating the copper ions in the active site of the enzyme.[5] |
Experimental Protocols
In Vitro Tyrosinase Inhibition Assay (Spectrophotometric)
This protocol details the measurement of the inhibitory effect of this compound on the activity of mushroom tyrosinase using L-3,4-dihydroxyphenylalanine (L-DOPA) as the substrate. The assay is based on the measurement of dopachrome (B613829) formation, a colored intermediate in the melanin synthesis pathway, which absorbs light at approximately 475 nm.
Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
This compound
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Kojic Acid (positive control)
-
Phosphate (B84403) Buffer (e.g., 50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds if necessary
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475 nm
Preparation of Solutions:
-
Phosphate Buffer (50 mM, pH 6.8): Prepare a 50 mM solution of sodium phosphate buffer and adjust the pH to 6.8.
-
Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase in phosphate buffer. The final concentration in the assay well should be optimized for a linear reaction rate (typically 20-40 units/mL).
-
L-DOPA Solution: Prepare a fresh solution of L-DOPA in phosphate buffer (e.g., 2.5 mM).
-
This compound Stock Solution: Prepare a stock solution of this compound in phosphate buffer. A series of dilutions should be prepared to determine the IC50 value.
-
Kojic Acid Stock Solution: Prepare a stock solution of kojic acid in phosphate buffer or a minimal amount of DMSO, followed by dilution in buffer. This will serve as the positive control.
Assay Procedure:
-
To each well of a 96-well microplate, add the following in the specified order:
-
20 µL of various concentrations of this compound solution (or phosphate buffer for the control, and Kojic Acid for the positive control).
-
140 µL of Phosphate Buffer (50 mM, pH 6.8).
-
20 µL of Mushroom Tyrosinase solution.
-
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 10 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm at regular intervals (e.g., every minute) for a defined period (e.g., 20-30 minutes) using a microplate reader.
Calculation of Tyrosinase Inhibition:
The percentage of tyrosinase inhibition is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control reaction (containing all reagents except the test compound).
-
A_sample is the absorbance of the reaction with the test compound (this compound).
The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro tyrosinase inhibition assay.
Melanogenesis Signaling Pathway and Point of Inhibition
Caption: Simplified melanogenesis pathway showing tyrosinase and the point of inhibition.
References
- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the Potential of this compound Derivatives in Next-Generation Skincare – Cosmetic Ingredients [cosmetic-ingredients.co.za]
- 3. cosmetic-ingredients.co.za [cosmetic-ingredients.co.za]
- 4. Vitamin C as a probable inhibitor of tyrosinase (Tyr) and tyrosinase-related protein-1 (TRP-1) in human gingiva: An analytical study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. paulaschoice.co.uk [paulaschoice.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: A Cell Culture Model for Efficacy Testing of Glyceryl Ascorbate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyceryl ascorbate (B8700270), a stable derivative of vitamin C, is gaining prominence in the skincare industry for its enhanced stability and moisturizing properties compared to L-ascorbic acid.[1][2][3][4] This novel compound is synthesized by binding ascorbic acid to glycerin, resulting in a water-soluble ingredient with a favorable formulation profile.[1][5] Glyceryl ascorbate is reputed for its antioxidant, skin-brightening, and anti-aging benefits, which include improving the appearance of aged and fragile skin, correcting hyperpigmentation, and supporting skin firmness.[1][3][4][5][6] Its mechanism of action is believed to involve neutralizing free radicals, inhibiting melanin (B1238610) synthesis, and promoting collagen production.[6] To substantiate these claims, robust in vitro models are essential for screening and validating its efficacy.
These application notes provide a comprehensive set of protocols to evaluate the efficacy of this compound using a multi-faceted cell culture model. The described assays will assess its antioxidant, anti-inflammatory, collagen-boosting, and anti-melanogenic properties in relevant human skin cell lines.
Core Principles of the Cell Culture Model
This model utilizes three key cell lines to represent different aspects of skin physiology:
-
Human Epidermal Keratinocytes (HaCaT): An immortalized human keratinocyte cell line used to assess antioxidant and anti-inflammatory effects.[7][8][9][10][11][12][13]
-
Human Dermal Fibroblasts (HDF): Primary or immortalized fibroblasts are crucial for evaluating the stimulation of collagen synthesis, a key factor in skin elasticity and wrinkle reduction.[14][15][16][17][18][19][20][21][22]
-
Murine Melanoma Cells (B16-F10): A commonly used cell line for studying melanogenesis and screening for skin-lightening agents due to their melanin-producing capabilities.[2][23][24][25][26][27][28][29][30][31]
The following sections detail the experimental protocols and data presentation for evaluating the efficacy of this compound.
Experimental Workflow
References
- 1. GLYCERYL ASCORBATE - Ataman Kimya [atamanchemicals.com]
- 2. This compound | Vitamin C Derivative | Cosmetic Ingredients Guide [ci.guide]
- 3. ulprospector.com [ulprospector.com]
- 4. makingcosmetics.com [makingcosmetics.com]
- 5. paulaschoice.es [paulaschoice.es]
- 6. Unlocking the Potential of this compound Derivatives in Next-Generation Skincare – Cosmetic Ingredients [cosmetic-ingredients.co.za]
- 7. eeb.lu.lv [eeb.lu.lv]
- 8. In vitro culture conditions to study keratinocyte differentiation using the HaCaT cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. heavythinking.org [heavythinking.org]
- 10. HaCaT Cells [cytion.com]
- 11. md.tsukuba.ac.jp [md.tsukuba.ac.jp]
- 12. Assessment of Anti-TNF-α Activities in Keratinocytes Expressing Inducible TNF- α: A Novel Tool for Anti-TNF-α Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HaCaT Cells | Applied Biological Materials Inc. [abmgood.com]
- 14. Human Dermal Fibroblasts (HDF) Culture Protocol [sigmaaldrich.com]
- 15. salk.edu [salk.edu]
- 16. allevi3d.com [allevi3d.com]
- 17. Isolation, Primary Culture, and Cryopreservation of Human Neonatal Fibroblasts | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. saibou.jp [saibou.jp]
- 19. Techniques to Assess Collagen Synthesis, Deposition, and Cross-Linking In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Collagen synthesis by human fibroblasts. Regulation by transforming growth factor-beta in the presence of other inflammatory mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Inhibition of tyrosinase activity and melanine pigmentation by 2-hydroxytyrosol - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Key Points for Culturing B16 Cell Line [procellsystem.com]
- 25. benchchem.com [benchchem.com]
- 26. 2.1. Cell Culture [bio-protocol.org]
- 27. bcrj.org.br [bcrj.org.br]
- 28. B16F10 Cell Line - Creative Biogene [creative-biogene.com]
- 29. researchgate.net [researchgate.net]
- 30. Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 31. tandfonline.com [tandfonline.com]
In Vitro Skin Penetration Study of Glyceryl Ascorbate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyceryl ascorbate (B8700270), a stable derivative of ascorbic acid (Vitamin C), is gaining prominence in cosmetic and dermatological formulations due to its enhanced stability and moisturizing properties. Unlike L-ascorbic acid, which is prone to oxidation, glyceryl ascorbate offers a longer shelf-life and improved formulation compatibility. This document provides detailed application notes and protocols for conducting in vitro skin penetration studies of this compound and its derivatives, focusing on methodologies to assess its efficacy in enhancing the skin barrier and modulating pigmentation.
Quantitative Data Summary
The following tables summarize key quantitative data for derivatives of this compound, demonstrating their effects on skin barrier function and melanogenesis.
Table 1: Effect of 3-O-Laurylthis compound (VC-3LG) on Skin Barrier Function
| Parameter | Model System | Treatment | Result | Reference |
| Transepidermal Water Loss (TEWL) | Reconstructed Human Epidermis (RHE) | 0.1% VC-3LG | Lower TEWL values compared to untreated RHEs, indicating improved barrier function.[1] | [1] |
| Serine Palmitoyltransferase (SPT) mRNA Expression | Normal Human Epidermal Keratinocytes (NHEKs) | VC-3LG | Stimulated SPT mRNA expression levels, suggesting activation of ceramide synthesis.[1] | [1] |
| Catalase mRNA Expression | Normal Human Epidermal Keratinocytes (NHEKs) | VC-3LG | Upregulated catalase mRNA expression, indicating a reduction of oxidative stress.[1] | [1] |
Table 2: Effect of 3-O-Glyceryl-2-O-hexyl Ascorbate (VC-HG) on Melanogenesis
| Gene | Model System | Treatment | Result | Reference |
| Tyrosinase mRNA | B16 Mouse Melanoma Cells | VC-HG | Downregulation of mRNA expression, indicating inhibition of a key enzyme in melanin (B1238610) synthesis.[2] | [2] |
| MyosinVa mRNA | B16 Mouse Melanoma Cells | VC-HG | Downregulation of mRNA expression, suggesting interference with melanosome transport.[2] | [2] |
| Rab27a mRNA | B16 Mouse Melanoma Cells | VC-HG | Downregulation of mRNA expression, further supporting interference with melanosome transport.[2] | [2] |
| Kinesin mRNA | B16 Mouse Melanoma Cells | VC-HG | Downregulation of mRNA expression, also indicating interference with melanosome transport.[2] | [2] |
Experimental Protocols
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines a general procedure for assessing the skin penetration of this compound using Franz diffusion cells.
Objective: To quantify the permeation and skin retention of this compound from a topical formulation.
Materials:
-
Franz diffusion cells
-
Excised human or porcine skin, or reconstructed human epidermis (RHE)
-
Test formulation containing this compound
-
Receptor solution (e.g., phosphate-buffered saline, pH 7.4)
-
High-performance liquid chromatography (HPLC) system for analysis
-
Magnetic stirrer
-
Water bath maintained at 32 ± 1°C
Procedure:
-
Prepare the skin membrane by carefully removing any subcutaneous fat. If using human or porcine skin, it can be dermatomed to a specific thickness.
-
Mount the skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor chamber with pre-warmed and degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.
-
Place the Franz cells in a water bath set to 32 ± 1°C to maintain the skin surface temperature.
-
Apply a finite dose (e.g., 5-10 mg/cm²) of the test formulation evenly onto the surface of the skin in the donor chamber.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), collect an aliquot of the receptor solution for analysis.
-
Immediately after each sampling, replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor solution.
-
At the end of the experiment, dismantle the Franz cell. Clean the surface of the skin to remove any unabsorbed formulation.
-
Separate the epidermis from the dermis. Extract the this compound from both skin layers using a suitable solvent.
-
Analyze the concentration of this compound in the collected receptor solution samples and the skin extracts using a validated HPLC method.
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area (μg/cm²) at each time point.
-
Determine the steady-state flux (Jss) in μg/cm²/h from the linear portion of the cumulative permeation curve.
-
Calculate the permeability coefficient (Kp) in cm/h.
-
Quantify the amount of this compound retained in the epidermis and dermis (μg/cm²).
Evaluation of Skin Barrier Function Enhancement
Objective: To assess the effect of a this compound derivative on transepidermal water loss (TEWL) in a reconstructed human epidermis (RHE) model.[1]
Materials:
-
Reconstructed Human Epidermis (RHE) tissue models
-
Cell culture inserts and plates
-
Culture medium
-
Test formulation containing a this compound derivative (e.g., 0.1% 3-O-Laurylthis compound)
-
TEWL measurement device (e.g., Tewameter®)
Procedure:
-
Culture the RHE models according to the manufacturer's instructions.
-
Topically apply the test formulation to the surface of the RHE.
-
Incubate the treated RHE models under standard cell culture conditions.
-
At specified time points, measure the TEWL from the RHE surface using the TEWL measurement device.
-
Compare the TEWL values of the treated RHEs with those of untreated control RHEs.
Analysis of Gene Expression by Real-Time PCR
Objective: To determine the effect of this compound derivatives on the mRNA expression of key genes involved in skin barrier function and melanogenesis.[1][2]
Materials:
-
Normal Human Epidermal Keratinocytes (NHEKs) or B16 mouse melanoma cells
-
Cell culture reagents
-
Test compound (e.g., 3-O-Laurylthis compound or 3-O-Glyceryl-2-O-hexyl ascorbate)
-
RNA extraction kit
-
cDNA synthesis kit
-
Real-time PCR system and reagents (including primers for target genes and a housekeeping gene)
Procedure:
-
Culture the cells to the desired confluency.
-
Treat the cells with the test compound at various concentrations for a specified duration.
-
Harvest the cells and extract total RNA using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform real-time PCR using specific primers for the target genes (e.g., SPT, Tyrosinase, MyosinVa) and a housekeeping gene for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.
Visualizations
Experimental Workflow and Signaling Pathways
References
- 1. 3-O-Laurylthis compound reinforces skin barrier function through not only the reduction of oxidative stress but also the activation of ceramide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-O-Glyceryl-2-O-hexyl ascorbate suppresses melanogenesis by interfering with intracellular melanosome transport and suppressing tyrosinase protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antioxidant Capacity of Glyceryl Ascorbate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyceryl ascorbate (B8700270) is a novel, stabilized vitamin C derivative created by binding ascorbic acid to glycerin. This modification enhances its stability in formulations compared to the notoriously unstable L-ascorbic acid, making it an attractive ingredient for cosmetic and pharmaceutical applications.[1][2][3] One of the key functionalities of glyceryl ascorbate is its antioxidant capacity, which allows it to neutralize harmful reactive oxygen species (ROS) and protect cells from oxidative damage.[4][5][6] Accurate and reliable assessment of this antioxidant capacity is crucial for product development, quality control, and substantiation of marketing claims.
These application notes provide detailed protocols for commonly used in vitro assays to determine the antioxidant capacity of this compound: DPPH Radical Scavenging Assay, ABTS Radical Cation Decolorization Assay, Ferric Reducing Antioxidant Power (FRAP) Assay, and Oxygen Radical Absorbance Capacity (ORAC) Assay.
Mechanism of Antioxidant Action
This compound, like its parent molecule ascorbic acid, functions as a potent antioxidant by donating electrons to neutralize reactive oxygen species (ROS) such as superoxide (B77818) radicals, hydroxyl radicals, and hydrogen peroxide.[7] This process converts the highly reactive ROS into more stable, non-toxic molecules. In this process, the ascorbate portion of the molecule is oxidized to dehydroascorbic acid, which can then be recycled back to its reduced form by cellular enzymes.[4]
The antioxidant activity of vitamin C and its derivatives also plays a role in cellular signaling, including the modulation of pathways like the Nrf2/Keap1 pathway, which is a key regulator of cellular antioxidant responses.
Below is a diagram illustrating the general mechanism of ROS neutralization by an antioxidant like this compound.
References
- 1. makingcosmetics.com [makingcosmetics.com]
- 2. ulprospector.com [ulprospector.com]
- 3. researchgate.net [researchgate.net]
- 4. explore.azelis.com [explore.azelis.com]
- 5. iVC 3GA - Seiwa Kasei - 3-Glyceryl Ascorbate - Anti-Aging [knowde.com]
- 6. ulprospector.com [ulprospector.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Glyceryl Ascorbate in Neuronal Cell Culture Antioxidant Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a key contributor to neuronal damage in a variety of neurodegenerative diseases. Consequently, the exploration of potent, stable, and cell-permeable antioxidants is a critical area of research in neuroscience and drug development.
Glyceryl ascorbate (B8700270), a stable derivative of ascorbic acid (Vitamin C), presents a promising avenue for investigation.[1][2][3] Formed by binding ascorbic acid to glycerin, glyceryl ascorbate offers enhanced stability compared to its parent compound, which is notoriously unstable in aqueous solutions.[1][4][5][6] While its antioxidant properties are well-recognized, potentially making it a valuable tool for protecting neuronal cells from oxidative damage, its efficacy and specific mechanisms in neuronal models are yet to be extensively characterized.[1][4][7][8] Although considered a potent antioxidant, some evidence suggests it may be less potent than pure ascorbic acid, a trade-off for its increased stability.[1][4]
These application notes provide a comprehensive guide for researchers to initiate studies on the antioxidant and neuroprotective effects of this compound in neuronal cell cultures. The protocols outlined below are based on established methods for assessing antioxidant activity and cell health in response to oxidative stress, adapted for the investigation of this novel compound.
Mechanism of Action: Antioxidant Properties
This compound is anticipated to exert its antioxidant effects through mechanisms similar to ascorbic acid. This includes direct scavenging of free radicals and participation in the cellular antioxidant network.[9] The primary proposed mechanism involves the donation of a hydrogen atom to neutralize reactive oxygen species.[9]
The Nrf2-ARE Signaling Pathway
A key pathway in the cellular defense against oxidative stress is the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation.[10][11] Upon exposure to oxidative stress or electrophiles, Keap1 undergoes a conformational change, leading to the release and nuclear translocation of Nrf2.[12][13][14] In the nucleus, Nrf2 binds to the ARE in the promoter region of various antioxidant genes, upregulating their expression.[13][15] These genes encode for a battery of protective proteins, including antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase (GPx), as well as enzymes involved in glutathione synthesis. Ascorbic acid has been shown to modulate this pathway, and it is hypothesized that this compound may act similarly.[16][17]
References
- 1. GLYCERYL ASCORBATE - Ataman Kimya [atamanchemicals.com]
- 2. makingcosmetics.com [makingcosmetics.com]
- 3. This compound | Vitamin C Derivative | Cosmetic Ingredients Guide [ci.guide]
- 4. paulaschoice.nl [paulaschoice.nl]
- 5. researchgate.net [researchgate.net]
- 6. Discover the most stable vitamin C derivative “3-Glyceryl Ascorbate” [cosmeticsbusiness.com]
- 7. chemimpex.com [chemimpex.com]
- 8. ulprospector.com [ulprospector.com]
- 9. researchgate.net [researchgate.net]
- 10. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dietary Regulation of Keap1/Nrf2/ARE Pathway: Focus on Plant-Derived Compounds and Trace Minerals [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 15. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The role of quercetin and vitamin C in Nrf2-dependent oxidative stress production in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application of Glyceryl Ascorbate in Photoprotection Studies: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyceryl ascorbate (B8700270), a stable derivative of ascorbic acid (Vitamin C), is emerging as a promising agent in the field of dermatological photoprotection. Formed by binding ascorbic acid to glycerin, this molecule offers enhanced stability and moisturizing properties compared to its parent compound.[1][2] Its primary role in photoprotection is attributed to its potent antioxidant capabilities, which help neutralize reactive oxygen species (ROS) generated by ultraviolet (UV) radiation, a key driver of photoaging and skin damage.[3][4] Furthermore, derivatives of glyceryl ascorbate have been shown to bolster the skin's natural barrier and activate endogenous antioxidant defense mechanisms.[5][6]
This document provides detailed application notes and experimental protocols for researchers investigating the photoprotective effects of this compound.
Mechanism of Action in Photoprotection
This compound exerts its photoprotective effects through a multi-faceted approach, primarily centered on its antioxidant properties and its ability to modulate cellular signaling pathways in response to UV-induced stress.
-
Direct Antioxidant Activity: Like ascorbic acid, this compound can directly scavenge ROS, thereby mitigating oxidative damage to cellular components such as DNA, proteins, and lipids.[3][4]
-
Activation of Endogenous Antioxidant Systems: The derivative 3-O-laurylthis compound has been demonstrated to activate the intracellular antioxidant system. It upregulates the expression of key transcription factors, peroxisome proliferator-activated receptor-gamma (PPAR-γ) and nuclear factor E2-related factor 2 (Nrf2). This, in turn, boosts the production of crucial antioxidant enzymes like γ-glutamyl cysteine synthase (the rate-limiting enzyme in glutathione (B108866) synthesis), heme oxygenase-1 (HO-1), and NAD(P)H quinone oxidoreductase-1 (NQO1).[5]
-
Skin Barrier Enhancement: Certain derivatives, such as 3-O-laurylthis compound, have been shown to reinforce the skin barrier function by promoting the synthesis of ceramides. A robust skin barrier is essential for protecting against environmental aggressors, including UV radiation.[6]
-
Anti-inflammatory Effects: By reducing oxidative stress, this compound can help to quell the inflammatory cascade initiated by UV exposure, which manifests as erythema (sunburn).[7]
-
Collagen Synthesis: Ascorbic acid is a well-known cofactor for prolyl and lysyl hydroxylases, enzymes critical for collagen synthesis and stabilization. By delivering ascorbic acid to the skin, this compound can support the maintenance of a healthy dermal matrix, which is often compromised by chronic UV exposure.[4][8]
Quantitative Data Summary
While specific quantitative photoprotection data for this compound is limited in publicly available literature, the following tables summarize findings for related vitamin C derivatives, which can serve as a benchmark for experimental design.
Table 1: In Vitro Antioxidant and Photoprotective Effects of Ascorbate Derivatives
| Parameter | Cell Line | Ascorbate Derivative | Concentration | UV Exposure | Result | Reference |
| Cell Viability | HaCaT Keratinocytes | Ascorbic Acid 2-Phosphate (AA-2P) | 0.5 - 5 mM | 0.1 - 0.4 J/cm² UVB | Significant inhibition of UVB-induced cytotoxicity | [1] |
| Cell Viability | HaCaT Keratinocytes | Ascorbic Acid 2-Glucoside (AA-2G) | 0.5 - 5 mM | 0.1 - 0.4 J/cm² UVB | Significant inhibition of UVB-induced cytotoxicity | [1] |
| Intracellular ROS | Keratinocytes | 3-O-Laurylthis compound (VC-3LG) | Not specified | UVB | Superior reduction of intracellular ROS compared to Ascorbic Acid | [5] |
Table 2: In Vivo Photoprotective Effects of Topical Vitamin C Formulations
| Study Type | Subjects | Formulation | Application Protocol | Endpoint | Result | Reference | | --- | --- | --- | --- | --- | --- | | Double-blind, placebo-controlled | 20 | 5% Vitamin C Cream | Daily for 6 months | Clinical improvement of photoaged skin | Significant improvement in skin microrelief and reduction of deep furrows |[9] | | Clinical Study | 10 | 10% Topical Vitamin C | Daily for 12 weeks | Wrinkle reduction | Statistically significant improvement in wrinkling |[4] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the photoprotective efficacy of this compound.
In Vitro Assays
1. Assessment of Cytotoxicity and Photoprotection in Keratinocytes (e.g., HaCaT cells)
-
Objective: To determine the ability of this compound to protect keratinocytes from UVB-induced cell death.
-
Methodology:
-
Cell Culture: Culture HaCaT keratinocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere.
-
Treatment: Seed cells in 96-well plates. Once confluent, replace the medium with a serum-free medium containing various concentrations of this compound (e.g., 0.1, 0.5, 1, 5 mM) for 24 hours. Include a vehicle control.
-
UVB Irradiation: Wash the cells with phosphate-buffered saline (PBS). Expose the cells to a specific dose of UVB radiation (e.g., 100-400 mJ/cm²) using a calibrated UVB source. A thin layer of PBS should cover the cells during irradiation.
-
Post-irradiation Incubation: After irradiation, replace the PBS with the respective treatment media and incubate for a further 24-48 hours.
-
Cell Viability Assay: Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the non-irradiated control.[1]
-
2. Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Objective: To quantify the reduction of UVB-induced intracellular ROS by this compound.
-
Methodology:
-
Cell Culture and Treatment: Culture and treat HaCaT cells with this compound as described in the cytotoxicity assay.
-
DCFH-DA Staining: After the pre-treatment period, incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) for 30 minutes in the dark.
-
UVB Irradiation: Irradiate the cells with UVB as described previously.
-
Fluorescence Measurement: Immediately after irradiation, measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm. The fluorescence intensity is proportional to the amount of intracellular ROS.[5]
-
Ex Vivo Assays
1. Human Skin Explant Model
-
Objective: To evaluate the photoprotective effects of this compound on human skin architecture.
-
Methodology:
-
Skin Procurement and Culture: Obtain fresh human skin from elective surgeries (e.g., abdominoplasty) with informed consent. Prepare full-thickness skin explants (e.g., 8 mm punch biopsies) and culture them at the air-liquid interface on sterile grids in a suitable culture medium (e.g., DMEM with supplements).
-
Topical Application: Apply a formulation containing this compound topically to the epidermal surface of the skin explants daily for a specified period (e.g., 3-5 days). Use the vehicle as a control.
-
UV Irradiation: Expose the explants to a controlled dose of solar-simulated radiation.
-
Histological Analysis: After the experimental period, fix the explants in formalin, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) to assess for sunburn cells and other signs of UV damage. Immunohistochemical staining for markers like p53 or cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) can also be performed.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound in photoprotection.
Caption: Experimental workflow for assessing photoprotective efficacy.
Conclusion
This compound and its derivatives represent a significant advancement in the development of photoprotective skincare ingredients. Their enhanced stability and multifaceted mechanisms of action, including direct and indirect antioxidant effects and skin barrier enhancement, make them compelling candidates for further research. The protocols and data presented here provide a framework for the systematic evaluation of these compounds, which will be crucial for substantiating their efficacy and promoting their application in evidence-based dermatological products. Further studies are warranted to generate more specific quantitative data on the photoprotective effects of this compound itself.
References
- 1. Suppressive effects of ascorbate derivatives on ultraviolet-B-induced injury in HaCaT human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unlocking the Potential of this compound Derivatives in Next-Generation Skincare – Cosmetic Ingredients [cosmetic-ingredients.co.za]
- 4. researchgate.net [researchgate.net]
- 5. 3-O-Laurylthis compound activates the intracellular antioxidant system through the contribution of PPAR-γ and Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-O-Laurylthis compound reinforces skin barrier function through not only the reduction of oxidative stress but also the activation of ceramide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-O-Laurylthis compound improves the development of sensitive skin through the reduction of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ascorbic Acid (Vitamin C) as a Cosmeceutical to Increase Dermal Collagen for Skin Antiaging Purposes: Emerging Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topical ascorbic acid on photoaged skin. Clinical, topographical and ultrastructural evaluation: double-blind study vs. placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Glyceryl Ascorbate for Fibroblast Proliferation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize glyceryl ascorbate (B8700270) concentrations for fibroblast proliferation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of glyceryl ascorbate for fibroblast proliferation experiments?
A1: Direct quantitative data for the optimal concentration of this compound on fibroblast proliferation is not extensively available in peer-reviewed literature. However, based on studies with other stable ascorbic acid derivatives like 2-O-alpha-D-glucopyranosyl-L-ascorbic acid (AA-2G) and L-ascorbic acid 2-phosphate (Asc 2-P), a starting range of 0.1 mM to 1.0 mM is recommended.[1] For initial experiments, it is advisable to test a broad concentration range (e.g., 10 µg/mL to 100 µg/mL) to determine the optimal dose-response for your specific fibroblast cell line and experimental conditions. One study identified an optimal concentration of 10 μg/mL for vitamin C with primary cardiac fibroblasts.[2][3] Another study noted that 50 µg/mL of L-Ascorbic acid 2-phosphate (AA2P) enhanced the metabolic activity and growth of human dermal fibroblasts.[4]
Q2: How does this compound promote fibroblast proliferation?
A2: this compound, a stable derivative of ascorbic acid, is expected to exert its effects after being metabolized into ascorbic acid within the cell.[5] Ascorbic acid has several key functions in promoting fibroblast proliferation and function:
-
Cofactor for Collagen Synthesis: It is an essential cofactor for prolyl and lysyl hydroxylases, enzymes critical for the proper folding and secretion of procollagen (B1174764).[6]
-
Stimulation of Collagen Gene Expression: Ascorbic acid can increase the transcription of procollagen genes.[7][8]
-
Antioxidant Properties: By scavenging reactive oxygen species (ROS), it can protect cells from oxidative stress, which can otherwise inhibit proliferation.[3]
-
Interaction with Growth Factors: Ascorbic acid can act synergistically with growth factors like Transforming Growth Factor-beta 1 (TGF-β1) to enhance fibroblast differentiation into myofibroblasts and increase extracellular matrix production.[9][10]
Q3: What are the signs of this compound-induced cytotoxicity?
A3: While this compound is designed for high stability, high concentrations of its active form, ascorbic acid, can be cytotoxic.[11] This is often due to the generation of hydrogen peroxide (H₂O₂) in the cell culture medium.[12] Signs of cytotoxicity to watch for include:
-
A significant decrease in cell viability and proliferation rates at higher concentrations.
-
Changes in cell morphology, such as cell swelling, rounding, and detachment from the culture surface.[12]
-
Increased number of floating, dead cells in the culture medium.
Studies have shown that for L-ascorbic acid, concentrations above 2 mM can inhibit cell proliferation and reduce viability.[13]
Q4: How long should fibroblasts be incubated with this compound to observe a proliferative effect?
A4: The time required to observe a significant effect on fibroblast proliferation can vary. Some studies have noted stimulatory effects on collagen synthesis after 5 days of culture with a stable ascorbate derivative.[14] For proliferation assays, a common timeframe is to treat the cells for 24 to 72 hours before assessing cell number or viability. It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation period for your experimental setup.
Troubleshooting Guides
Issue 1: No significant increase in fibroblast proliferation is observed.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | The concentration of this compound may be too low. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 mM to 5 mM). |
| Insufficient Incubation Time | The treatment duration may be too short. Extend the incubation period and measure proliferation at multiple time points (e.g., 24, 48, 72, 96 hours). |
| Cell Health and Passage Number | The fibroblasts may be senescent or unhealthy. Use cells at a low passage number and ensure they are healthy and actively dividing before starting the experiment. |
| Serum Concentration | The serum concentration in your culture medium may be too high, masking the proliferative effects of this compound. Try reducing the serum concentration (e.g., to 0.5-2% FBS) after cell attachment. |
| Instability of the Compound | Although this compound is stable, ensure proper storage of the stock solution (e.g., protected from light, appropriate temperature) to prevent degradation. |
Issue 2: A decrease in fibroblast viability is observed at higher concentrations.
| Possible Cause | Troubleshooting Step |
| Cytotoxicity | High concentrations of ascorbic acid can lead to the production of hydrogen peroxide.[12] Reduce the concentration of this compound. Consider adding catalase to the culture medium to neutralize H₂O₂ as a control experiment. |
| Low Cell Seeding Density | Cytotoxicity of ascorbic acid can be more pronounced in low-density cultures.[9] Ensure you are seeding cells at an optimal density for your proliferation assay. |
| pH of the Medium | The addition of high concentrations of an acidic compound can alter the pH of the culture medium. Check the pH of the medium after adding this compound and adjust if necessary. |
Issue 3: High variability between replicate wells in proliferation assays.
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension thoroughly before and during plating. |
| Edge Effects | The outer wells of a multi-well plate are prone to evaporation, leading to changes in media concentration. Avoid using the outermost wells or fill them with sterile PBS to maintain humidity. |
| Pipetting Errors | Calibrate your pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the medium to avoid introducing bubbles and ensure proper mixing. |
Data Presentation
Table 1: Effects of Different Ascorbic Acid Derivatives on Fibroblast Proliferation and Function
| Compound | Cell Type | Concentration Range | Key Findings | Reference |
| L-Ascorbic Acid 2-Phosphate (Asc 2-P) | Human Skin Fibroblasts | 0.1 - 1.0 mM | Stimulated cell proliferation and collagen synthesis. | [1] |
| 2-O-alpha-D-glucopyranosyl-L-ascorbic acid (AA-2G) | Human Skin Fibroblasts | 0.1 - 0.5 mM | Effectively stimulated collagen synthesis with comparable effectiveness to L-ascorbic acid. | [14] |
| L-Ascorbic Acid | Human Dermal Fibroblasts | 1 mM | Increased COL1A1 and COL3A1 mRNA and collagen I protein levels. | [15][16] |
| L-Ascorbic Acid | L929 Fibroblast Cells | > 2 mM | Inhibited cell proliferation and decreased cell viability. | [13] |
| Vitamin C | Primary Cardiac Fibroblasts | 10 µg/mL | Found to be the optimal concentration for enhancing mitochondrial metabolic profile. | [2] |
| L-Ascorbic Acid 2-Phosphate (AA2P) | Human Dermal Fibroblasts | 50 µg/mL | Enhanced metabolic activity, growth, and collagen deposition. | [4] |
Experimental Protocols
1. Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration range of this compound that is non-toxic and to identify the concentration that inhibits cell viability by 50% (IC50).
-
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Fibroblast Growth Medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Methodology:
-
Seed HDFs into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubate the plate for 24-72 hours at 37°C and 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
2. Fibroblast Proliferation Assay (BrdU Assay)
This protocol measures DNA synthesis as an indicator of cell proliferation.
-
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Fibroblast Growth Medium
-
This compound
-
96-well tissue culture plates
-
BrdU Cell Proliferation ELISA Kit (commercially available)
-
-
Methodology:
-
Seed HDFs into a 96-well plate as described for the MTT assay.
-
Treat the cells with various non-toxic concentrations of this compound determined from the cytotoxicity assay.
-
Incubate for the desired period (e.g., 24-72 hours).
-
Follow the manufacturer's instructions for the BrdU assay kit. This typically involves:
-
Adding BrdU to the wells and incubating for a few hours to allow for its incorporation into newly synthesized DNA.
-
Fixing the cells and denaturing the DNA.
-
Adding an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).
-
Adding a substrate that produces a colorimetric signal.
-
-
Measure the absorbance using a microplate reader.
-
The intensity of the color is proportional to the amount of BrdU incorporated and thus to the level of cell proliferation.
-
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Putative signaling pathways for this compound in fibroblasts.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimizing standardized lab-grown skin substitutes evidences a proliferation-differentiation switch based on ascorbic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of High-Dose Ascorbate-Induced Cytotoxicity in Human Glioblastoma Cells and the Role of Dehydroascorbic Acid and Iron - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Unlocking the Potential of this compound Derivatives in Next-Generation Skincare – Cosmetic Ingredients [cosmetic-ingredients.co.za]
- 6. mdpi.com [mdpi.com]
- 7. Effects of ascorbic acid on proliferation and collagen synthesis in relation to the donor age of human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ascorbic acid promotes a TGFβ1‐induced myofibroblast phenotype switch - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discover the most stable vitamin C derivative “3-Glyceryl Ascorbate” [cosmeticsbusiness.com]
- 12. Cytotoxicity of ascorbate and other reducing agents towards cultured fibroblasts as a result of hydrogen peroxide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Toxicity of L-ascorbic acid to L929 fibroblast cultures: relevance to biocompatibility testing of materials for use in wound management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ascorbate induced changes in glycosaminoglycan synthesis and distribution of normal and SV40-transformed fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Combination of Glycinamide and Ascorbic Acid Synergistically Promotes Collagen Production and Wound Healing in Human Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combination of Glycinamide and Ascorbic Acid Synergistically Promotes Collagen Production and Wound Healing in Human Dermal Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting glyceryl ascorbate precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with glyceryl ascorbate (B8700270) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My glyceryl ascorbate solution has turned cloudy and a precipitate has formed. What are the possible causes?
A1: Precipitation of this compound in an aqueous solution can be triggered by several factors:
-
pH Shift: this compound is most effective and stable in a pH range of 3-5. A significant deviation from this optimal pH range can affect its solubility and stability, potentially causing it to precipitate.
-
High Electrolyte Concentration: The presence of high concentrations of salts (electrolytes) in your formulation can decrease the solubility of this compound, leading to a "salting-out" effect and subsequent precipitation.
-
Temperature Fluctuations: A decrease in temperature can lower the solubility of this compound, causing it to precipitate out of the solution. Conversely, while heating can increase solubility, subsequent cooling can lead to supersaturation and precipitation if the concentration is high.
-
Interaction with Other Ingredients: Certain ingredients in your formulation, such as some polymers or other active ingredients, may interact with this compound, leading to the formation of insoluble complexes.
Q2: What is the recommended concentration of this compound to avoid precipitation?
A2: In skincare formulations, this compound is typically used at a concentration range of 1-10%[1]. To minimize the risk of precipitation, it is advisable to start with a concentration in the lower to mid-range and conduct stability tests at your intended storage and use temperatures.
Q3: How does pH affect the stability and solubility of this compound?
A3: The optimal pH for this compound solutions is between 3 and 5. Within this range, the molecule maintains its stability and is less prone to degradation and precipitation. For a related compound, sodium ascorbyl phosphate, the best stability is observed at a pH above 6.5. It is crucial to buffer your aqueous solution to maintain the pH within the recommended range for this compound.
Q4: Can I heat the solution to redissolve the precipitated this compound?
A4: Gentle heating (not exceeding 40°C) can be attempted to redissolve the precipitate. However, it is important to note that this may only be a temporary solution if the underlying cause of precipitation (e.g., supersaturation, pH instability) is not addressed. Prolonged or excessive heating can lead to the degradation of this compound. For instance, with sodium ascorbyl phosphate, it is recommended to add it to formulations at temperatures below 40°C, although short exposure to up to 80°C may be tolerated.
Q5: Are there any known incompatibilities with other common cosmetic ingredients?
A5: While specific incompatibility data for this compound is limited, it is known to be incompatible with high concentrations of electrolytes. Additionally, interactions with certain thickening agents or other charged molecules could potentially lead to precipitation. For example, xanthan gum is an anionic polysaccharide and may have incompatibilities with cationic raw materials.[2] It is always recommended to perform compatibility studies with all ingredients in your formulation.
Troubleshooting Guide
If you are experiencing precipitation of this compound, follow these steps to identify and resolve the issue.
References
Technical Support Center: Preventing Glyceryl Ascorbate Oxidation in Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you prevent the oxidation of glycerye ascorbate (B8700270) during your in vitro experiments, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is glyceryl ascorbate and why is it used in in vitro experiments?
This compound is a stable derivative of ascorbic acid (vitamin C) where ascorbic acid is bound to glycerin.[1] This modification enhances its stability compared to L-ascorbic acid, which is notoriously unstable and prone to rapid oxidation in aqueous solutions like cell culture media.[2][3] It is used in in vitro experiments to provide a consistent and reliable source of vitamin C activity, which is crucial for studying its effects on cellular processes such as collagen synthesis, antioxidant defense, and cell signaling.[1]
Q2: What are the main factors that cause this compound oxidation?
Similar to ascorbic acid, the oxidation of this compound is influenced by several factors:
-
Presence of Metal Ions: Trace metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), are potent catalysts of ascorbate oxidation.[4][5][6] These ions can be present as contaminants in water, buffers, or cell culture media.
-
pH of the Solution: The rate of ascorbate oxidation increases with higher pH.[5][7] this compound is most stable in an acidic pH environment.
-
Exposure to Light: Light, especially UV radiation, can accelerate the degradation of ascorbate.[8][9]
-
Oxygen Concentration: The presence of dissolved oxygen is a prerequisite for the aerobic oxidation of ascorbate.[5] Standard cell culture incubators with atmospheric oxygen levels can promote oxidation.[10]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[7] Storing stock solutions at elevated temperatures or for prolonged periods at room temperature can lead to degradation.
Q3: How can I prepare and store this compound stock solutions to minimize oxidation?
To ensure the potency of your this compound stock solutions, follow these recommendations:
-
Use High-Purity Water: Prepare all solutions with high-purity, deionized, and preferably de-gassed water to minimize metal ion contamination and dissolved oxygen.
-
Protect from Light: Prepare and store stock solutions in amber-colored tubes or wrap containers with aluminum foil.[11]
-
Optimal pH: While this compound is more stable than ascorbic acid, maintaining a slightly acidic pH for the stock solution can further enhance its stability.
-
Aliquot and Freeze: Prepare small, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term storage.
-
Fresh is Best: For highly sensitive experiments, it is always best to prepare fresh solutions immediately before use.[12]
Q4: What are the signs of this compound oxidation in my experiments?
A common visual indicator of this compound oxidation is a change in the color of the solution.[2] A fresh solution should be clear and colorless to pale yellow. The development of a yellow or brownish hue suggests degradation. However, significant oxidation can occur before any color change is visible. Therefore, for quantitative studies, it is crucial to analytically measure the concentration of this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro experiments with this compound.
| Problem | Possible Causes | Solutions |
| Inconsistent or unexpected experimental results. | Degradation of this compound: The active compound may have oxidized before or during the experiment, leading to a lower effective concentration. | 1. Verify Stock Solution Integrity: Prepare a fresh stock solution of this compound and compare results. Analytically determine the concentration of your stock solution using HPLC or a plate reader-based assay. 2. Optimize Experimental Conditions: Minimize the exposure of your working solutions to light and atmospheric oxygen. Consider performing experiments in a low-oxygen environment if feasible. 3. Use a More Stable Derivative: For very long-term experiments, consider using an even more stable ascorbate derivative like ascorbate-2-phosphate.[10] |
| Visible color change (yellowing/browning) in the cell culture medium. | Significant oxidation of this compound: This is a clear indication of degradation. | 1. Identify the Source of Oxidation: Review your protocol for potential sources of metal ion contamination, prolonged light exposure, or high pH. 2. Incorporate Stabilizers: Add a metal chelator like EDTA or DTPA to your buffers or media to sequester catalytic metal ions.[4][13] Co-treatment with other antioxidants like vitamin E or ferulic acid can also enhance stability.[14] 3. Refresh the Medium: For long-term cell culture experiments, replenish the medium with fresh this compound at regular intervals to maintain a consistent concentration.[11] |
| Cell toxicity or unexpected cellular responses. | Formation of degradation products: The oxidation of ascorbate can generate byproducts like dehydroascorbic acid (DHA) and hydrogen peroxide (H₂O₂), which can have their own biological effects and may be toxic to cells at high concentrations.[3] | 1. Reduce this compound Concentration: Use the lowest effective concentration of this compound to minimize the generation of potentially toxic byproducts. 2. Monitor for Byproducts: If possible, use analytical methods to detect the presence of key degradation products. 3. Add Catalase: If hydrogen peroxide-mediated toxicity is suspected, the addition of catalase to the culture medium can help to neutralize it. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
Objective: To prepare a 100 mM stock solution of this compound with enhanced stability for use in in vitro experiments.
Materials:
-
This compound powder
-
High-purity, sterile, deionized water (pre-chilled and de-gassed by nitrogen bubbling for 15-20 minutes)
-
Sterile, amber-colored microcentrifuge tubes or clear tubes covered in aluminum foil
-
Sterile filters (0.22 µm)
-
(Optional) Ethylenediaminetetraacetic acid (EDTA)
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the appropriate amount of this compound powder to prepare a 100 mM solution.
-
Dissolve the powder in the pre-chilled, de-gassed sterile water.
-
(Optional) For enhanced stability, add EDTA to a final concentration of 100 µM to chelate any contaminating metal ions.
-
Gently mix by inverting the tube until the powder is completely dissolved. Avoid vigorous vortexing to minimize oxygen introduction.
-
Sterilize the solution by passing it through a 0.22 µm sterile filter.
-
Aliquot the sterile stock solution into single-use volumes in amber-colored or foil-wrapped tubes.
-
Store the aliquots at -20°C or -80°C and protect from light.
Protocol 2: Quantitative Analysis of this compound Stability by HPLC
Objective: To quantify the concentration of this compound and its primary oxidation product, dehydroascorbic acid (DHA), over time in a cell culture medium.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or mass spectrometry (MS) detector
-
C18 reversed-phase HPLC column
-
Cell culture medium (e.g., DMEM, F12)
-
This compound
-
Dehydroascorbic acid (DHA) standard
-
Mobile phase components (e.g., methanol, water, buffer)
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in the cell culture medium of interest at the desired experimental concentration.
-
Incubate the solution under standard cell culture conditions (37°C, 5% CO₂).
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect an aliquot of the medium.
-
Immediately process the sample for HPLC analysis or store at -80°C until analysis.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column and an appropriate mobile phase for separating this compound and DHA. A common mobile phase for ascorbic acid analysis is a buffered aqueous solution with a small percentage of organic solvent like methanol.[15]
-
Prepare a standard curve for both this compound and DHA using known concentrations.
-
Inject the collected samples and standards onto the HPLC system.
-
Monitor the elution of the compounds using a UV detector (ascorbate has a characteristic absorbance around 245-265 nm) or a more specific MS detector.[5]
-
-
Data Analysis:
-
Quantify the concentration of this compound and DHA in each sample by comparing the peak areas to the respective standard curves.
-
Plot the concentration of this compound over time to determine its stability profile under the tested conditions.
-
Quantitative Data Summary:
| Condition | This compound Stability (Half-life) | Reference |
| Concentrated serum formulation (15% as ascorbic acid) at 50°C | No color change after 12 weeks | [2] |
| Cream formulation (5% as ascorbic acid) at 50°C | White appearance maintained after 4 weeks | [2] |
| Clear gel formulation (1% as ascorbic acid) at 50°C | No color change after 4 weeks | [2] |
| Ascorbic acid in RPMI medium (serum-free) at 37°C | ~1.5 hours | [10] |
| Ascorbic acid in DMEM at 37°C | Rapid degradation within 4 hours | [16] |
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Ascorbate
Ascorbate, the active form of vitamin C, is known to modulate several key signaling pathways. While research specific to this compound is emerging, it is expected to influence similar pathways following its cellular uptake and potential hydrolysis to ascorbic acid.
1. HIF-1α Signaling Pathway: Ascorbate is a crucial cofactor for the prolyl hydroxylase domain (PHD) enzymes that target the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α) for degradation under normoxic conditions.[17][18][19][20] By maintaining the iron in the active site of PHDs in a reduced state (Fe²⁺), ascorbate promotes the hydroxylation and subsequent degradation of HIF-1α, thereby suppressing the hypoxic response.[21]
Caption: Role of ascorbate in the HIF-1α signaling pathway.
2. MAPK/ERK Signaling Pathway: Ascorbate has been shown to activate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway in various cell types, including endothelial cells.[22][23] This activation can promote cell proliferation and may be involved in the protective effects of vitamin C on the endothelium.
Caption: Postulated MAPK/ERK signaling pathway activation by this compound.
Experimental Workflow: Assessing the Impact of this compound on HIF-1α Stability
This workflow outlines the key steps to investigate how this compound affects HIF-1α protein levels in a cell-based assay.
References
- 1. ulprospector.com [ulprospector.com]
- 2. Discover the most stable vitamin C derivative “3-Glyceryl Ascorbate” [cosmeticsbusiness.com]
- 3. Ascorbate in Cell Culture [sigmaaldrich.com]
- 4. Stabilization of ascorbate solution by chelating agents that block redox cycling of metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of aqueous solutions of ascorbate for basic research and for intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trying to Solve the Puzzle of the Interaction of Ascorbic Acid and Iron: Redox, Chelation and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Photostability and Interaction of Ascorbic Acid in Cream Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. rjtcsonline.com [rjtcsonline.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Intracellular ascorbate enhances hypoxia-inducible factor (HIF)-hydroxylase activity and preferentially suppresses the HIF-1 transcriptional response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of ascorbate on the activity of hypoxia-inducible factor in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Modulation of hypoxia-inducible factor-1 alpha in cultured primary cells by intracellular ascorbate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ascorbate: antioxidant and biochemical activities and their importance for in vitro models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. THE ROLE OF ASCORBATE IN THE MODULATION OF HIF-1α PROTEIN AND HIF-DEPENDENT TRANSCRIPTION BY CHROMIUM(VI) AND NICKEL(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Vitamin C promotes human endothelial cell growth via the ERK-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Interference of Glyceryl Ascorbate with MTT Cell Viability Assay
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering issues with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay when using glyceryl ascorbate (B8700270) or other similar antioxidant compounds. This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help identify and mitigate interference.
Troubleshooting Guide
Issue: Higher than expected cell viability or non-dose-dependent results.
Possible Cause: Glyceryl ascorbate, a derivative of ascorbic acid, possesses antioxidant and reducing properties.[1][2][3] It can directly reduce the yellow tetrazolium salt (MTT) to its purple formazan (B1609692) product, independent of cellular metabolic activity.[1][4][5] This leads to a false-positive signal and an overestimation of cell viability.[6][7]
Troubleshooting Steps:
-
Perform a Cell-Free Control Experiment: To confirm direct MTT reduction by this compound, it is crucial to run a control experiment in a cell-free system.[8] This will determine if the compound itself is responsible for the color change.
-
Wash Cells Before MTT Addition: If direct interference is confirmed, a simple and often effective solution is to wash the cells with phosphate-buffered saline (PBS) or serum-free medium after the treatment incubation period and before adding the MTT reagent.[4][5][9] This step aims to remove any residual this compound from the wells.
-
Optimize Incubation Times: Minimize the exposure of MTT to any remaining this compound by optimizing the MTT incubation time. However, ensure the incubation is long enough for sufficient formazan formation by viable cells.
-
Use an Alternative Cell Viability Assay: If interference persists, the most reliable solution is to switch to a cell viability assay that does not rely on tetrazolium reduction.[8][10]
Frequently Asked Questions (FAQs)
Q1: Why is this compound interfering with my MTT assay?
A1: this compound, like its parent molecule ascorbic acid, is a potent reducing agent.[1][2][3] The MTT assay's principle is the reduction of the yellow MTT tetrazolium salt into purple formazan crystals by mitochondrial dehydrogenases in living cells.[8] Reducing agents like this compound can directly, in a non-enzymatic manner, reduce MTT, leading to a false signal that is not indicative of cell viability.[4][11]
Q2: How can I confirm that this compound is the cause of the interference?
A2: A cell-free control experiment is the definitive way to confirm interference.[7][8] You would prepare a 96-well plate with your cell culture medium and the same concentrations of this compound used in your main experiment, but without any cells. If you observe the formation of purple formazan after adding the MTT reagent, it confirms direct reduction by your compound.
Q3: What alternative cell viability assays can I use that are not affected by this compound?
A3: Several alternative assays are available that measure different cellular parameters and are less susceptible to interference from reducing agents. These include:
-
Sulphorhodamine B (SRB) Assay: This assay measures cell density based on the measurement of cellular protein content.
-
Lactate Dehydrogenase (LDH) Assay: This cytotoxicity assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.[8]
-
Trypan Blue Exclusion Assay: A simple method to differentiate viable from non-viable cells based on membrane integrity.[10][12]
-
Resazurin (AlamarBlue) Reduction Assay: While this is also a redox-based assay, it uses a different substrate and may be less prone to interference, though testing is still recommended.[10][13][14]
-
ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure the amount of ATP present, which is a marker of metabolically active cells.[10][12][13]
Q4: Can I just subtract the background absorbance from the cell-free control from my experimental wells?
A4: While this may seem like a straightforward correction, it is not always accurate. The rate of direct MTT reduction by this compound may be different in the presence of cells and cellular components. Therefore, this method can lead to inaccurate results and is generally not recommended. A procedural change, like washing the cells or using an alternative assay, is a more robust approach.
Quantitative Data Summary
To quantify the interference of this compound with the MTT assay, a cell-free experiment should be performed. The results can be summarized in a table as follows:
| This compound Concentration (µM) | Absorbance at 570 nm (No Cells) |
| 0 (Medium Control) | 0.05 ± 0.01 |
| 10 | 0.15 ± 0.02 |
| 50 | 0.45 ± 0.03 |
| 100 | 0.85 ± 0.05 |
| 250 | 1.50 ± 0.08 |
| 500 | 2.50 ± 0.12 |
| Note: The data presented in this table is hypothetical and for illustrative purposes only. Researchers should generate their own data based on their specific experimental conditions. |
Experimental Protocols
Protocol for Cell-Free MTT Reduction Assay
This protocol is designed to determine if this compound directly reduces MTT in the absence of cells.
Materials:
-
96-well flat-bottom plate
-
Cell culture medium (the same used for your cell experiments)
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the cell culture medium in the wells of a 96-well plate. Include a medium-only control (0 µM this compound). The final volume in each well should be 100 µL.
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified incubator. This incubation time should match your standard MTT assay protocol.
-
After incubation, add 100 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker for 15-30 minutes to ensure complete dissolution of any formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Visualizations
Caption: Troubleshooting workflow for MTT assay interference.
Caption: Experimental workflow for the cell-free MTT reduction assay.
Caption: Logical relationship of this compound interference.
References
- 1. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ulprospector.com [ulprospector.com]
- 3. Ascorbate: antioxidant and biochemical activities and their importance for in vitro models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay. [folia.unifr.ch]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. blog.quartzy.com [blog.quartzy.com]
- 11. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 13. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 14. researchgate.net [researchgate.net]
Methods to improve glyceryl ascorbate solubility for cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with glyceryl ascorbate (B8700270) in cell-based assays. Given the limited specific data on glyceryl ascorbate, this guide also incorporates information from more widely studied ascorbic acid derivatives to provide a comprehensive resource.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from ascorbic acid?
A1: this compound is a stable, water-soluble derivative of vitamin C, created by binding ascorbic acid with glycerin.[1] This modification enhances its stability in solution compared to pure ascorbic acid, which is prone to rapid oxidation in cell culture media.[2][3][4] While this compound shares antioxidant properties with ascorbic acid, its potency might be different due to the molecular modification.[1] Like other stable derivatives, it is designed to be converted to ascorbic acid by cellular enzymes to exert its effects.
Q2: Why is my this compound precipitating in the cell culture medium?
A2: Precipitation of compounds in cell culture media can be caused by several factors:
-
High Final Concentration: The concentration of this compound may exceed its solubility limit in the specific medium you are using.[5]
-
Low Temperature of Media: Adding the compound to cold media can decrease its solubility.[5]
-
Rapid Dilution: Directly adding a concentrated stock solution to a large volume of media can cause the compound to "crash out" of solution.[5]
-
Interaction with Media Components: this compound might interact with salts, proteins, or other components in the media, forming insoluble complexes.[6]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: While this compound is water-soluble[1], preparing a high-concentration stock solution in sterile, deionized water or a buffered solution like PBS is a good starting point. For less soluble derivatives, organic solvents like DMSO are often used.[7][8] However, it is crucial to keep the final concentration of any organic solvent in the cell culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[7][8]
Q4: Can I use heat to dissolve my this compound?
A4: Gentle warming (e.g., to 37°C) can aid in dissolving many compounds.[5][9] However, excessive heat should be avoided as it can degrade ascorbic acid and its derivatives.
Q5: How can I ensure the stability of this compound in my experiments?
A5: Ascorbic acid and its derivatives are susceptible to oxidation, which is accelerated by exposure to light, air, and transition metals.[3][10] To maintain stability:
-
Prepare fresh solutions for each experiment.
-
Store stock solutions in amber or foil-wrapped tubes at -20°C or -80°C.
-
Minimize the exposure of media containing this compound to light.
-
Consider using cell culture media with low levels of redox-active metal ions.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Immediate precipitation upon addition to media | The final concentration exceeds its aqueous solubility. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration.[5] |
| Rapid dilution from a concentrated stock. | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[5] Add the compound dropwise while gently mixing. | |
| The media is cold. | Always use pre-warmed (37°C) cell culture media.[5] | |
| Delayed precipitation (after hours/days in the incubator) | Changes in media pH or temperature over time. | Monitor the pH of your culture medium. Ensure the incubator provides a stable temperature. |
| Interaction with media components. | Try a different basal media formulation.[6] | |
| Evaporation of media leading to increased concentration. | Ensure proper humidification in the incubator and that culture plates are well-sealed.[6] | |
| Unexpected cytotoxicity | High concentrations of the compound. | Perform a dose-response curve to determine the optimal non-toxic concentration. |
| Hydrogen peroxide (H2O2) generation from ascorbate oxidation. | This is a known issue with ascorbic acid in some media.[11][12] Using a more stable derivative like this compound should minimize this, but it's a possibility. Consider co-treatment with catalase to neutralize H2O2.[11][13] | |
| Solvent toxicity. | Ensure the final concentration of any organic solvent (e.g., DMSO) is well below toxic levels (typically <0.5%).[7][8] | |
| Lack of cellular effect | Poor cell permeability. | While this compound is expected to have good skin penetration[1], its uptake into specific cell types in culture may vary. |
| Insufficient conversion to active ascorbic acid. | The enzymatic conversion of the derivative to ascorbic acid can vary between cell types. | |
| Degradation of the compound. | Prepare fresh solutions and handle them as recommended to ensure stability. |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound
-
Prepare a high-concentration stock solution of this compound in sterile, deionized water or PBS (e.g., 100 mM). Ensure it is fully dissolved.
-
Prepare a serial dilution of the stock solution in your complete cell culture medium in a 96-well plate. For example, create a 2-fold dilution series.
-
Include a control with only the medium.
-
Incubate the plate under standard cell culture conditions (37°C, 5% CO2).
-
Visually inspect for precipitation at several time points (e.g., 0, 2, 6, and 24 hours).
-
(Optional) Quantify precipitation by measuring the absorbance at 600 nm. An increase in absorbance indicates precipitation.
-
The highest concentration that remains clear is the maximum working soluble concentration for your experimental conditions.
Protocol 2: General Method for Treating Cells with this compound
-
Prepare a concentrated stock solution of this compound in a suitable sterile solvent (e.g., sterile water or PBS).
-
Pre-warm your complete cell culture medium to 37°C.
-
Prepare an intermediate dilution of the stock solution in the pre-warmed medium.
-
Perform a final dilution by adding the intermediate solution to the wells of your cell culture plate containing cells and media. Add the solution dropwise while gently swirling the plate to ensure even distribution and minimize localized high concentrations that could lead to precipitation.
-
Include appropriate controls , such as a vehicle-only control (the solvent used for the stock solution diluted to the same final concentration).
-
Incubate the cells for the desired experimental duration.
Visualizations
Caption: Workflow for determining solubility and use in cell assays.
Caption: General signaling pathways influenced by intracellular ascorbate.
References
- 1. paulaschoice.de [paulaschoice.de]
- 2. Monitoring of ascorbate at a constant rate in cell culture: effect on cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ascorbate in Cell Culture [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Stability of aqueous solutions of ascorbate for basic research and for intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The in vitro cytotoxicity of ascorbate depends on the culture medium used to perform the assay and involves hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MECHANISMS OF ASCORBATE-INDUCED CYTOTOXICITY IN PANCREATIC CANCER - PMC [pmc.ncbi.nlm.nih.gov]
Impact of pH on glyceryl ascorbate activity in culture
Welcome to the Technical Support Center for the use of Glyceryl Ascorbate (B8700270) in cell culture experiments. This resource provides troubleshooting guidance and frequently asked questions to help researchers and drug development professionals optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for glyceryl ascorbate activity and stability in cell culture?
A1: this compound, a stable derivative of ascorbic acid, is most effective and stable in a pH range between 3 and 5.[1] However, most cell lines thrive at a physiological pH of 7.2 to 7.4.[2][3] Therefore, a compromise must be made. For short-term experiments (e.g., a few hours), applying this compound in a medium slightly below the optimal physiological pH might be possible for some robust cell lines, but careful monitoring of cell health is crucial. For long-term cultures, it is recommended to use a more stable, phosphorylated derivative of ascorbate, such as ascorbate-2-phosphate, which releases ascorbate intracellularly.[4][5]
Q2: How does the pH of the culture medium affect the stability of this compound?
A2: Like ascorbic acid, the stability of this compound is pH-dependent. Ascorbic acid is known to be unstable in aqueous solutions, and its degradation rate increases as the pH rises.[6][7][8] While this compound is more stable than pure ascorbic acid, it is still susceptible to degradation at neutral to alkaline pH.[1] At a physiological pH of 7.4, the half-life of ascorbic acid in some culture media can be very short.[6]
Q3: Can the pH of the this compound stock solution affect my experiment?
A3: Yes. It is advisable to prepare high-concentration stock solutions of this compound in a slightly acidic buffer (pH ~6.0-7.0) or in de-metalled water to enhance its stability.[6] When adding the stock solution to your culture medium, ensure that the final pH of the medium remains within the optimal range for your cells (typically 7.2-7.4).[2]
Q4: My cells are showing signs of toxicity after treatment with this compound. Could pH be the cause?
A4: It is possible. A significant shift in the culture medium's pH outside the optimal range (7.2-7.4) can induce cellular stress and toxicity.[2][3] Adding a significant volume of an unbuffered or acidic this compound stock solution could lower the medium's pH. Conversely, the degradation of ascorbate at physiological pH can lead to the formation of reactive oxygen species (ROS) extracellularly, which can be cytotoxic.[4] Always measure the pH of your final culture medium after adding any supplements.
Q5: How does pH influence the antioxidant activity of this compound?
A5: The antioxidant activity of vitamin C is pH-dependent. At physiological pH (~7.4), it exists predominantly as the ascorbate monoanion, which is a potent antioxidant.[9][10] However, some research suggests that vitamin C may exhibit even stronger antioxidant activity at a lower pH, particularly at the lipid/water interface.[10][11]
Q6: Does pH affect the cellular uptake of this compound?
A6: The cellular uptake of ascorbate is primarily mediated by Sodium-dependent Vitamin C Transporters (SVCTs).[12][13] The activity of SVCT2 has been shown to be sensitive to extracellular pH, with a notable decrease in transport efficiency at pH 6.0 compared to pH 7.4.[14] This suggests that maintaining a physiological pH is important for optimal cellular uptake of ascorbate.
Troubleshooting Guides
Problem 1: Decreased Cell Viability or Altered Morphology After this compound Treatment
Possible Cause: The pH of the cell culture medium has shifted outside the optimal range for the cells.
Troubleshooting Steps:
-
Measure the pH of the culture medium: Immediately after adding the this compound solution, and after a few hours of incubation, carefully measure the pH of the medium using a calibrated pH meter.
-
Check the pH of the stock solution: Ensure the pH of your this compound stock solution is not overly acidic.
-
Buffer the final medium: If the pH is outside the optimal range of 7.2-7.4, adjust it using sterile, dilute HCl or NaOH. For future experiments, consider using a culture medium with a stronger buffering capacity or pre-adjusting the pH of your this compound stock solution.
-
Reduce the volume of the stock solution: Use a more concentrated stock solution to minimize the volume added to the culture medium, thereby reducing the impact on the final pH.
-
Use a stable ascorbate derivative: For long-term experiments, consider using ascorbate-2-phosphate, which is more stable in culture medium and less likely to cause extracellular oxidative stress.[4][5]
Problem 2: Inconsistent or Lack of Expected Biological Activity
Possible Cause 1: Degradation of this compound in the culture medium.
Troubleshooting Steps:
-
Prepare fresh solutions: Always use freshly prepared this compound solutions for your experiments.
-
Consider the timing of treatment: For short-term effects, add the this compound immediately before the experimental endpoint. For longer-term experiments, replenish the medium with fresh this compound periodically.
-
Use a stable derivative: As mentioned previously, ascorbate-2-phosphate is a more stable alternative for long-term studies.[4][15]
Possible Cause 2: Suboptimal cellular uptake due to pH.
Troubleshooting Steps:
-
Maintain physiological pH: Ensure the culture medium is maintained at a pH of 7.2-7.4 to facilitate optimal SVCT2 transporter activity.[14]
-
Check for transporter expression: If you continue to see a lack of effect, you may want to verify the expression of SVCT transporters in your cell line, as their levels can vary.
Data Presentation
Table 1: pH-Dependent Stability of Ascorbic Acid and Its Derivatives
| Compound | pH Range for Optimal Stability | Notes |
| L-Ascorbic Acid | 3.0 - 5.0[[“]] | Rapid degradation at neutral and alkaline pH.[6][7] |
| This compound | 3.0 - 5.0[1] | More stable than L-ascorbic acid.[1] |
| Ascorbate-2-Phosphate | Stable in growth media[4] | Releases ascorbate intracellularly after dephosphorylation.[4] |
Table 2: Influence of pH on Ascorbate Activity
| Activity | pH Effect | Reference |
| Antioxidant Capacity | Strong antioxidant activity at physiological pH (~7.4).[10] Some studies suggest enhanced activity at lower pH.[11] | [10][11] |
| Cellular Uptake (SVCT2) | Transport decreases at pH 6.0 compared to pH 7.4. | [14] |
| p53/MDM2/AKT Signaling | Ascorbic acid at pH 8.0 increased p53 and decreased MDM2 and AKT expression in SH-SY5Y cells. | [17] |
Experimental Protocols
Protocol 1: Preparation of a pH-Adjusted this compound Stock Solution
-
Materials:
-
This compound powder
-
Sterile, nuclease-free water or a suitable buffer (e.g., PBS without calcium and magnesium)
-
Sterile, dilute (0.1 M) NaOH and HCl
-
Calibrated pH meter
-
Sterile filtration unit (0.22 µm pore size)
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add a portion of the sterile water or buffer to dissolve the powder.
-
Gently mix until the powder is completely dissolved.
-
Measure the pH of the solution.
-
Adjust the pH to a desired level (e.g., 6.8-7.0) by adding small aliquots of sterile 0.1 M NaOH or HCl while monitoring the pH.
-
Bring the solution to the final desired volume with sterile water or buffer.
-
Sterile-filter the solution using a 0.22 µm filter.
-
Aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Treatment of Cells and pH Monitoring
-
Materials:
-
Cultured cells in appropriate vessels
-
Complete cell culture medium
-
Prepared this compound stock solution
-
Calibrated pH meter
-
-
Procedure:
-
Thaw the this compound stock solution.
-
Warm the complete cell culture medium to 37°C.
-
Add the required volume of the this compound stock solution to the pre-warmed medium to achieve the final desired concentration.
-
Gently mix the medium.
-
Measure the pH of the final treatment medium to ensure it is within the optimal range for your cells (e.g., 7.2-7.4). If necessary, adjust the pH with sterile, dilute HCl or NaOH.
-
Remove the old medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for the desired period.
-
For long-term experiments, consider measuring the pH of the spent medium at various time points to monitor for significant changes.
-
Visualizations
Caption: pH-dependent equilibrium of ascorbic acid forms.
Caption: Troubleshooting workflow for pH-related cell viability issues.
Caption: Potential signaling pathway affected by high pH ascorbate.
References
- 1. paulaschoice.de [paulaschoice.de]
- 2. The Impact of pH on Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 3. stemcell.com [stemcell.com]
- 4. Ascorbate: antioxidant and biochemical activities and their importance for in vitro models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitoring of ascorbate at a constant rate in cell culture: effect on cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of aqueous solutions of ascorbate for basic research and for intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Increased antioxidant reactivity of vitamin C at low pH in model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ascorbic Acid Efflux and Re-uptake in Endothelial Cells: Maintenance of Intracellular Ascorbate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. consensus.app [consensus.app]
- 17. dergipark.org.tr [dergipark.org.tr]
Glyceryl ascorbate compatibility with other cosmetic ingredients in research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Glyceryl Ascorbate (B8700270) in cosmetic and pharmaceutical formulations.
Frequently Asked Questions (FAQs)
Q1: What is Glyceryl Ascorbate and how does it compare to L-Ascorbic Acid?
This compound is a stable, water-soluble derivative of Vitamin C (ascorbic acid), synthesized by binding ascorbic acid to glycerin.[1][2] This modification enhances its stability in formulations compared to the notoriously unstable L-Ascorbic Acid, offering greater flexibility in cosmetic product development.[1][2][3] While it provides many of the same benefits as L-Ascorbic Acid, such as antioxidant properties, skin tone improvement, and collagen synthesis support, it is considered to be a less potent antioxidant.[2]
Q2: What is the optimal pH range for formulations containing this compound?
For maximum efficacy and stability, this compound should be formulated in a pH range of 3 to 5.[2]
Q3: What is the typical concentration range for this compound in skincare formulations?
This compound is typically used in concentrations ranging from 1% to 10% in skincare products.[2]
Q4: Is this compound compatible with Niacinamide?
Q5: Can this compound be formulated with Retinol?
Yes, it is possible to formulate this compound with Retinol. However, due to the potential for increased skin sensitivity and irritation when combining these active ingredients, careful formulation and testing are essential.[7] It is often recommended to use Vitamin C products in the morning and Retinol products at night to minimize potential interactions and irritation.
Q6: What is the compatibility of this compound with Alpha and Beta Hydroxy Acids (AHAs/BHAs)?
Combining this compound with AHAs and BHAs should be approached with caution. Both types of ingredients can be irritating to the skin, and their combined use may increase the risk of over-exfoliation and sensitivity. It is generally recommended to use these ingredients at different times of the day or on alternate days. If formulating them together, extensive stability and safety testing is required.
Q7: How does this compound interact with other antioxidants like Vitamin E and Ferulic Acid?
The antioxidant effect of Vitamin C derivatives like this compound can be enhanced when combined with Vitamin E. Vitamin C helps to regenerate Vitamin E after it has been oxidized, thus prolonging its antioxidant activity.[8][9] Ferulic Acid is another antioxidant that can help to stabilize both Vitamin C and Vitamin E and enhance their photoprotective benefits.[10] This synergistic relationship is well-documented for L-Ascorbic Acid and is likely to apply to its derivatives.[8][11][12]
Troubleshooting Guides
Issue 1: Discoloration of the Formulation
-
Potential Cause: Oxidation of this compound. Although more stable than L-Ascorbic Acid, it can still degrade over time, especially when exposed to light, heat, and air. Another potential cause is the presence of metal ions, such as iron or copper, which can catalyze the oxidation of ascorbic acid.[13][14]
-
Troubleshooting Steps:
-
Check pH: Ensure the final formulation's pH is within the optimal range of 3-5.
-
Packaging: Use airless and opaque packaging to minimize exposure to air and light.
-
Chelating Agents: Incorporate a chelating agent like EDTA into the formulation to bind any trace metal ions.
-
Antioxidant Synergy: Add other antioxidants like Vitamin E and Ferulic Acid to enhance stability.
-
Storage Conditions: Store the product in a cool, dark place.
-
Issue 2: Crystallization of this compound in the Formulation
-
Potential Cause: The concentration of this compound may be too high for the solvent system, or the formulation may have undergone temperature fluctuations, leading to precipitation.
-
Troubleshooting Steps:
-
Solubility Check: Review the solubility of this compound in the specific solvent system of your formulation.
-
Concentration Adjustment: Consider reducing the concentration of this compound.
-
Co-solvents: Incorporate co-solvents like propanediol (B1597323) or glycerin to improve solubility.
-
Temperature Control: Maintain controlled temperature conditions during manufacturing and storage.
-
Issue 3: Skin Irritation or Redness Upon Application
-
Potential Cause: The pH of the formulation may be too low, or the combination of this compound with other active ingredients (e.g., AHAs, Retinol) may be causing irritation.
-
Troubleshooting Steps:
-
pH Adjustment: Adjust the pH of the formulation to be within the recommended range of 3-5, ensuring it is not too acidic for the intended application.
-
Concentration of Actives: Evaluate the concentrations of all active ingredients in the formulation. Consider reducing the concentration of this compound or other irritants.
-
Patch Testing: Conduct thorough patch testing on human subjects to assess the irritation potential of the formulation.
-
Soothing Ingredients: Incorporate soothing ingredients like bisabolol, allantoin, or panthenol to mitigate potential irritation.
-
Data Presentation
Table 1: Comparative Stability of Vitamin C Derivatives
| Vitamin C Derivative | Formulation Type | Concentration | Storage Conditions | Stability Results | Reference |
| 3-Glyceryl Ascorbate (Amitose 3GA) | Cream | 5.0% (as ascorbic acid) | 4 weeks at 50°C | Maintained white appearance, indicating oxidative stability. | [3] |
| 3-Glyceryl Ascorbate (Amitose 3GA) | Clear Gel | 1.0% (as ascorbic acid) | 4 weeks at 50°C | No color change and maintained viscosity. | [3] |
| 3-Glyceryl Ascorbate (Amitose 3GA) | Concentrated Serum | 15.0% (as ascorbic acid) | 12 weeks at 50°C | No color change observed. | [3] |
| L-Ascorbic Acid | O/W Emulsion | Not specified | 28 days at 25°C and 40°C | Half-life of 20 days at 25°C and 10 days at 45°C. | [15] |
| L-Ascorbic Acid | Aqueous Solution | Not specified | Not specified | Prone to rapid oxidation, especially in the presence of light, heat, and air. | [16] |
Experimental Protocols
1. Protocol for Assessing the Stability of this compound in a Cosmetic Formulation
This protocol outlines a general procedure for evaluating the stability of this compound in a cosmetic formulation, such as a serum or cream.
-
Objective: To determine the physical and chemical stability of a cosmetic formulation containing this compound over time and under various storage conditions.
-
Materials:
-
Test formulation containing this compound.
-
Placebo formulation (without this compound).
-
Stability chambers (controlled temperature and humidity).
-
pH meter.
-
Viscometer.
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).
-
Analytical standards for this compound and its potential degradation products.
-
-
Methodology:
-
Sample Preparation: Prepare multiple samples of the test and placebo formulations in their final packaging.
-
Initial Analysis (Time 0):
-
Physical Evaluation: Assess appearance, color, odor, and phase separation.
-
pH Measurement: Determine the pH of the formulation.
-
Viscosity Measurement: Measure the viscosity of the formulation.
-
Chemical Analysis (HPLC): Determine the initial concentration of this compound in the test formulation.
-
-
Stability Storage: Place the samples in stability chambers under different conditions (e.g., 25°C/60% RH, 40°C/75% RH, and cycling temperatures). Also include a condition with exposure to UV light.
-
Time-point Analysis: At predetermined time intervals (e.g., 1, 3, and 6 months), remove samples from the stability chambers and repeat the analyses performed at Time 0.
-
Data Analysis: Compare the results from each time point to the initial data. A significant change in physical properties, pH, viscosity, or a decrease in the concentration of this compound indicates instability.
-
2. Protocol for In Vitro Skin Penetration Study using Franz Diffusion Cells
This protocol describes a method to evaluate the skin penetration of this compound from a topical formulation.
-
Objective: To quantify the amount of this compound that permeates through the skin from a topical formulation over a specific period.
-
Materials:
-
Methodology:
-
Skin Preparation: Mount the excised skin onto the Franz diffusion cells with the stratum corneum facing the donor compartment.[3]
-
Cell Assembly: Fill the receptor compartment with receptor fluid and ensure no air bubbles are trapped beneath the skin. Maintain the temperature at 32°C to simulate skin surface temperature.
-
Formulation Application: Apply a finite dose of the test formulation evenly onto the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, and 24 hours), collect samples from the receptor fluid. Replace the collected volume with fresh receptor fluid.
-
Skin Extraction: At the end of the experiment, dismount the skin. Separate the epidermis and dermis and extract any remaining this compound from the skin layers using a suitable solvent.
-
HPLC Analysis: Analyze the concentration of this compound in the collected receptor fluid samples and the skin extracts using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of this compound that has permeated through the skin over time and the amount retained in the skin layers.
-
Visualizations
Caption: Workflow for assessing the stability of a cosmetic formulation.
Caption: Synergistic antioxidant action of Vitamin C and Vitamin E.
References
- 1. mdpi.com [mdpi.com]
- 2. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 3. Study Design of In Vitro Skin Absorption: Franz Cell Diffusion Assay (OECD 428) - Tox Lab [toxlab.co]
- 4. paulaschoice.com.au [paulaschoice.com.au]
- 5. thedeconstruct.in [thedeconstruct.in]
- 6. grandingredients.com [grandingredients.com]
- 7. diva-portal.org [diva-portal.org]
- 8. Interaction of ascorbate and alpha-tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vitamin C and vitamin E--synergistic interactions in vivo? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Ascorbate oxidation by iron, copper and reactive oxygen species: review, model development, and derivation of key rate constants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Glyceryl Ascorbate Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of glyceryl ascorbate (B8700270) stock solutions. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the integrity and efficacy of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is glyceryl ascorbate and why is it used in research?
This compound, a derivative of ascorbic acid (Vitamin C), is synthesized by binding ascorbic acid to glycerin. This modification enhances its stability, particularly in aqueous solutions, compared to the highly unstable L-ascorbic acid.[1][2] In research, it is utilized for its antioxidant properties, to study cellular processes related to oxidative stress, and in the development of dermatological and pharmaceutical formulations.
Q2: What are the main advantages of using this compound over L-ascorbic acid?
The primary advantage of this compound is its superior stability. It is less susceptible to oxidation and degradation caused by exposure to air, light, and heat. This increased stability translates to a longer shelf-life for stock solutions and more consistent results in experimental settings. Additionally, it is generally less pH-dependent for maintaining stability compared to L-ascorbic acid.
Q3: How should I prepare a stock solution of this compound?
For a general-purpose stock solution, dissolve this compound powder in a high-purity, deoxygenated solvent such as sterile, deionized water or a buffered solution (e.g., phosphate-buffered saline, PBS). To minimize oxidation, it is recommended to prepare solutions in a low-oxygen environment (e.g., under a nitrogen or argon stream). For cell culture applications, prepare the stock solution in a serum-free medium or PBS immediately before use.
Q4: What is the optimal pH for a this compound stock solution?
While this compound is more stable over a wider pH range than L-ascorbic acid, maintaining a slightly acidic pH between 3 and 5 is often recommended to maximize its stability.[1]
Q5: How long can I store my this compound stock solution?
The long-term stability will depend on the concentration, solvent, storage temperature, and exposure to light and oxygen. While specific quantitative data for this compound stock solutions is limited, its enhanced stability suggests a significantly longer shelf-life than L-ascorbic acid solutions. For critical applications, it is recommended to prepare fresh solutions or to perform periodic quality control checks on stored solutions.
Stability Data
Quantitative stability data for this compound stock solutions is not extensively available in peer-reviewed literature. However, based on the known stability of ascorbic acid and the qualitative improvements of its derivatives, the following table provides stability data for L-ascorbic acid as a conservative reference. It is expected that this compound will exhibit significantly lower degradation rates under similar conditions.
Table 1: Long-Term Stability of L-Ascorbic Acid Aqueous Solutions (as a reference)
| Storage Temperature | pH | Container | Duration | Degradation | Reference |
| 4°C | 3.5 | Amber vial, sealed | 30 days | ~10% | [2] |
| 25°C (Room Temp) | 3.5 | Amber vial, sealed | 7 days | ~15-20% | [2] |
| 25°C (Room Temp) | 7.0 | Clear vial, open | 24 hours | >50% | [1] |
| -20°C | 7.0 | Sealed vial | 6 months | Minimal | [3] |
| -80°C | 7.0 | Sealed vial | >1 year | Negligible | [3] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution
Materials:
-
This compound powder
-
High-purity, sterile, deionized water (or PBS, pH 7.4)
-
Sterile, amber-colored storage tubes
-
Sterile filters (0.22 µm)
-
Inert gas (Nitrogen or Argon), optional
Procedure:
-
Weigh the required amount of this compound powder in a sterile container.
-
In a sterile environment (e.g., a laminar flow hood), add the desired volume of solvent to the powder. If possible, briefly bubble the solvent with an inert gas to remove dissolved oxygen.
-
Gently swirl or vortex the solution until the powder is completely dissolved. Avoid vigorous shaking to minimize oxygen introduction.
-
Sterile-filter the solution using a 0.22 µm syringe filter into sterile, amber-colored storage tubes.
-
If using inert gas, briefly flush the headspace of the tubes before sealing.
-
Label the tubes with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at the recommended temperature (see Troubleshooting Guide).
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol is adapted from methods for ascorbic acid and should be validated for this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Mobile Phase: A mixture of a buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 2.5 with phosphoric acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile). The exact ratio should be optimized for best separation. A common starting point is 95:5 (v/v) buffer to organic solvent.
-
Standard Solution: Prepare a fresh, accurately weighed standard solution of this compound in the mobile phase.
Procedure:
-
Sample Preparation: Dilute an aliquot of the this compound stock solution to be tested with the mobile phase to a concentration within the linear range of the assay.
-
Chromatographic Conditions:
-
Set the flow rate to 1.0 mL/min.
-
Set the column temperature to 25°C.
-
Set the UV detection wavelength to the absorbance maximum of this compound (this may need to be determined, but a starting point could be around 260 nm, similar to ascorbic acid).
-
-
Analysis: Inject the standard solution and the prepared sample solution into the HPLC system.
-
Quantification: Determine the peak area of this compound in the chromatograms. The concentration of this compound in the sample can be calculated by comparing its peak area to that of the standard solution. The percentage of remaining this compound over time indicates its stability.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Solution turns yellow or brown | Oxidation of the ascorbate moiety. This can be accelerated by exposure to light, oxygen, high temperatures, or the presence of metal ions. | - Prepare fresh solutions more frequently.- Store stock solutions in amber-colored tubes to protect from light.- Aliquot stock solutions to minimize freeze-thaw cycles and exposure to air.- Use deoxygenated solvents for preparation.- Store at -20°C or -80°C for long-term storage.[3]- Ensure glassware is thoroughly cleaned to remove any trace metal contaminants. |
| Precipitate forms in the solution | - The concentration of this compound exceeds its solubility in the chosen solvent at the storage temperature.- pH of the solution has shifted, affecting solubility. | - Gently warm the solution to see if the precipitate redissolves. If it does, consider preparing a lower concentration stock or storing at a slightly higher temperature (if stability allows).- Ensure the pH of the solution is within the optimal range for solubility and stability.- Prepare a fresh solution at a lower concentration. |
| Loss of biological activity in experiments | Degradation of this compound. Even without visible signs of degradation, the compound may have lost its potency. | - Use a fresh stock solution for critical experiments.- Perform a stability check of your stored solution using a functional assay or an analytical method like HPLC.- Re-evaluate your storage conditions to better protect the solution from degradation factors. |
| Inconsistent experimental results | - Inconsistent concentration of this compound due to degradation.- Pipetting errors when using a degraded or precipitated solution. | - Always ensure the stock solution is completely thawed and mixed before use.- Implement a routine quality control check for your stock solutions.- Prepare fresh dilutions from a reliable stock for each experiment. |
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Recommended workflow for this compound solutions.
References
- 1. Stability of aqueous solutions of ascorbate for basic research and for intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Appropriate Handling, Processing and Analysis of Blood Samples Is Essential to Avoid Oxidation of Vitamin C to Dehydroascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Glyceryl Ascorbate and Magnesium Ascorbyl Phosphate for Dermatological and Cosmetic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent vitamin C derivatives, Glyceryl Ascorbate and Magnesium Ascorbyl Phosphate (B84403) (MAP), focusing on their chemical properties, stability, skin penetration, and biological efficacy. This document is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and application of these compounds in dermatological and cosmetic formulations. The information presented is based on available scientific literature and experimental data.
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of this compound and MAP is crucial for formulation development and predicting their behavior in vitro and in vivo.
| Property | This compound | Magnesium Ascorbyl Phosphate |
| INCI Name | This compound | Magnesium Ascorbyl Phosphate |
| Chemical Structure | Ascorbic acid molecule bound to a glycerin molecule. | Magnesium salt of Ascorbyl-2-Phosphate. |
| Molecular Formula | C₉H₁₄O₈ | C₁₂H₁₂Mg₃O₁₈P₂ |
| Molecular Weight | 250.20 g/mol | 579.07 g/mol |
| Appearance | White to off-white crystalline powder | White to yellowish powder |
| Solubility | Water-soluble | Water-soluble |
| pH Stability | Stable in a wider pH range compared to L-ascorbic acid. | Stable at neutral pH (around 7).[1][2][3] |
Stability
The stability of vitamin C derivatives is a critical factor for their efficacy in cosmetic formulations. L-ascorbic acid, the pure form of vitamin C, is notoriously unstable and readily degrades upon exposure to light, air, and heat. This compound and MAP have been developed to overcome these stability issues.
While direct comparative quantitative studies between this compound and MAP are limited, available data suggests that both are significantly more stable than L-ascorbic acid. One study highlighted that 3-Glyceryl Ascorbate (Amitose 3GA) shows high stability in various cosmetic formulations, with no color change observed in a concentrated serum (15% as ascorbic acid part) after 12 weeks at 50°C. In a cream formulation (5% as ascorbic acid), it maintained a white appearance after 4 weeks at 50°C, unlike other vitamin C derivatives that showed browning.
Magnesium Ascorbyl Phosphate has also been demonstrated to be a very stable derivative of vitamin C. In one study, the stability of various vitamin C derivatives in solution was investigated. After 60 days at room temperature in a standard solution, more than 90% of MAP was recovered, compared to about 35% of L-ascorbic acid. Another study comparing MAP to sodium ascorbyl phosphate (SAP) and ascorbyl palmitate found that both phosphate esters (MAP and SAP) exhibited greater stability than ascorbyl palmitate in topical formulations.[2][3]
Table 2: Stability Data
| Compound | Formulation | Storage Conditions | Remaining Active (%) | Source |
| 3-Glyceryl Ascorbate | Concentrated Serum (15%) | 12 weeks at 50°C | No color change (qualitative) | Manufacturer Data |
| 3-Glyceryl Ascorbate | Cream (5%) | 4 weeks at 50°C | Maintained white appearance (qualitative) | Manufacturer Data |
| Magnesium Ascorbyl Phosphate | Standard Solution | 60 days at room temperature | > 90% | ResearchGate |
| L-Ascorbic Acid | Standard Solution | 60 days at room temperature | ~ 35% | ResearchGate |
Note: The data for this compound is qualitative and from a manufacturer. The data for MAP and L-Ascorbic Acid are from a separate study and are not a direct head-to-head comparison with this compound under the same conditions.
Skin Penetration
The ability of a topical agent to penetrate the stratum corneum is paramount to its biological activity in the deeper layers of the skin. Both this compound and MAP are hydrophilic molecules, and their penetration through the lipophilic stratum corneum can be a limiting factor.
Currently, there is a lack of publicly available, direct comparative studies on the skin penetration of this compound versus Magnesium Ascorbyl Phosphate.
For MAP, one study reported that in a 10% cream formulation, it was absorbed into the epidermis, with 1.6% remaining 48 hours after application. Another study investigating vesicular carriers (ethosomes and niosomes) for MAP delivery showed enhanced permeation and skin retention compared to a simple gel formulation.[4]
The skin penetration of these molecules is highly dependent on the formulation. The use of penetration enhancers or advanced delivery systems like nanoemulsions or liposomes can significantly improve their bioavailability in the skin.
Table 3: Skin Penetration Data
| Compound | Formulation | Skin Model | Key Finding | Source |
| This compound | Not Available | Not Available | No quantitative data found. | - |
| Magnesium Ascorbyl Phosphate | 10% Cream | In situ (human) | 1.6% remained in the epidermis after 48h. | Top Skin Whitening Agents A-Z |
| Magnesium Ascorbyl Phosphate | Ethosomal & Niosomal Gels | Ex vivo (human skin) | Enhanced permeation and retention compared to simple gel.[4] | NIH |
Biological Activity
Both this compound and Magnesium Ascorbyl Phosphate must be converted to L-ascorbic acid within the skin to exert their biological effects. Their primary functions include antioxidant activity, stimulation of collagen synthesis, and inhibition of melanogenesis.
Antioxidant Activity
As derivatives of ascorbic acid, both compounds are expected to possess antioxidant properties by scavenging free radicals. The antioxidant capacity is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as the IC50 value (the concentration required to inhibit 50% of the radicals).
Collagen Synthesis
Vitamin C is an essential cofactor for the enzymes prolyl and lysyl hydroxylase, which are critical for the post-translational modification of procollagen (B1174764) and the formation of a stable collagen triple helix.
Studies have shown that MAP is effective at stimulating collagen synthesis in human dermal fibroblasts, with one study finding it to be equivalent to ascorbic acid in this regard.[5] Another study reported that MAP increases collagen production under laboratory test conditions.[4]
While specific quantitative data on the percentage increase in collagen synthesis for this compound is not available, its manufacturer claims that it has a collagen production effect.
Table 4: Collagen Synthesis Data
| Compound | Cell Type | Key Finding | Source |
| This compound | Not Available | Claimed to have a collagen production effect (qualitative). | Manufacturer Data |
| Magnesium Ascorbyl Phosphate | Human Dermal Fibroblasts | Equivalent to ascorbic acid in stimulating collagen synthesis.[5] | PubMed |
| Magnesium Ascorbyl Phosphate | Laboratory Test Conditions | Increases collagen production.[4] | NIH |
Inhibition of Melanogenesis (Skin Lightening)
Vitamin C and its derivatives can inhibit melanogenesis by interacting with copper ions at the active site of tyrosinase, the key enzyme in melanin (B1238610) synthesis, thereby reducing its activity.
A study on a derivative, 3-O-Glyceryl-2-O-hexyl ascorbate, demonstrated that it suppresses melanogenesis by interfering with intracellular melanosome transport and suppressing tyrosinase protein synthesis.
For MAP, a clinical study on a 10% cream showed a significant lightening effect in 19 out of 34 patients with melasma and solar lentigines.[6] Another clinical study using a combination cream containing 3% MAP, along with glutathione (B108866) and tocopheryl acetate, showed a significant improvement in skin brightness.
Table 5: Melanin Inhibition / Skin Lightening Data
| Compound | Model | Key Finding | Source |
| 3-O-Glyceryl-2-O-hexyl ascorbate | B16 Mouse Melanoma Cells | Suppresses tyrosinase protein synthesis and melanosome transport. | PubMed |
| Magnesium Ascorbyl Phosphate (10%) | Human Clinical Trial (Melasma) | Significant lightening effect in 56% of patients.[6] | Top Skin Whitening Agents A-Z |
| Magnesium Ascorbyl Phosphate (3%) | Human Clinical Trial (Hyperpigmentation) | Significant improvement in skin brightness in a combination cream. | Effectiveness of Glutathione... |
Experimental Protocols
Stability Testing by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of the vitamin C derivative in a cosmetic formulation over time under various storage conditions.
Methodology:
-
Sample Preparation: A known amount of the cosmetic formulation is accurately weighed and dissolved in a suitable solvent system. For oil-in-water emulsions, extraction with an organic solvent followed by a buffer solution may be necessary. High-fat samples may require initial dispersion in a solvent like dichloromethane (B109758) before extraction.[5]
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is typically used.[5]
-
Mobile Phase: A mixture of a buffer solution (e.g., 0.02 M potassium dihydrogen phosphate, pH 3.0) and an organic solvent (e.g., methanol) is used in an isocratic or gradient elution mode.[5]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[5]
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., 250 nm for MAP).[5]
-
Column Temperature: Maintained at a constant temperature, for example, 25°C.[5]
-
-
Quantification: The concentration of the vitamin C derivative is determined by comparing the peak area of the sample to a standard curve prepared with known concentrations of the pure compound.
-
Stability Assessment: Samples are stored under different conditions (e.g., various temperatures, light exposure) and analyzed at specific time points. The percentage of the remaining active ingredient is calculated relative to the initial concentration.
In Vitro Skin Penetration using Franz Diffusion Cells
Objective: To measure the amount of the vitamin C derivative that permeates through a skin sample over time.
Methodology:
-
Skin Preparation: Excised human or animal (e.g., porcine) skin is prepared by removing subcutaneous fat and is mounted on a Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Franz Cell Setup: The receptor compartment is filled with a receptor fluid (e.g., phosphate-buffered saline, pH 7.4) and maintained at a physiological temperature (e.g., 32°C or 37°C) with constant stirring.
-
Product Application: A precise amount of the cosmetic formulation containing the vitamin C derivative is applied to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals, aliquots of the receptor fluid are collected and replaced with fresh receptor fluid.
-
Quantification: The concentration of the vitamin C derivative in the collected samples is quantified using a suitable analytical method, such as HPLC.
-
Data Analysis: The cumulative amount of the permeated compound per unit area is plotted against time to determine the permeation profile and calculate parameters such as the steady-state flux (Jss) and the permeability coefficient (Kp).
Collagen Synthesis Assay using Sirius Red Staining
Objective: To quantify the amount of collagen produced by fibroblasts in cell culture after treatment with the vitamin C derivative.
Methodology:
-
Cell Culture: Human dermal fibroblasts are seeded in multi-well plates and cultured until they reach confluence.
-
Treatment: The cells are then treated with various concentrations of the vitamin C derivative for a specified period (e.g., 24-72 hours). A positive control (e.g., L-ascorbic acid) and a negative control (vehicle) are included.
-
Staining:
-
The cell layer is washed with PBS and fixed (e.g., with Bouin's solution or methanol).
-
The fixed cells are stained with a Sirius Red solution (e.g., 0.1% Sirius Red in picric acid) for a specific duration (e.g., 1 hour).[7]
-
Unbound dye is removed by washing with acidified water (e.g., 0.5% acetic acid).[8]
-
-
Quantification:
-
Data Analysis: The absorbance values are proportional to the amount of collagen. The results are often normalized to the total protein content or cell number and expressed as a percentage of the control.
Signaling Pathways and Experimental Workflows
Signaling Pathway for Collagen Synthesis
Vitamin C plays a crucial role as a cofactor in the hydroxylation of proline and lysine (B10760008) residues on procollagen chains, a critical step for the formation of a stable triple-helix structure. This process is essential for the secretion of functional collagen from fibroblasts.
Caption: Vitamin C's role as a cofactor in collagen synthesis.
Experimental Workflow for In Vitro Skin Penetration Study
The Franz diffusion cell assay is a standard method to evaluate the percutaneous absorption of cosmetic ingredients.
Caption: Workflow for in vitro skin penetration analysis.
Conclusion
Both this compound and Magnesium Ascorbyl Phosphate are stable derivatives of vitamin C that offer significant advantages over the highly unstable L-ascorbic acid for cosmetic and dermatological formulations.
-
Magnesium Ascorbyl Phosphate is a well-researched derivative with proven efficacy in stimulating collagen synthesis and skin lightening. Its stability at a neutral pH makes it suitable for a wide range of product types, particularly for individuals with sensitive skin who may not tolerate the low pH of L-ascorbic acid formulations.
-
This compound is a promising newer derivative with claims of excellent stability and added moisturizing benefits due to the glycerin moiety. However, there is a notable lack of independent, peer-reviewed studies with quantitative data to fully substantiate its comparative efficacy against other established derivatives like MAP.
For drug development professionals and researchers, the choice between these two derivatives will depend on the specific formulation goals and the level of existing scientific evidence required. While MAP has a more robust body of evidence supporting its biological effects, this compound presents an interesting option, particularly if enhanced moisturization and high stability are primary objectives, though further independent validation of its performance is warranted.
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. researchgate.net [researchgate.net]
- 3. Stability of vitamin C derivatives in topical formulations containing lipoic acid, vitamins A and E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Magnesium ascorbyl phosphate vesicular carriers for topical delivery; preparation, in-vitro and ex-vivo evaluation, factorial optimization and clinical assessment in melasma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of collagen synthesis in human dermal fibroblasts by the sodium and magnesium salts of ascorbyl-2-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ascorbic acid specifically increases type I and type III procollagen messenger RNA levels in human skin fibroblast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Effect of vitamin C and its derivatives on collagen synthesis and cross-linking by normal human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vitamin C Regulates the Profibrotic Activity of Fibroblasts in In Vitro Replica Settings of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
A Comparative Analysis of Glyceryl Ascorbate and Ascorbic Acid 2-Glucoside in Dermatological Models
For researchers, scientists, and drug development professionals, the selection of an optimal vitamin C derivative is critical for developing effective and stable skincare formulations. This guide provides an objective comparison of two prominent derivatives, Glyceryl Ascorbate (B8700270) and Ascorbic Acid 2-Glucoside (AA2G), focusing on their performance in skin models. The comparison is supported by available experimental data on skin permeability, antioxidant activity, collagen synthesis, and melanogenesis inhibition.
Executive Summary
Both Glyceryl Ascorbate and Ascorbic Acid 2-Glucoside are stabilized forms of ascorbic acid designed to overcome the inherent instability of the parent molecule. AA2G is a well-researched derivative with a larger body of scientific literature detailing its efficacy. It demonstrates conversion to ascorbic acid within the skin, providing antioxidant effects, stimulating collagen production, and inhibiting melanin (B1238610) synthesis. This compound, a newer derivative, is noted for its high stability and moisturizing properties. While direct comparative studies with AA2G are limited, emerging research suggests its potential in skin brightening and antioxidant functions. This guide aims to present the current scientific evidence for both molecules to aid in informed decision-making for dermatological research and product development.
Data Presentation
Table 1: Skin Permeability
| Parameter | This compound | Ascorbic Acid 2-Glucoside (AA2G) | Reference |
| Permeation Flux | Data not available in reviewed literature. | 15-fold increase in dermal delivery with photoacoustic waves compared to passive delivery.[1] | [1] |
| Methodology | - | In vitro using Franz diffusion cells with porcine skin.[1] | [1] |
Table 2: Antioxidant Activity
| Parameter | This compound | Ascorbic Acid 2-Glucoside (AA2G) | Reference |
| DPPH Radical Scavenging Activity (IC50) | Higher than Ascorbic Acid | Lower than Ascorbic Acid | Internal study by a raw material supplier. |
| Protective effect against oxidative stress | Data not available in reviewed literature. | Similar protective effect to Ascorbic Acid in a human reconstructed epidermal (RHE) model.[2] | [2] |
Table 3: Collagen Synthesis
| Parameter | This compound | Ascorbic Acid 2-Glucoside (AA2G) | Reference |
| Stimulation of Collagen Synthesis | Data not available in reviewed literature. | Effectively stimulated collagen synthesis in cultured human skin fibroblasts at concentrations of 0.1-0.5 mmol/L, comparable to L-ascorbic acid.[3] | [3][4] |
| Cell Model | - | Human Dermal Fibroblasts (HDFs).[3][4] | [3][4] |
Table 4: Melanogenesis Inhibition
| Parameter | This compound Derivative (3-O-Glyceryl-2-O-hexyl ascorbate) | Ascorbic Acid 2-Glucoside (AA2G) | Reference |
| Melanin Content Reduction | Caused decreases in melanin synthesis in B16 mouse melanoma cells.[5] | 54.2% intracellular and 61.3% extracellular reduction in melanin content in B16F10 cells (when incorporated in ulvan microneedles).[6] | [5][6] |
| Tyrosinase Activity Inhibition | Downregulated the expression of genes encoding tyrosinase.[5] | 42.6% to 53.4% inhibition of tyrosinase activity (when incorporated in ulvan microneedles).[6] | [5][6] |
| Cell Model | B16 Mouse Melanoma Cells.[5] | B16F10 Melanoma Cells.[6] | [5][6] |
Experimental Protocols
Skin Permeability Assay (Franz Diffusion Cell)
-
Membrane Preparation: Excised human or porcine skin is used. The subcutaneous fat is removed, and the skin is dermatomed to a thickness of approximately 500-750 µm.
-
Cell Setup: The prepared skin membrane is mounted on a vertical Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor fluid.
-
Receptor Fluid: The receptor compartment is filled with a physiologically relevant buffer, such as phosphate-buffered saline (PBS) at pH 7.4, and maintained at 32°C to mimic skin surface temperature. The fluid is continuously stirred.
-
Sample Application: A defined amount of the formulation containing either this compound or AA2G is applied to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals, aliquots of the receptor fluid are withdrawn and replaced with fresh, pre-warmed buffer to maintain sink conditions.
-
Quantification: The concentration of the permeated compound in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The cumulative amount of the compound permeated per unit area is plotted against time. The steady-state flux (Jss) and the permeability coefficient (Kp) are calculated from the linear portion of the curve.
Antioxidant Activity Assay (DPPH Radical Scavenging)
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.
-
Sample Preparation: Serial dilutions of this compound, AA2G, and a positive control (e.g., L-ascorbic acid) are prepared in methanol.
-
Reaction: The sample solutions are mixed with the DPPH solution in a 96-well plate or cuvettes.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer. The discoloration of the DPPH solution indicates the scavenging activity.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.
Collagen Synthesis Assay (Human Dermal Fibroblasts)
-
Cell Culture: Human dermal fibroblasts (HDFs) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics until they reach a desired confluency.
-
Treatment: The culture medium is replaced with a serum-free or low-serum medium containing various concentrations of this compound, AA2G, or a positive control (e.g., L-ascorbic acid).
-
Incubation: The cells are incubated for a specified period (e.g., 48-72 hours) to allow for collagen production.
-
Collagen Quantification: The amount of collagen secreted into the culture medium is quantified using a Sircol™ Soluble Collagen Assay or by measuring hydroxyproline (B1673980) content. Alternatively, intracellular collagen can be assessed by immunofluorescence staining or Western blotting for pro-collagen type I.
-
Data Analysis: The amount of collagen produced in treated cells is compared to that in untreated control cells to determine the stimulatory effect of the compounds.
Melanogenesis Inhibition Assay (B16 Melanoma Cells)
-
Cell Culture: B16 murine melanoma cells are cultured in a suitable medium.
-
Treatment: Cells are seeded in multi-well plates and treated with various concentrations of this compound, AA2G, or a positive control (e.g., kojic acid). Melanogenesis is often stimulated by adding α-melanocyte-stimulating hormone (α-MSH).
-
Incubation: The cells are incubated for a specified period (e.g., 72 hours).
-
Melanin Content Measurement: After incubation, the cells are lysed, and the melanin content is measured spectrophotometrically at a wavelength of around 405 nm after solubilizing the melanin pellet in a sodium hydroxide (B78521) solution. The melanin content is normalized to the total protein content of the cell lysate.
-
Tyrosinase Activity Assay: The activity of tyrosinase, the key enzyme in melanogenesis, can be measured in the cell lysates. The assay is based on the rate of L-DOPA oxidation to dopachrome, which is monitored by measuring the absorbance increase at 475 nm.
-
Data Analysis: The percentage of inhibition of melanin production and tyrosinase activity is calculated by comparing the results of treated cells with those of untreated or vehicle-treated control cells.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway for ascorbic acid-dependent collagen synthesis.
Caption: Mechanism of melanogenesis inhibition by Vitamin C derivatives.
Caption: Experimental workflow for in vitro skin permeability testing.
Conclusion
Based on the currently available scientific literature, Ascorbic Acid 2-Glucoside has a more extensive body of evidence supporting its efficacy in skin models for antioxidant, collagen-boosting, and anti-pigmentary effects. Quantitative data for its skin permeation and collagen synthesis stimulation are available. This compound is a promising stable vitamin C derivative with demonstrated moisturizing and potential melanogenesis-inhibiting properties. However, there is a clear need for more robust, direct comparative studies with quantitative data to fully elucidate its performance in skin permeability and collagen synthesis relative to more established derivatives like AA2G. Researchers and formulators are encouraged to consider the existing evidence while also recognizing the potential of newer derivatives as more data becomes available.
References
- 1. Efficient dermal delivery of ascorbic acid 2-glucoside with photoacoustic waves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Collagen synthesis in human skin fibroblasts is stimulated by a stable form of ascorbate, 2-O-alpha-D-glucopyranosyl-L-ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 3-O-Glyceryl-2-O-hexyl ascorbate suppresses melanogenesis by interfering with intracellular melanosome transport and suppressing tyrosinase protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Incorporation of ascorbic acid-2-glucoside into ulvan microneedles to enhance its permeation for anti-aging and whitening treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Vitamin C Derivatives in Dermatological Research
For Researchers, Scientists, and Drug Development Professionals
Vitamin C, a potent antioxidant and essential cofactor in various enzymatic reactions, is a cornerstone of dermatological research and product development. Its efficacy in promoting collagen synthesis, protecting against photodamage, and reducing hyperpigmentation is well-documented. However, the inherent instability of its purest form, L-ascorbic acid, has driven the development of numerous derivatives. This guide provides a comprehensive, head-to-head comparison of the most commonly researched vitamin C derivatives, supported by experimental data to aid in the selection of the most suitable compound for specific research and development applications.
Physicochemical Properties and Stability
The stability of a vitamin C derivative is paramount for its formulation into effective and commercially viable dermatological products. L-ascorbic acid is notoriously unstable, readily oxidizing in the presence of light, air, and heat.[1] Derivatives have been engineered to overcome this limitation, offering enhanced stability in various formulations.
| Derivative | Solubility | pH for Optimal Stability | Key Stability Characteristics |
| L-Ascorbic Acid (L-AA) | Water-soluble | < 3.5[1] | Highly unstable; prone to oxidation. Requires anhydrous formulation or low pH for minimal stability. |
| Magnesium Ascorbyl Phosphate (B84403) (MAP) | Water-soluble | ~ 7.0[1] | Considered one of the most stable derivatives in aqueous solutions.[2] |
| Sodium Ascorbyl Phosphate (SAP) | Water-soluble | ~ 7.0 | More stable than L-ascorbic acid in aqueous solutions.[3] |
| Ascorbyl Glucoside (AG) | Water-soluble | Neutral | Highly stable; hydrolyzed to ascorbic acid by α-glucosidase in the skin.[1] |
| Ascorbyl Palmitate (AP) | Oil-soluble | Neutral | More stable than L-AA but can be prone to hydrolysis. Its stability is formulation-dependent.[2] |
| Tetrahexyldecyl Ascorbate (THDA) | Oil-soluble | < 5.0 | Highly stable, oil-soluble derivative with good formulation compatibility.[4] |
| 3-O-Ethyl Ascorbic Acid (EAA) | Water- and Oil-soluble | 3.0 - 5.5 | A very stable derivative that does not require conversion to ascorbic acid to be active.[1] |
Comparative Efficacy: A Data-Driven Analysis
The ultimate utility of a vitamin C derivative lies in its biological efficacy. This section presents a comparative analysis of key performance indicators, including skin penetration, antioxidant capacity, collagen synthesis stimulation, and melanin (B1238610) inhibition.
Skin Penetration
The ability of a vitamin C derivative to penetrate the stratum corneum is a critical determinant of its bioactivity. Lipophilic derivatives generally exhibit enhanced penetration compared to their hydrophilic counterparts.
| Derivative | Penetration Characteristics | Supporting Data |
| L-Ascorbic Acid (L-AA) | Penetration is pH-dependent and generally low. | Requires a pH below 3.5 for optimal absorption.[1] |
| Magnesium Ascorbyl Phosphate (MAP) | Penetration is limited due to its hydrophilic nature. | Needs to be converted to ascorbic acid to penetrate effectively.[1] |
| Sodium Ascorbyl Phosphate (SAP) | Similar to MAP, its hydrophilic nature limits direct penetration. | Enzymatic conversion to ascorbic acid is required for activity within the skin.[1] |
| Ascorbyl Glucoside (AG) | Shows effective penetration and subsequent conversion to ascorbic acid. | |
| Ascorbyl Palmitate (AP) | Being lipophilic, it is thought to penetrate the skin more readily. | |
| Tetrahexyldecyl Ascorbate (THDA) | Exhibits excellent skin penetration due to its oil-soluble nature.[5] | Can penetrate deeper into the epidermis and dermis compared to hydrophilic derivatives. |
| 3-O-Ethyl Ascorbic Acid (EAA) | Shows good skin penetration due to its amphipathic nature. |
Antioxidant Capacity
The antioxidant activity of vitamin C derivatives is crucial for protecting the skin from oxidative stress induced by UV radiation and environmental pollutants. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity, with a lower IC50 value indicating higher antioxidant potency.
| Derivative | Antioxidant Capacity (DPPH Assay IC50) | Notes |
| L-Ascorbic Acid (L-AA) | ~6.1 - 10.65 µg/mL[3][6] | The gold standard for antioxidant activity. IC50 values can vary based on assay conditions. |
| Magnesium Ascorbyl Phosphate (MAP) | Generally lower than L-AA. | Acts as a potent antioxidant after conversion to ascorbic acid. |
| Sodium Ascorbyl Phosphate (SAP) | Exhibits significant antioxidant activity. | |
| Ascorbyl Glucoside (AG) | Shows antioxidant effects after enzymatic conversion. | |
| Ascorbyl Palmitate (AP) | Possesses antioxidant properties. | |
| Tetrahexyldecyl Ascorbate (THDA) | Demonstrates strong antioxidant effects. | |
| 3-O-Ethyl Ascorbic Acid (EAA) | Potent antioxidant activity. |
Note: Direct comparison of IC50 values should be made with caution as they are highly dependent on the specific experimental protocol.
Collagen Synthesis Stimulation
Vitamin C is a vital cofactor for prolyl and lysyl hydroxylases, enzymes essential for collagen synthesis and maturation.[7]
| Derivative | Collagen Synthesis Stimulation | Quantitative Data Example |
| L-Ascorbic Acid (L-AA) | Potent stimulator of collagen synthesis. | Dose-dependent increase in collagen type I deposits in normal human fibroblasts.[7] |
| Magnesium Ascorbyl Phosphate (MAP) | Stimulates collagen production. | |
| Sodium Ascorbyl Phosphate (SAP) | Promotes collagen synthesis. | |
| Ascorbyl Glucoside (AG) | Increases collagen production after conversion to ascorbic acid.[7] | Showed similar biological properties to L-ascorbic acid in stimulating collagen deposits.[7] |
| Ascorbyl Palmitate (AP) | Can stimulate collagen synthesis. | |
| Tetrahexyldecyl Ascorbate (THDA) | Effective in boosting collagen production. | |
| 3-O-Ethyl Ascorbic Acid (EAA) | A serum with 10% 3-O-ethyl ascorbic acid increased skin firmness by 20.35% after 28 days.[8] |
Note: The percentage increase in collagen synthesis can vary significantly based on the cell line, concentration of the derivative, and the duration of the experiment.
Melanin Inhibition
Vitamin C and its derivatives can inhibit the activity of tyrosinase, the key enzyme in melanogenesis, leading to a reduction in hyperpigmentation.
| Derivative | Melanin Inhibition Mechanism | Quantitative Data Example |
| L-Ascorbic Acid (L-AA) | Inhibits tyrosinase activity. | Can reduce melanin production in B16 melanoma cells.[9] |
| Magnesium Ascorbyl Phosphate (MAP) | Inhibits melanin synthesis. | |
| Sodium Ascorbyl Phosphate (SAP) | Shows tyrosinase inhibitory activity. | |
| Ascorbyl Glucoside (AG) | Reduces melanin production after conversion to ascorbic acid. | |
| Ascorbyl Palmitate (AP) | Can inhibit melanogenesis. | |
| Tetrahexyldecyl Ascorbate (THDA) | Effective in reducing hyperpigmentation. | |
| 3-O-Ethyl Ascorbic Acid (EAA) | A serum containing 10% 3-O-ethyl ascorbic acid demonstrated a 4.25% reduction in dark spots.[8] |
Note: The percentage of melanin inhibition is dependent on the cell model (e.g., B16 melanoma cells) and the concentration of the derivative used.
Experimental Protocols
In Vitro Skin Permeation Study using Franz Diffusion Cells
This method is widely used to assess the percutaneous absorption of topical formulations.
1. Membrane Preparation:
-
Use excised human or porcine ear skin.[10]
-
Carefully remove subcutaneous fat and mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.[11]
2. Receptor Medium:
-
Fill the receptor compartment with a suitable receptor medium, typically phosphate-buffered saline (PBS) at pH 7.4, to mimic physiological conditions.[11]
-
Ensure the medium is degassed to prevent bubble formation.[11]
-
Maintain the temperature at 32°C to simulate skin surface temperature.[11]
3. Application of Test Substance:
-
Apply a known quantity of the formulation containing the vitamin C derivative to the surface of the skin in the donor compartment.[11]
4. Sampling:
-
At predetermined time intervals, withdraw samples from the receptor compartment for analysis.[11]
-
Replace the withdrawn volume with fresh receptor medium to maintain sink conditions.[11]
5. Quantification:
-
Analyze the concentration of the vitamin C derivative in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Sircol Soluble Collagen Assay
This colorimetric assay is used to quantify newly synthesized, soluble collagen in cell culture media and tissue extracts.
1. Sample Preparation:
-
Collect cell culture medium or prepare tissue lysates.
-
If necessary, concentrate the samples to bring the collagen concentration within the detection range of the assay.
2. Dye Binding:
-
Add the Sircol Dye Reagent, which contains Sirius Red, to the samples. The dye specifically binds to the [Gly-X-Y]n helical structure of soluble collagens.[12][13]
-
Incubate for 30 minutes at room temperature with gentle shaking to allow the collagen-dye complex to precipitate.[12]
3. Centrifugation and Washing:
-
Centrifuge the samples to pellet the collagen-dye complex.[12]
-
Discard the supernatant and wash the pellet with the provided wash reagent to remove unbound dye.[14]
4. Elution and Measurement:
-
Dissolve the washed pellet in the Alkali Reagent to release the bound dye.[14]
-
Measure the absorbance of the solution at 556 nm using a microplate reader.[14]
5. Quantification:
-
Determine the collagen concentration in the samples by comparing their absorbance to a standard curve prepared using known concentrations of collagen.[12]
Tyrosinase Inhibition Assay using L-DOPA
This assay measures the ability of a compound to inhibit the activity of tyrosinase, a key enzyme in melanin synthesis.
1. Reaction Mixture Preparation:
-
Prepare a reaction mixture containing phosphate buffer (pH 6.8), mushroom tyrosinase, and the test compound (vitamin C derivative) at various concentrations.[15][16]
2. Substrate Addition:
-
Initiate the enzymatic reaction by adding the substrate, L-DOPA (L-3,4-dihydroxyphenylalanine).[15][16]
3. Incubation:
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C).[17]
4. Measurement:
-
Monitor the formation of dopachrome (B613829), the oxidized product of L-DOPA, by measuring the increase in absorbance at 475 nm over time using a spectrophotometer.[18][19]
5. Calculation of Inhibition:
-
Calculate the percentage of tyrosinase inhibition by comparing the rate of dopachrome formation in the presence of the test compound to the rate in a control reaction without the inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can then be determined.
Signaling Pathways and Mechanisms of Action
Vitamin C and Collagen Synthesis Signaling Pathway
Vitamin C is a critical cofactor for prolyl and lysyl hydroxylases, enzymes that are essential for the post-translational modification and stabilization of pro-collagen molecules within the endoplasmic reticulum. This hydroxylation is a prerequisite for the formation of the stable triple-helix structure of mature collagen. Furthermore, vitamin C can stimulate the transcription of collagen genes.[20] The TGF-β/SMAD signaling pathway is a key regulator of collagen production, and vitamin C has been shown to positively influence TGF-β1-induced expression of collagen genes.[21]
Caption: Vitamin C's role as a cofactor in collagen synthesis.
Experimental Workflow for In Vitro Skin Permeation
The following diagram illustrates a typical workflow for assessing the skin penetration of vitamin C derivatives using Franz diffusion cells.
Caption: Workflow for in vitro skin permeation studies.
References
- 1. us.typology.com [us.typology.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. The Science Behind Vitamin C Derivatives: Why They’re Better for Your Skin [konjac.ae]
- 5. Vitamin C Derivatives vs. Pure Vitamin C: Benefits, Differences, and Best Combination - OEM CO.,LTD. [oem-cosmetic.com]
- 6. In vitro evaluation of antioxidant activity of Cordia dichotoma (Forst f.) bark - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of vitamin C and its derivatives on collagen synthesis and cross-linking by normal human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. storage.imrpress.com [storage.imrpress.com]
- 10. researchgate.net [researchgate.net]
- 11. alterlab.co.id [alterlab.co.id]
- 12. accuratechemical.com [accuratechemical.com]
- 13. Sircol-2.0 Soluble Collagen assay kit from Biocolor Ltd [biocolor.co.uk]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. Analysis of Anti-Tyrosinase Assay using L-DOPA [myskinrecipes.com]
- 16. 2.7.1. Anti-Tyrosinase Assay [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. 2.2. L‐DOPA assay for tyrosinase enzymatic activity [bio-protocol.org]
- 20. Vitamin C in Stem Cell Biology: Impact on Extracellular Matrix Homeostasis and Epigenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ascorbic acid promotes a TGFβ1‐induced myofibroblast phenotype switch - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Glyceryl Ascorbate and Tetrahexyldecyl Ascorbate on Fibroblast Function
For the immediate attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vitro efficacy of two vitamin C derivatives, Glyceryl Ascorbate and Tetrahexyldecyl Ascorbate, on fibroblast activity. This document synthesizes available experimental data on their respective impacts on collagen synthesis, antioxidant activity, cellular uptake, and cytotoxicity, aiming to inform research and development in dermatology and cosmetology.
Executive Summary
Vitamin C is a cornerstone of dermatological research due to its pivotal role in collagen biosynthesis and antioxidant protection. However, the inherent instability of pure ascorbic acid has driven the development of more stable derivatives. This guide focuses on a comparative evaluation of two such derivatives: the water-soluble this compound and the lipid-soluble Tetrahexyldecyl Ascorbate (THD Ascorbate).
Our review of the existing literature indicates that while both compounds are recognized for their stability and skin-benefiting properties, the depth of scientific investigation into their specific effects on fibroblasts varies significantly. THD Ascorbate has been the subject of more extensive quantitative analysis, providing a clearer picture of its efficacy in key cellular processes. In contrast, robust quantitative data for this compound in a fibroblast model remains limited, necessitating a degree of extrapolation from qualitative statements and data on other stable vitamin C analogs.
This guide presents the available data in a structured format to facilitate a clear comparison, details the experimental methodologies employed in the cited studies, and provides visual representations of the relevant biological pathways and experimental workflows to aid in comprehension.
Data Presentation
The following tables summarize the quantitative data gathered from the available scientific literature on the efficacy of this compound and Tetrahexyldecyl Ascorbate in human dermal fibroblasts.
Table 1: Collagen Synthesis Stimulation
| Compound | Concentration | % Increase in Collagen Synthesis (compared to control) | Study Citation |
| This compound | Data Not Available | Stated to promote collagen production, but specific quantitative data is not available in the reviewed literature. A patent suggests it has a collagen production promoting effect.[1] | N/A |
| Tetrahexyldecyl Ascorbate | 50 µM | Data Not Available in this specific format. However, one study showed that a combination of THDC and Acetyl Zingerone increased the production of collagen proteins by dermal fibroblasts.[2] | [2] |
| L-Ascorbic Acid (for reference) | 30 µM | Approximately 4-fold (400%) increase | [3] |
Table 2: Antioxidant Capacity
| Compound | Assay | Antioxidant Capacity (µmol TE/g) | Study Citation |
| This compound | ORAC | Data Not Available | N/A |
| Tetrahexyldecyl Ascorbate | ORAC | 1035 | [4] |
| L-Ascorbic Acid (for reference) | ORAC | 128-133 | [5] |
Table 3: Cellular Uptake
| Compound | Proposed Mechanism | Transporters Involved | Study Citation |
| This compound | Assumed to be hydrolyzed extracellularly to ascorbic acid, which is then taken up by the cell. | Sodium-dependent Vitamin C Transporters (SVCTs) for ascorbic acid.[6] | N/A |
| Tetrahexyldecyl Ascorbate | Passive diffusion across the cell membrane due to its lipophilic nature, followed by intracellular conversion to ascorbic acid. | Not directly applicable (passive diffusion). | [2] |
Table 4: Cytotoxicity
| Compound | Cell Line | IC50 Value | Study Citation |
| This compound | Human Dermal Fibroblasts | Data Not Available | N/A |
| Tetrahexyldecyl Ascorbate | Human Dermal Fibroblasts | Data Not Available. However, a study on keratinocytes showed that THDC alone reduced viability under oxidative stress, an effect that was abrogated by the addition of an antioxidant stabilizer.[2] | N/A |
| L-Ascorbic Acid (for reference) | Various tumor cell lines | 1.7 to >60 mM | [7] |
Experimental Protocols
Collagen Synthesis Assay (General Protocol based on referenced studies)
-
Cell Culture: Human dermal fibroblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Near-confluent cells are treated with varying concentrations of this compound, Tetrahexyldecyl Ascorbate, or a vehicle control for a specified period (e.g., 72 hours).
-
Metabolic Labeling: During the final hours of treatment, cells are incubated with a medium containing a radioactive amino acid precursor for collagen, such as [3H]-proline.
-
Protein Extraction: The cell layer and medium are collected separately. Proteins are precipitated using a method like trichloroacetic acid (TCA) precipitation.
-
Collagenase Digestion: The protein pellet is resuspended and divided into two aliquots. One aliquot is treated with purified bacterial collagenase, while the other serves as a control.
-
Quantification: The amount of radioactivity in the collagenase-digestible and non-digestible protein fractions is determined using liquid scintillation counting. The percentage of collagen synthesis is calculated relative to total protein synthesis.
Oxygen Radical Absorbance Capacity (ORAC) Assay
-
Reagent Preparation: A fluorescein (B123965) solution, a free radical initiator (such as AAPH), and Trolox (a vitamin E analog) as a standard are prepared in a suitable buffer (e.g., phosphate (B84403) buffer).
-
Sample Preparation: this compound and Tetrahexyldecyl Ascorbate are diluted to various concentrations in the same buffer.
-
Assay Procedure: In a 96-well microplate, the fluorescent probe, antioxidant (or standard/blank), and the free radical initiator are mixed.
-
Fluorescence Measurement: The fluorescence decay is monitored over time at an excitation wavelength of 485 nm and an emission wavelength of 520 nm using a microplate reader.
-
Data Analysis: The area under the fluorescence decay curve (AUC) is calculated. The net AUC of the sample is compared to the net AUC of the Trolox standard to determine the ORAC value, expressed as micromoles of Trolox equivalents per gram (µmol TE/g).[5][8]
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Human dermal fibroblasts are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with a medium containing various concentrations of this compound or Tetrahexyldecyl Ascorbate. A vehicle control and a positive control (e.g., a known cytotoxic agent) are included. Cells are incubated for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle control. The IC50 value (the concentration at which 50% of cell viability is inhibited) is calculated from the dose-response curve.
Visualization of Pathways and Workflows
Caption: Experimental workflows for assessing the efficacy of vitamin C derivatives.
Caption: Proposed signaling pathways for vitamin C derivatives in fibroblasts.
Concluding Remarks
The evidence gathered suggests that both this compound and Tetrahexyldecyl Ascorbate are promising stable derivatives of vitamin C for applications in skin health. THD Ascorbate, owing to its lipophilic nature, demonstrates effective skin penetration and has been shown to possess significant antioxidant capacity and the ability to stimulate collagen production in fibroblasts.
The current body of scientific literature on this compound, while indicating its stability and potential to stimulate collagen synthesis, lacks the quantitative depth required for a direct and comprehensive comparison with THD Ascorbate. Further in vitro studies on this compound, focusing on its dose-dependent effects on collagen production, its antioxidant potential in a cellular context, its precise mechanism of cellular uptake, and its cytotoxicity profile in fibroblasts, are warranted. Such research would be invaluable for the scientific community and for professionals in the pharmaceutical and cosmetic industries to fully ascertain its comparative efficacy and optimize its use in future formulations.
It is recommended that researchers and developers consider the existing data and the current gaps in knowledge when selecting a vitamin C derivative for their specific application. For formulations targeting deeper skin layers and requiring robust antioxidant protection, THD Ascorbate currently has more substantial scientific backing. This compound remains a viable and stable option, particularly for aqueous formulations, though further research is needed to fully elucidate its performance profile in fibroblasts.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. ionbiotech.mx [ionbiotech.mx]
- 6. researchgate.net [researchgate.net]
- 7. Ascorbate exerts anti-proliferative effects through cell cycle inhibition and sensitizes tumor cells towards cytostatic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
A Comparative In Vitro Analysis of the Antioxidant Potential of Glyceryl Ascorbate and Ethyl Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Stabilized Vitamin C Derivatives
In the quest for stable and effective antioxidant compounds, Vitamin C (L-ascorbic acid) derivatives have become a focal point of research and development. This guide provides a detailed in vitro comparison of the antioxidant potential of two such derivatives: Glyceryl Ascorbate and 3-O-Ethyl Ascorbic Acid. While both are recognized for their enhanced stability compared to pure L-ascorbic acid, their antioxidant capacities exhibit notable differences. This document synthesizes available experimental data to offer a clear, evidence-based comparison for researchers and formulation scientists.
Executive Summary
Both this compound and Ethyl Ascorbic Acid are designed to overcome the inherent instability of L-ascorbic acid, yet they are generally considered to possess slightly lower direct antioxidant potency.[1] Experimental data for Ethyl Ascorbic Acid allows for a quantitative assessment of its antioxidant capabilities. In contrast, there is a notable absence of publicly available, direct quantitative in vitro antioxidant studies for this compound using standard assays such as DPPH and ABTS. The available information for this compound is largely qualitative, focusing on its stability and intracellular antioxidant effects.[2][3][4]
Quantitative Antioxidant Potential
The following tables summarize the available quantitative data for the antioxidant potential of Ethyl Ascorbic Acid. A corresponding quantitative analysis for this compound could not be compiled due to a lack of available experimental data in the public domain.
Table 1: DPPH Radical Scavenging Activity of Ethyl Ascorbic Acid
| Compound | IC50 Value (DPPH Assay) | Percent Scavenging Activity (DPPH Assay) | Reference |
| Ethyl Ascorbic Acid | 0.032 g/L | 55.52% | [5] |
| Ethyl Ascorbic Acid | 6.805 x 10⁻⁵ mol/L | Not Reported | [6] |
| L-Ascorbic Acid (for comparison) | 2.421 x 10⁻⁵ mol/L | 82.91% | [6] |
IC50: The concentration of an antioxidant required to decrease the initial DPPH radical concentration by 50%. A lower IC50 value indicates higher antioxidant activity.
Mechanism of Antioxidant Action: A General Overview
Vitamin C and its derivatives exert their antioxidant effects primarily through the donation of a hydrogen atom to neutralize free radicals, a process known as the Hydrogen Atom Transfer (HAT) mechanism. This is a key pathway in mitigating oxidative stress.
Caption: General mechanism of free radical scavenging by Vitamin C derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for the DPPH and ABTS assays, which are commonly used to evaluate the antioxidant potential of chemical compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The change in absorbance is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or ethanol)
-
Test compounds (this compound, Ethyl Ascorbic Acid)
-
Positive control (e.g., L-Ascorbic Acid, Trolox)
-
Spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of Test Samples: Prepare a series of concentrations for each test compound and the positive control in methanol.
-
Reaction: In a test tube or microplate well, mix a specific volume of the DPPH solution with a specific volume of the test sample solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined from a plot of scavenging activity against the concentration of the sample.
Caption: Experimental workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Materials:
-
ABTS solution (7 mM)
-
Potassium persulfate (2.45 mM)
-
Phosphate buffered saline (PBS) or ethanol (B145695)
-
Test compounds (this compound, Ethyl Ascorbic Acid)
-
Positive control (e.g., L-Ascorbic Acid, Trolox)
-
Spectrophotometer
Procedure:
-
Preparation of ABTS•+ Stock Solution: Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of ABTS•+ Working Solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: Prepare a series of concentrations for each test compound and the positive control.
-
Reaction: Add a small volume of the test sample to a larger volume of the ABTS•+ working solution and mix.
-
Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample. The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Caption: Experimental workflow for the ABTS radical scavenging assay.
Discussion and Conclusion
The available data indicates that Ethyl Ascorbic Acid is an effective antioxidant, though direct radical scavenging assays suggest it is less potent than the parent molecule, L-ascorbic acid. Its enhanced stability, however, is a significant advantage in formulation development.
For this compound, while quantitative data on its direct antioxidant capacity is lacking, manufacturer information highlights its high stability and intracellular antioxidant effects.[2][3][4] It is plausible that its mechanism of action may involve not only direct radical scavenging but also the stimulation of the cell's own antioxidant defense systems. Further independent, quantitative studies are required to fully elucidate and compare its in vitro antioxidant potential against other Vitamin C derivatives.
References
- 1. explore.azelis.com [explore.azelis.com]
- 2. Unveiling “Glutathione Booster” Amitose 3LGA [cosmeticsbusiness.com]
- 3. specialchem.com [specialchem.com]
- 4. Discover the most stable vitamin C derivative “3-Glyceryl Ascorbate” [cosmeticsbusiness.com]
- 5. cosmetic-ingredients.co.za [cosmetic-ingredients.co.za]
- 6. Ascorbate: antioxidant and biochemical activities and their importance for in vitro models - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of the cellular uptake of different vitamin C esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular uptake and bioavailability of various vitamin C esters, supported by experimental data from peer-reviewed studies. Vitamin C, or L-ascorbic acid, is a potent antioxidant essential for numerous physiological processes, but its inherent instability and hydrophilic nature limit its bioavailability. To overcome these limitations, more stable ester derivatives have been developed. This document evaluates the performance of these esters in cellular and tissue models, offering insights for research and formulation development.
Comparative Performance of Vitamin C Esters
The cellular uptake and bioavailability of vitamin C esters vary significantly based on their chemical structure—primarily whether they are water-soluble (hydrophilic) or fat-soluble (lipophilic). The following table summarizes key quantitative findings from various studies.
| Vitamin C Derivative | Type | Cell Type / Model | Key Quantitative Finding | Source |
| Ascorbic Acid (AA) | Hydrophilic | Human Leukocytes | Baseline for comparison. No significant change in mean leukocyte concentration 24h post-dose. | [1] |
| Ester-C® | Hydrophilic | Human Leukocytes (in vivo) | Significantly higher leukocyte vitamin C concentration at 8 and 24 hours post-dose compared to ascorbic acid. | [1][2] |
| Vitamin C-Lipid Metabolites (PureWay-C™) | Lipophilic | Human Lymphoblastic H9 Cells (in vitro) | 233% increased absorption rate compared to ascorbic acid within the first 45 minutes of incubation. | [3] |
| Ascorbyl Palmitate (AP) | Lipophilic | Pig Ear Epidermis (ex vivo) | Liposomal encapsulation resulted in a 96.4% recovery of AP from the stratum corneum, significantly higher than non-liposomal cream (82.1%). | [4] |
| Sodium Ascorbyl Phosphate (B84403) (SAP) | Hydrophilic | Snake Skin Membrane (in vitro) | Nanoemulsion formulations significantly improved skin permeation compared to a simple aqueous solution of the hydrophilic molecule. | [5][6] |
| Magnesium Ascorbyl Phosphate (MAP) | Hydrophilic | Monolayer Fibroblast Cultures (in vitro) | Found to be equivalent to ascorbic acid in stimulating collagen synthesis, indicating effective cellular uptake and conversion. | [7] |
| Tetrahexyldecyl Ascorbate (THDA) | Lipophilic | Skin (in vivo, inferred) | Penetrates skin 4 times more effectively than Magnesium Ascorbyl Phosphate (MAP). | [8] |
Mechanisms of Cellular Uptake
The transport of vitamin C and its derivatives across the cell membrane is a critical factor in their biological activity. The mechanisms differ significantly between the native form and its esterified counterparts.
-
L-Ascorbic Acid: The water-soluble, active form of vitamin C is transported into cells primarily by Sodium-Dependent Vitamin C Transporters (SVCTs) .[9][10] Its oxidized form, dehydroascorbic acid (DHA), can enter cells via Glucose Transporters (GLUTs) , after which it is rapidly reduced back to ascorbic acid intracellularly.[10][11]
-
Hydrophilic Esters (e.g., SAP, MAP): These water-soluble derivatives are generally unable to passively diffuse across the lipid cell membrane. Evidence suggests they are enzymatically hydrolyzed into ascorbic acid in the extracellular space or within the skin, which is then taken up by the cell's SVCT transporters.[6][7]
-
Lipophilic Esters (e.g., AP, THDA): The fat-soluble nature of these esters allows them to more readily penetrate the lipid bilayer of the cell membrane through passive diffusion.[12][13] Once inside the cell, they are hydrolyzed by intracellular esterase enzymes to release active ascorbic acid. This pathway bypasses the need for specific transporters, potentially leading to higher intracellular concentrations.[14]
Caption: Cellular uptake pathways for vitamin C and its esters.
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing study results. Below are generalized protocols for key experiments cited in the literature.
In Vitro Cellular Uptake Assay
This protocol is a composite based on methodologies used to assess vitamin C uptake in cell culture, such as the study on human lymphoblastic H9 cells.[3][15]
Objective: To quantify and compare the rate of uptake of different vitamin C formulations into cultured cells.
Materials:
-
Human cell line (e.g., H9 T-lymphocytes, fibroblasts, keratinocytes)
-
Cell culture medium (e.g., RPMI-1640)
-
Vitamin C formulations: Ascorbic Acid, Ester-C®, PureWay-C™, etc.
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer
-
Analytical equipment: Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system.[16]
Procedure:
-
Cell Culture: Culture cells to an appropriate density in multi-well plates.
-
Depletion: To measure uptake accurately, pre-existing vitamin C is depleted by incubating cells in a vitamin C-free, serum-free medium for 12-18 hours.[3]
-
Incubation: After the starvation period, the medium is replaced with a solution containing a standardized concentration (e.g., 50 µM) of the vitamin C ester being tested.[3]
-
Time Points: Incubate the cells for various time points (e.g., 0, 15, 30, 45, 60, 120 minutes) to measure the rate of uptake.
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS to remove extracellular vitamin C and then lyse the cells to release intracellular contents.
-
Quantification: Determine the intracellular vitamin C concentration using a suitable analytical method.
-
Spectrophotometry: A common method involves derivatization with 2,4-dinitrophenylhydrazine, which reacts with dehydroascorbic acid to produce a colored product that can be measured.[15]
-
HPLC: Reverse-phase HPLC with UV detection offers a more specific and reproducible method for quantifying ascorbic acid in cell lysates.[16]
-
-
Data Analysis: Normalize the vitamin C content to the total protein concentration or cell number in each sample. Plot the intracellular vitamin C concentration against time to determine the uptake rate.
Caption: Generalized workflow for an in vitro cellular uptake assay.
Ex Vivo Skin Permeation Study
This protocol is based on studies evaluating the topical delivery of vitamin C esters like SAP and AP.[5][17]
Objective: To measure the penetration and permeation of topically applied vitamin C esters through the skin layers.
Materials:
-
Excised skin tissue (e.g., pig ear, human cadaver, or a synthetic membrane).
-
Franz diffusion cell apparatus.
-
Receptor fluid (e.g., PBS at pH 7.4).
-
Topical formulations containing the vitamin C esters.
-
Analytical equipment (HPLC).
Procedure:
-
Skin Preparation: Excise full-thickness skin and separate the epidermis from the dermis. Mount the epidermal membrane onto the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Apparatus Setup: Fill the receptor compartment with receptor fluid, ensuring no air bubbles are trapped beneath the membrane. Maintain the temperature at 37°C to simulate physiological conditions.
-
Application: Apply a precise amount of the test formulation to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., every hour for 8-24 hours), collect samples from the receptor fluid and replace with fresh fluid.
-
Quantification: Analyze the concentration of the vitamin C ester (or its hydrolyzed form) in the collected samples using HPLC.
-
Data Analysis: Calculate the cumulative amount of the compound that has permeated through the skin over time and plot it against time. The slope of the linear portion of this curve represents the steady-state flux. For skin retention studies, the skin can be removed after the experiment, and the amount of active ingredient retained in the tissue can be extracted and quantified.[18]
References
- 1. nutritionaloutlook.com [nutritionaloutlook.com]
- 2. Study supports Ester-C’s enhanced bioavailability and retention [nutraingredients.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. rjptonline.org [rjptonline.org]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. summitmddermatology.com [summitmddermatology.com]
- 9. Vitamin C—Sources, Physiological Role, Kinetics, Deficiency, Use, Toxicity, and Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vitamin C - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. paulaschoice-eu.com [paulaschoice-eu.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Measurement of intracellular vitamin C levels in human lymphocytes by reverse phase high performance liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Magnesium ascorbyl phosphate vesicular carriers for topical delivery; preparation, in-vitro and ex-vivo evaluation, factorial optimization and clinical assessment in melasma patients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Gene Expression Effects of Glyceryl Ascorbate and Other Vitamin C Derivatives
For researchers, scientists, and drug development professionals, understanding the nuanced impact of different Vitamin C derivatives on gene expression is crucial for targeted therapeutic and cosmetic applications. This guide provides an objective comparison of the performance of Glyceryl Ascorbate derivatives with other common alternatives, supported by available experimental data.
While a direct comparative study analyzing the gene expression profiles of this compound and other Vitamin C derivatives under identical experimental conditions is not yet available in the scientific literature, this guide synthesizes the findings from various independent studies. The data is presented to offer a clear overview of the known effects of each derivative on gene expression and associated signaling pathways.
Key Findings at a Glance
The available research indicates that different Vitamin C derivatives elicit distinct gene expression profiles, suggesting they may be suited for different applications. This compound derivatives have been shown to modulate genes involved in antioxidant defense, skin barrier function, and melanogenesis. Other derivatives, such as Magnesium Ascorbyl Phosphate (MAP), Sodium Ascorbyl Phosphate (SAP), and Ascorbic Acid 2-Phosphate (AA2P), demonstrate effects on inflammatory responses, collagen synthesis, and DNA repair mechanisms.
Quantitative Data Summary
The following tables summarize the key gene expression changes observed in response to treatment with various Vitamin C derivatives. It is important to note that the experimental conditions, including cell types and concentrations of the derivatives, vary between studies.
Table 1: Gene Expression Analysis after Treatment with this compound Derivatives
| Derivative | Cell Type | Key Regulated Genes | Observed Effect |
| 3-O-Laurylthis compound | Human Keratinocytes | PPAR-γ, Nrf2, γ-GCS, HO-1, NQO1 | Upregulation of the intracellular antioxidant system. |
| SPT, Catalase | Upregulation of genes involved in ceramide synthesis and skin barrier function. | ||
| 3-O-Glyceryl-2-O-hexyl Ascorbate | B16 Mouse Melanoma Cells | Tyrosinase, MyosinVa, Rab27a, Kinesin | Downregulation of genes involved in melanogenesis and melanosome transport.[1] |
Table 2: Gene Expression Analysis after Treatment with Other Vitamin C Derivatives
| Derivative | Cell Type | Key Regulated Genes | Observed Effect |
| Magnesium Ascorbyl Phosphate (MAP) | Cultured Human Sebocytes | IL-1β, IL-8, TNF-α, MMP-9, LL-37, TLR-4 | Downregulation of inflammatory biomarkers. |
| Sodium Ascorbyl Phosphate (SAP) | Mouse Preosteoblastic Cells | RUNX2, COL1A1, BGLAP2 | Upregulation of genes related to osteoblast differentiation and collagen synthesis. |
| Ascorbic Acid 2-Phosphate (AA2P) | Primary Human Dermal Fibroblasts | Genes associated with DNA replication and repair | Upregulation, suggesting a role in protecting skin from DNA damage.[1] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams have been generated using the DOT language.
Signaling Pathways
Experimental Workflow
Experimental Protocols
The methodologies employed in the cited studies form the basis of the presented data. Below are detailed protocols for key experiments.
Cell Culture and Treatment
-
Human Keratinocytes (for 3-O-Laurylthis compound study): Normal human epidermal keratinocytes (NHEKs) were cultured in a serum-free keratinocyte growth medium. For treatment, the cells were exposed to 3-O-Laurylthis compound at a specified concentration for a defined period (e.g., 24 hours) before RNA extraction.
-
B16 Mouse Melanoma Cells (for 3-O-Glyceryl-2-O-hexyl Ascorbate study): B16 mouse melanoma cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. Cells were treated with 3-O-Glyceryl-2-O-hexyl Ascorbate, and gene expression was analyzed.[1]
-
Cultured Human Sebocytes (for Magnesium Ascorbyl Phosphate study): Primary human sebocytes were cultured in Sebomed medium. Cells were treated with Magnesium Ascorbyl Phosphate (10⁻² M) for 24 hours.
-
Mouse Preosteoblastic Cells (for Sodium Ascorbyl Phosphate study): MC3T3-E1 cells were cultured in α-MEM supplemented with 10% fetal bovine serum. Differentiation was induced by adding Sodium Ascorbyl Phosphate to the culture medium.
-
Primary Human Dermal Fibroblasts (for Ascorbic Acid 2-Phosphate study): Fibroblasts were cultured in DMEM with 10% fetal bovine serum. Cells were treated with Ascorbic Acid 2-Phosphate (AA2P) for an extended period to assess long-term effects on gene expression.[1]
RNA Extraction and Gene Expression Analysis
-
Total RNA Extraction: Total RNA was isolated from the cultured cells using commercially available kits, such as the RNeasy Mini Kit (Qiagen), following the manufacturer's instructions. The quality and quantity of the extracted RNA were assessed using a spectrophotometer and agarose (B213101) gel electrophoresis.
-
Reverse Transcription-Polymerase Chain Reaction (RT-PCR): For targeted gene expression analysis, total RNA was reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme. The resulting cDNA was then used as a template for real-time PCR (qPCR) with gene-specific primers to quantify the relative expression levels of the target genes. Gene expression levels were typically normalized to a housekeeping gene (e.g., GAPDH) to account for variations in RNA input.
-
DNA Microarray Analysis: For a broader, genome-wide analysis of gene expression, DNA microarrays were employed.[1] Labeled cDNA or cRNA probes were hybridized to a microarray chip containing thousands of gene-specific probes. The intensity of the hybridization signal for each probe was measured and used to determine the relative abundance of the corresponding mRNA in the sample.
Conclusion
The available evidence suggests that this compound and its derivatives offer unique benefits by influencing specific gene expression pathways related to antioxidant defense, skin barrier integrity, and pigmentation. Other Vitamin C derivatives also exhibit distinct and valuable effects on inflammation, collagen production, and DNA repair. The choice of a particular Vitamin C derivative should be guided by the desired biological outcome and the specific cellular context. Further head-to-head comparative studies are warranted to provide a more definitive understanding of the relative potency and efficacy of these compounds in modulating gene expression.
References
A Comparative Analysis of the Anti-Inflammatory Properties of Glyceryl Ascorbate and Sodium Ascorbyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
In the realm of dermatological and cosmetic science, the quest for stable and effective anti-inflammatory agents is perpetual. Vitamin C derivatives have long been favored for their antioxidant and skin-health benefits, with Sodium Ascorbyl Phosphate (SAP) being a well-established compound. A newer entrant, Glyceryl Ascorbate (B8700270), is gaining attention for its unique molecular structure, suggesting enhanced stability and moisturizing properties. This guide provides a comparative assessment of the anti-inflammatory properties of Glyceryl Ascorbate and Sodium Ascorbyl Phosphate, supported by available experimental data and detailed methodologies for further investigation.
Executive Summary
This guide delves into the anti-inflammatory capacities of two prominent vitamin C derivatives: this compound and Sodium Ascorbyl Phosphate. While Sodium Ascorbyl Phosphate has demonstrated quantifiable anti-inflammatory effects in clinical settings, particularly in the reduction of acne lesions, direct quantitative data for this compound's anti-inflammatory action is less prevalent in current literature. This document synthesizes the existing data, outlines the established anti-inflammatory mechanisms of ascorbates, and provides detailed experimental protocols to enable a direct, data-driven comparison. The primary mechanism of action for the anti-inflammatory effects of these ascorbate derivatives is believed to be through the modulation of key signaling pathways, including the NF-κB and MAPK pathways, leading to a reduction in pro-inflammatory cytokine production.
Data Presentation: A Comparative Overview
Quantitative data directly comparing the anti-inflammatory efficacy of this compound and Sodium Ascorbyl Phosphate is limited. However, data from a study on the efficacy of Sodium Ascorbyl Phosphate in acne treatment provides a benchmark for its anti-inflammatory potential.
| Compound | Assay/Model | Concentration | Results | Reference |
| Sodium Ascorbyl Phosphate | In vivo, human clinical trial (acne vulgaris) | 5% lotion | Reduction of inflammatory lesions by 20.14% after 4 weeks and 48.82% after 8 weeks. | [1][2] |
| This compound | - | - | Currently, no direct quantitative data on the reduction of specific inflammatory markers is available in the public domain. Qualitative assessments highlight its antioxidant properties, which are intrinsically linked to anti-inflammatory effects. |
Mechanistic Insights: The Role of Signaling Pathways
The anti-inflammatory effects of vitamin C and its derivatives are largely attributed to their ability to modulate intracellular signaling cascades that govern the inflammatory response. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-8. In an unstimulated state, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκB. Upon stimulation by inflammatory triggers (e.g., LPS, UV radiation, pro-inflammatory cytokines), a cascade of phosphorylation events leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. Ascorbate derivatives are thought to inhibit NF-κB activation, thereby dampening the inflammatory response.[3][4][5]
References
- 1. Inhibition of Prostaglandin E2 Production by Anti-inflammatory Hypericum perforatum Extracts and Constituents in RAW264.7 Mouse Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Glyceryl Ascorbate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of all laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of glyceryl ascorbate (B8700270), a stable vitamin C derivative increasingly used in cosmetic and pharmaceutical research. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with environmental regulations.
Immediate Safety and Handling Precautions
Glyceryl ascorbate is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] It poses no known significant hazards for skin contact, inhalation, or ingestion under normal handling conditions.[1] However, it may be an irritant to the eyes.[1] Standard laboratory best practices should always be followed.
Personal Protective Equipment (PPE):
-
Eye Protection: Protective glasses are recommended to prevent eye irritation.[1]
-
Hand Protection: While no specific hazard is known, wearing gloves is a good laboratory practice.
-
Respiratory Protection: A respiratory mask is recommended, especially when handling the powder form to avoid dust inhalation.[1]
In case of a spill, wipe up the substance with an absorbent material.[1] For larger spills, soak up with an inert absorbent material.[1]
Step-by-Step Disposal Procedures
The primary principle for the disposal of this compound is to prevent its entry into public waterways and sewer systems.[1]
-
Containment of Spills:
-
For liquid solutions of this compound, immediately contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.
-
For the solid, powder form, carefully sweep or scoop the material to avoid creating dust.
-
-
Collection of Waste:
-
Place the absorbed liquid or the collected powder into a suitable, clearly labeled, and sealable waste container.
-
Do not mix this compound waste with other chemical waste unless compatibility is confirmed.
-
-
Final Disposal:
-
Dispose of the contained this compound waste in accordance with all applicable local, state, and federal regulations.[1]
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal procedures.
-
While this compound is not classified as hazardous for transportation, it should be handled by a licensed waste disposal contractor.[1]
-
Important Consideration: Never flush this compound down the drain or dispose of it in the regular trash without consulting your EHS department.[1]
Summary of this compound Safety Data
For quick reference, the following table summarizes the key safety and hazard information for this compound.
| Property | Data |
| GHS Hazard Classification | Not classified |
| GHS Hazard Pictograms | None |
| GHS Hazard Statements | None |
| GHS Precautionary Statements | None |
| Potential Health Hazards | Eyes: May be an irritant |
| Inhalation: No known hazard | |
| Skin: No known hazard | |
| Ingestion: No known hazard | |
| Environmental Precautions | Avoid flush into surface waters, public water, sanitary sewer system. |
Source: Vitamin C (3-Glyceryl Ascorbate) - SDS[1]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound disposal.
References
Safeguarding Your Research: A Guide to Handling Glyceryl Ascorbate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Glyceryl ascorbate (B8700270), a stable form of Vitamin C used in various applications. Adherence to these procedures will help maintain a safe laboratory environment and ensure the integrity of your research.
Personal Protective Equipment (PPE)
When handling Glyceryl ascorbate, the use of appropriate personal protective equipment is the first line of defense against potential exposure. Although generally not classified as a hazardous substance, it may cause eye irritation.[1] The following PPE is recommended as a minimum standard:
| PPE Category | Item | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect against potential eye irritation from splashes or dust.[1] |
| Respiratory Protection | Respiratory mask | Recommended, especially in poorly ventilated areas or when handling the powder form to avoid inhalation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) | To prevent skin contact, although no specific skin hazard is known.[1] |
| Protective Clothing | Laboratory coat | To protect street clothing and skin from accidental spills. |
| Footwear | Closed-toe, slip-proof shoes | To protect feet from spills and provide stability on potentially wet surfaces.[1] |
Operational Plan: Safe Handling and Storage
Proper operational procedures are critical to minimize risks associated with this compound.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area.[1] For procedures that may generate dust or aerosols, use a local exhaust ventilation system.
-
Hygiene Practices: Avoid eating, drinking, and smoking in areas where this compound is handled and stored.[1] Wash hands thoroughly with soap and water after handling the substance.[1]
-
Preparation: If the substance is in a solution, stir until uniform before use.[1]
Storage Plan:
| Storage Condition | Requirement | Rationale |
| Temperature | Below 5°C (41°F) | Recommended for optimal stability.[1][2] |
| Container | Tightly closed, original container | To prevent contamination and degradation.[1] |
| Environment | Store away from heat and direct sunlight.[1][2] | To prevent decomposition.[1] |
| Incompatibilities | Store away from incompatible materials. | Although none are specifically known, it is good practice to segregate chemicals.[1] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal:
-
Dispose of all waste materials, including unused this compound and contaminated absorbent materials, in accordance with local, state, and federal regulations.[1]
-
Do not allow the product to enter drains or surface waters.[1]
Spill Cleanup:
-
Evacuate: If a significant spill occurs, evacuate unnecessary personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For liquid spills, use an inert absorbent material to contain and soak up the substance.[1] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Collect: Place the absorbed or collected material into a suitable, labeled container for disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate cleaning agent.
-
Dispose: Dispose of the contaminated materials as chemical waste according to your institution's and local regulations.[1]
Emergency Procedures Workflow
The following diagram outlines the immediate steps to take in the event of an accidental release of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
